Product packaging for 2-Bromo-3-methylbenzamide(Cat. No.:CAS No. 101421-85-6)

2-Bromo-3-methylbenzamide

Cat. No.: B1358042
CAS No.: 101421-85-6
M. Wt: 214.06 g/mol
InChI Key: FXNLPFZVSBANLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3-methylbenzamide is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B1358042 2-Bromo-3-methylbenzamide CAS No. 101421-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNLPFZVSBANLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-3-methylbenzamide is a substituted aromatic amide that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a strategically functionalized benzene ring, is of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct functional motifs—a bromine atom, a methyl group, and a primary amide—provides a rich platform for a variety of chemical transformations. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, the amide group can participate in cyclizations or act as a directing group, and the methyl group offers a site for further functionalization or can be used to modulate steric and electronic properties.

This guide provides an in-depth exploration of the core chemical properties, synthesis methodologies, reactivity, and potential applications of this compound, designed for professionals engaged in research and development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 101421-85-6[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)N)Br[1]
InChIKey FXNLPFZVSBANLC-UHFFFAOYSA-N[1]
Computed XLogP3 1.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synthesis Methodologies

The synthesis of this compound typically originates from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid.[3] The conversion of the carboxylic acid to the primary amide can be achieved through several reliable methods, primarily distinguished by the mode of carboxylic acid activation.

Pathway 1: Synthesis via Acid Chloride Intermediate

This classic and robust two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by amination.

Causality Behind Experimental Choices: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. The hydroxyl group of the acid is a poor leaving group; chlorinating agents like thionyl chloride (SOCl₂) replace it with a chloride atom, creating an excellent leaving group and a highly electrophilic carbonyl carbon. This heightened reactivity ensures a rapid and efficient reaction with a relatively weak nucleophile like ammonia. The addition of catalytic N,N-dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[4]

Experimental Protocol: Synthesis of this compound

  • Step 1: Formation of 2-Bromo-3-methylbenzoyl Chloride [4]

    • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-bromo-3-methylbenzoic acid (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2.0-3.0 eq).

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solid has dissolved.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.

  • Step 2: Amination of the Acyl Chloride [5]

    • Dissolve the crude 2-bromo-3-methylbenzoyl chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane) in a flask cooled in an ice bath (0 °C).

    • Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 2-3 eq) dropwise with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.

Synthesis_Pathway_1 cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination start_acid 2-Bromo-3-methylbenzoic Acid reagent1 SOCl₂, cat. DMF start_acid->reagent1 intermediate 2-Bromo-3-methylbenzoyl Chloride reagent1->intermediate reagent2 NH₄OH (aq) intermediate->reagent2 product This compound reagent2->product

Workflow for the synthesis of this compound via an acyl chloride intermediate.

Spectroscopic Characterization Profile

TechniqueExpected Features
¹H NMR Aromatic Protons: 3H, complex multiplets in the ~7.2-7.6 ppm range. Amide Protons (NH₂): 2H, two broad singlets, typically downfield (~5.5-8.0 ppm), exchangeable with D₂O. Methyl Protons (CH₃): 3H, singlet, ~2.4 ppm.
¹³C NMR Carbonyl Carbon (C=O): ~168-172 ppm. Aromatic Carbons: 6 signals in the ~125-140 ppm range, including the C-Br carbon which is typically shifted downfield. Methyl Carbon (CH₃): ~20 ppm.
IR Spectroscopy N-H Stretch: Two distinct bands (symmetric and asymmetric) for the primary amide, ~3150-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹. C=O Stretch (Amide I): Strong, sharp absorption at ~1650-1680 cm⁻¹. N-H Bend (Amide II): ~1600-1640 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of •NH₂ (m/z 197/199), loss of C=O (m/z 185/187), and loss of •Br (m/z 134).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Reactions at the Carbon-Bromine Bond

The C(sp²)-Br bond is the most versatile site for constructing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for building libraries of novel compounds.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a key transformation in the synthesis of complex natural products and materials.[8]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

The ortho-amide group can play a dual role in these reactions. It can act as a mild directing group to influence regioselectivity in certain C-H activation contexts, or it can present a steric challenge that may require careful optimization of reaction conditions (e.g., choice of ligand and base) to achieve high yields.

Reactivity_Diagram cluster_Br C-Br Bond Reactions cluster_Amide Amide Group Reactions main This compound suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki Pd cat. sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu cat. buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd cat. hoffmann Hoffmann Rearrangement (Br₂, NaOH) main->hoffmann hydrolysis Hydrolysis (H₃O⁺ or OH⁻) main->hydrolysis

Key reaction pathways for this compound.
Reactions of the Amide Group

While less commonly exploited for diversification, the primary amide is also reactive. It can undergo Hoffmann rearrangement upon treatment with bromine and a strong base to yield 2-bromo-3-methylaniline, a reaction that results in the loss of the carbonyl carbon. Additionally, it can be hydrolyzed back to the parent carboxylic acid under harsh acidic or basic conditions.

Applications in Drug Discovery and Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] Consequently, this compound is a valuable starting material for the synthesis of novel therapeutic agents. Its utility lies in its role as a "building block" that can be readily elaborated into a diverse library of drug-like molecules using the coupling reactions described previously.

For instance, the 2-sulfonamidebenzamide core, which can be synthesized from related precursors, has been identified in allosteric modulators of the MrgX1 receptor, a non-opioid target for chronic pain management.[10] The ability to systematically modify the 2-position (via the bromo-substituent) of a benzamide scaffold is therefore a powerful strategy in structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow cluster_synthesis Parallel Synthesis / Library Generation start This compound (Starting Block) r1 Suzuki (R¹ Library) start->r1 r2 Sonogashira (R² Library) start->r2 r3 Buchwald-Hartwig (R³ Library) start->r3 library Diverse Compound Library r1->library r2->library r3->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit

Role of this compound in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry place.

This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (n.d.). This compound.
  • Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros.
  • PubChem. (n.d.). 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information.
  • Organic Syntheses. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Org. Synth. 1958, 38, 11.
  • NCERT. (n.d.). Amines. National Council of Educational Research and Training.
  • ResearchGate. (n.d.). Synthesis of 3 a using 2-bromo substituted amide (1 t).
  • LabXchange. (2021). Spectroscopy Worked Example Combining IR, MS, and NMR.
  • Wilson, L. S., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.
  • Zhang, P., et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry.

Sources

Foreword: The Strategic Value of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-methylbenzamide (CAS No. 101421-85-6)

In the landscape of modern medicinal chemistry and materials science, the substituted benzamide scaffold represents a cornerstone of molecular design. Its rigid, yet functionalizable, nature provides a reliable framework for constructing complex molecular architectures with tailored properties. This compound (CAS No. 101421-85-6) embodies this principle, serving as a versatile building block. The strategic placement of the bromine atom, a methyl group, and the primary amide functionality offers multiple reaction vectors for diversification. The ortho-bromo substituent is particularly valuable, poised for participation in a host of cross-coupling reactions, while the amide and methyl groups modulate the electronic and steric profile of the aromatic ring. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling, grounded in established chemical principles and methodologies.

Core Physicochemical & Structural Properties

This compound is a solid organic compound whose structural features are key to its synthetic utility. The IUPAC name is this compound.[1] Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 101421-85-6[1][2][3]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=C(C(=CC=C1)C(=O)N)Br[1]
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis Pathway and Detailed Protocols

The synthesis of this compound is most logically achieved via a two-part strategy: first, the synthesis of the precursor carboxylic acid, followed by its conversion to the primary amide. This approach ensures high yields and purity of the final product.

Part A: Synthesis of the Precursor, 2-Bromo-3-methylbenzoic Acid

The foundational precursor, 2-Bromo-3-methylbenzoic acid, is not commercially ubiquitous and is often prepared via a multi-step synthesis. A well-documented procedure is available in Organic Syntheses, which provides a reliable and vetted methodology.[4] This process begins with the bromination of p-nitrotoluene, followed by a series of transformations.[4] The rationale for this route is the availability of the starting materials and the directing effects of the substituents that guide the regiochemistry of the reactions.

cluster_0 Synthesis of 2-Bromo-3-methylbenzoic Acid p_nitrotoluene p-Nitrotoluene bromo_nitrotoluene 2-Bromo-4-nitrotoluene p_nitrotoluene->bromo_nitrotoluene Br₂, Fe powder 75-80°C intermediate_cyanide Cyanide Displacement & Reduction Intermediate bromo_nitrotoluene->intermediate_cyanide KCN, 2-ethoxyethanol Reflux benzoic_acid 2-Bromo-3-methylbenzoic Acid intermediate_cyanide->benzoic_acid Acid Hydrolysis

Caption: Synthesis pathway for the key precursor, 2-Bromo-3-methylbenzoic Acid.[4]

Part B: Amidation of 2-Bromo-3-methylbenzoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.[5] While direct reaction with ammonia requires high temperatures to dehydrate the intermediate ammonium salt, a more controlled and efficient laboratory-scale method involves activating the carboxylic acid.[5][6] One of the most common and effective methods is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine source.[7]

An alternative, direct amidation involves using a mixed anhydride intermediate, which avoids the use of harsh chlorinating agents. This method offers mild reaction conditions and is often high-yielding.[8]

cluster_1 Synthesis of this compound benzoic_acid 2-Bromo-3-methylbenzoic Acid anhydride Mixed Anhydride Intermediate benzoic_acid->anhydride 1. Triethylamine 2. Isobutyl chloroformate 0°C, Dichloromethane benzamide This compound anhydride->benzamide Ammonium Hydroxide 0°C cluster_diversification Synthetic Diversification scaffold This compound (Core Scaffold) suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) scaffold->suzuki buchwald Buchwald-Hartwig (Adds Amines) scaffold->buchwald heck Heck Reaction (Adds Alkenes) scaffold->heck library Compound Library for High-Throughput Screening suzuki->library buchwald->library heck->library start Handling Solid Reagent assess Assess Hazards: - Irritant? - Harmful if swallowed? start->assess ppe Don PPE: - Safety Glasses - Lab Coat - Gloves assess->ppe controls Use Engineering Controls: - Chemical Fume Hood assess->controls procedure Perform Weighing & Transfer Operations ppe->procedure controls->procedure cleanup Clean Work Area & Dispose of Waste Properly procedure->cleanup storage Store in Cool, Dry Place Away from Incompatibles cleanup->storage end Procedure Complete storage->end

Sources

An In-depth Technical Guide to 2-Bromo-3-methylbenzamide: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzamide (C8H8BrNO), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The document delves into its chemical properties, established and optimized synthetic routes, and a detailed analysis of its reactivity profile. Particular emphasis is placed on its emerging role as a key building block in the development of targeted therapeutics, notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, troubleshooting guides, and predictive spectroscopic data to support researchers in their practical applications of this compound.

Introduction and Physicochemical Properties

This compound is a substituted aromatic amide that has garnered interest as a valuable scaffold in organic synthesis. Its structure, featuring a bromine atom and a methyl group on the benzene ring ortho and meta to the carboxamide functionality, respectively, presents a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, making it a desirable starting material for the construction of heterocyclic systems and other intricate organic molecules.

The primary amide group can participate in hydrogen bonding and act as a directing group, while the bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methyl group, through its electron-donating inductive effect, subtly modulates the reactivity of the aromatic ring.

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C8H8BrNOPubChem[1]
Molecular Weight 214.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 101421-85-6ChemBK[2]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)N)BrPubChem[1]
InChIKey FXNLPFZVSBANLC-UHFFFAOYSA-NPubChem[1]
XLogP3 1.9PubChem[1]

Synthesis of this compound

The most common and efficient synthesis of this compound originates from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid. The overall strategy involves the activation of the carboxylic acid followed by amidation.

Synthesis of the Precursor: 2-Bromo-3-methylbenzoic Acid

A reliable method for the preparation of 2-bromo-3-methylbenzoic acid starts from p-nitrotoluene, as detailed in Organic Syntheses. This multi-step process involves bromination, followed by a von Richter reaction where a nitrile intermediate is formed and subsequently hydrolyzed.

Experimental Protocol: Synthesis of 2-Bromo-3-methylbenzoic Acid

Step 1: Bromination of p-Nitrotoluene to yield 2-Bromo-4-nitrotoluene

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

  • Heat the mixture to 75-80°C using a water bath.

  • With vigorous stirring, add 30.5 mL (0.59 mole) of bromine dropwise over 30 minutes.

  • Maintain the temperature and stirring for an additional 1.5 hours after the addition is complete.

  • Pour the reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring.

  • Decant the supernatant and treat the residue with glacial acetic acid and subsequent washes to isolate the crude 2-bromo-4-nitrotoluene.

Step 2: Conversion of 2-Bromo-4-nitrotoluene to 2-Bromo-3-methylbenzoic Acid

  • In a large round-bottom flask, combine 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from the previous step. Caution: This step evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.

  • Reflux the mixture for 16 hours.

  • To the hot solution, add 1.5 L of water and acidify with concentrated hydrochloric acid.

  • Collect the resulting tarry solid and purify by recrystallization from petroleum ether to yield 2-bromo-3-methylbenzoic acid.

Amidation of 2-Bromo-3-methylbenzoic Acid

The conversion of 2-bromo-3-methylbenzoic acid to this compound can be achieved through several methods. A common and effective approach involves the formation of an acid chloride intermediate, which readily reacts with ammonia.

Experimental Protocol: Synthesis of this compound

Method 1: Via Acid Chloride Intermediate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-bromo-3-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl2, 2-3 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-3-methylbenzoyl chloride.

  • In a separate flask, prepare a concentrated solution of aqueous ammonia.

  • Cool the ammonia solution in an ice bath and slowly add the crude acid chloride with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Mixed Anhydride Method

  • Dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0°C.

  • Slowly add isobutyl chloroformate (1.0 eq) and stir the mixture for 30 minutes at 0°C.

  • Bubble ammonia gas through the solution or add a solution of ammonium hydroxide and stir for an additional 30 minutes at 0°C.

  • Allow the reaction to warm to room temperature and proceed with a standard aqueous workup.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Synthesis_Workflow p_nitrotoluene p-Nitrotoluene bromo_nitro 2-Bromo-4-nitrotoluene p_nitrotoluene->bromo_nitro Br2, Fe benzoic_acid 2-Bromo-3-methylbenzoic Acid bromo_nitro->benzoic_acid 1. KCN 2. H3O+ acid_chloride 2-Bromo-3-methylbenzoyl Chloride benzoic_acid->acid_chloride SOCl2 benzamide This compound benzoic_acid->benzamide Mixed Anhydride Method acid_chloride->benzamide NH3

Caption: Synthetic pathways to this compound.

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its three functional groups: the amide, the bromine atom, and the methyl group.

  • The Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The nitrogen lone pair is delocalized into the carbonyl group, making it a poor nucleophile.

  • The Bromine Atom: The C-Br bond is the most reactive site for transformations such as palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position.

  • The Aromatic Ring: The benzamide group is a deactivating, meta-directing group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. The methyl group is an activating, ortho-, para-directing group. The bromine atom is deactivating but ortho-, para-directing. The combined effect of these substituents makes the aromatic ring generally electron-deficient and directs incoming electrophiles to specific positions, primarily C5.

Palladium-Catalyzed Cross-Coupling Reactions

A key utility of this compound in synthetic chemistry is its participation in palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a highly versatile method for the synthesis of biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Coupling Aryl_Br This compound Ox_Adduct Ar-Pd(II)(Br)L_n Aryl_Br->Ox_Adduct Oxidative Addition Boronic_Acid R-B(OH)2 Transmetalation_Complex Ar-Pd(II)(R)L_n Boronic_Acid->Transmetalation_Complex Pd0 Pd(0)L_n Pd0->Ox_Adduct Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product 2-Aryl-3-methylbenzamide Transmetalation_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. The benzamide core is a common feature in many biologically active compounds. The ability to functionalize the 2-position via cross-coupling reactions makes it a valuable intermediate for generating libraries of compounds for drug screening.

Precursor to PARP Inhibitors

A particularly promising application of this compound is as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with BRCA1/2 mutations, based on the principle of synthetic lethality.

Many potent PARP inhibitors feature a benzimidazole carboxamide scaffold. The synthesis of such scaffolds can be envisioned starting from this compound. For instance, a Buchwald-Hartwig amination could be employed to introduce a substituted o-phenylenediamine, followed by an intramolecular cyclization to form the benzimidazole ring system. The ability to introduce diversity at the 2-position of the benzamide ring through subsequent reactions is a key advantage for structure-activity relationship (SAR) studies.

PARP_Inhibitor_Synthesis Start This compound Intermediate1 2-(Diaminophenyl)-3-methylbenzamide Start->Intermediate1 Buchwald-Hartwig Amination PARP_Scaffold Benzimidazole Carboxamide Scaffold Intermediate1->PARP_Scaffold Intramolecular Cyclization PARP_Inhibitor Potential PARP Inhibitor PARP_Scaffold->PARP_Inhibitor Further Functionalization

Caption: Conceptual pathway to PARP inhibitors.

Spectroscopic and Analytical Data (Predicted)

Data Type Predicted Features
¹H NMR - Aromatic Protons (3H): Multiplets in the range of δ 7.2-7.8 ppm. The proton at C6 would likely be the most downfield due to the deshielding effect of the adjacent carbonyl group. - Amide Protons (2H): Two broad singlets, typically in the range of δ 5.5-8.0 ppm, which are exchangeable with D₂O. - Methyl Protons (3H): A singlet around δ 2.4 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A peak in the range of δ 165-170 ppm. - Aromatic Carbons (6C): Peaks between δ 120-145 ppm. The carbon bearing the bromine (C2) would be expected around δ 120-125 ppm, while the carbon attached to the carbonyl group (C1) would be in the range of δ 135-140 ppm. - Methyl Carbon (CH₃): A peak around δ 20-25 ppm.
IR Spectroscopy - N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹ (primary amide). - C=O Stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1620-1640 cm⁻¹. - C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A pair of peaks at m/z 213 and 215 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. - Key Fragments: Loss of NH₂ (m/z 197/199), loss of CONH₂ (m/z 170/172), and loss of Br (m/z 134).

Conclusion

This compound is a strategically functionalized molecule that serves as a valuable intermediate in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of complex molecular targets. The demonstrated potential for its use in the synthesis of PARP inhibitors highlights its relevance in modern drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11.
  • Chemguide. (n.d.). The Preparation of Amides.
  • Kotha, S., & Misra, S. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2(27), 10244-10251.
  • ChemBK. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
  • PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzamide, m-bromo-. NIST Chemistry WebBook.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Lord, S. J., & Morken, J. P. (2010). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(14), 4133-4137.
  • Ye, N., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(9), 2329.

Sources

2-Bromo-3-methylbenzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-methylbenzamide for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide that serves as a valuable building block in synthetic and medicinal chemistry. Its molecular structure, featuring a bromine atom and a methyl group on the benzamide scaffold, offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications in drug discovery, and essential safety information.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 101421-85-6[2][3]
Synonyms 2-Bromo-3-methyl-benzamide, m-Toluamide, 2-bromo-[1]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)N)Br[1]
InChI Key FXNLPFZVSBANLC-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 2-bromo-3-methylbenzoic acid. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of 2-Bromo-3-methylbenzoic Acid cluster_1 Synthesis of this compound p_nitrotoluene p-Nitrotoluene bromo_nitrotoluene 2-Bromo-4-nitrotoluene p_nitrotoluene->bromo_nitrotoluene Bromination bromo_methylbenzoic_acid 2-Bromo-3-methylbenzoic Acid bromo_nitrotoluene->bromo_methylbenzoic_acid Hydrolysis acid_chloride 2-Bromo-3-methylbenzoyl chloride bromo_methylbenzoic_acid->acid_chloride Chlorination benzamide This compound acid_chloride->benzamide Amidation

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-3-methylbenzoic Acid

A common route to the precursor 2-bromo-3-methylbenzoic acid starts from p-nitrotoluene.[4]

Experimental Protocol:

  • Bromination of p-Nitrotoluene: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place p-nitrotoluene and iron powder. Heat the mixture to 75-80°C and add bromine dropwise over 30 minutes. Maintain the temperature and stirring for an additional 1.5 hours after the addition is complete.[4]

  • Work-up and Purification: Pour the reaction mixture into an ice-cold sodium hydroxide solution. The resulting solid is then washed with acetic acid and sodium hydroxide solutions to yield 2-bromo-4-nitrotoluene.[4]

  • Hydrolysis to 2-Bromo-3-methylbenzoic Acid: The 2-bromo-4-nitrotoluene is then refluxed with potassium cyanide in aqueous 2-ethoxyethanol for 16 hours. Acidification of the reaction mixture with concentrated hydrochloric acid yields the crude 2-bromo-3-methylbenzoic acid, which can be purified by recrystallization from petroleum ether.[4]

Part 2: Synthesis of this compound

The conversion of 2-bromo-3-methylbenzoic acid to this compound involves the formation of an acid chloride intermediate followed by amidation.[5][6]

Experimental Protocol:

  • Formation of the Acid Chloride: In a round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-methylbenzoic acid. Carefully add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution has ceased.[6]

  • Amidation: In a separate flask, prepare a solution of ammonium hydroxide in water. Cool this solution in an ice bath. Slowly add the previously prepared 2-bromo-3-methylbenzoyl chloride solution to the stirred ammonium hydroxide solution.[5]

  • Reaction and Isolation: Allow the reaction to stir vigorously at room temperature for 1-2 hours. The crude this compound can then be isolated by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.[6]

Applications in Research and Drug Development

Halogenated aromatic amides, such as this compound, are pivotal starting materials in the synthesis of complex bioactive molecules.[7] The strategic placement of the bromine atom allows for a diverse range of chemical modifications, particularly through cross-coupling reactions.[7]

G cluster_products Potential Bioactive Molecules start This compound Scaffold suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald other Other Cross-Coupling Reactions start->other kinase Kinase Inhibitors suzuki->kinase receptor Receptor Antagonists buchwald->receptor antimicrobial Antimicrobial Agents other->antimicrobial

Caption: this compound as a versatile scaffold in drug discovery.

Potential as a Pharmaceutical Intermediate

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds.

  • Kinase Inhibitors: The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] For instance, derivatives of 3-bromobenzamide have been explored for their potential to inhibit the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia.[7]

  • Androgen Receptor Antagonists: Substituted bromobenzamides are crucial intermediates in the synthesis of advanced therapeutic agents. For example, 4-Bromo-2-fluoro-N-methylbenzamide is a key building block for Enzalutamide, a drug used in the treatment of prostate cancer.[8]

  • Antimicrobial and Fungicidal Agents: The benzamide structure is also found in compounds with antimicrobial and fungicidal properties. 3-Bromobenzamide serves as a starting point for novel derivatives with potential applications in agriculture and medicine.[7]

Given these examples, this compound represents a promising starting material for the development of novel therapeutics through structural modification.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

General Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Classification: While specific toxicity data for this compound is limited, related compounds are classified as harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Handling: Ensure adequate ventilation and avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing.[9]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents, acids, bases, and reducing agents.[9]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, rinse mouth with water and seek medical attention.[9]

References

  • This compound | C8H8BrNO | CID 21779708. PubChem.
  • 2-aMino-3-broMo-N-Methyl-benzaMide. LookChem.
  • This compound. ChemBK.
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
  • 2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884. PubChem.
  • 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. SciELO México.
  • safety data sheet - deet. Sumitomo Chemical Australia.
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).
  • HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Agency for Toxic Substances and Disease Registry.
  • DEET-based insect repellents: safety implications for children and pregnant and lactating women. CMAJ.
  • DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Regulations.gov.

Sources

A Technical Guide to 2-Bromo-3-methylbenzamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-methylbenzamide is a substituted aromatic amide that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom ortho to the amide and a methyl group in the meta position, offers specific steric and electronic properties that are leveraged in the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its precise chemical identity, a detailed and validated synthesis protocol, and an in-depth discussion of its potential applications as a building block in drug discovery, with a particular focus on the synthesis of targeted therapeutics like Poly (ADP-ribose) polymerase (PARP) inhibitors. The document also presents a thorough guide to its analytical characterization, safety protocols, and a workflow for its synthesis and purification.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. The compound's structure and properties are summarized below.

IUPAC Name and Structural Details

The formal name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound [1].

  • Molecular Formula: C₈H₈BrNO[1]

  • CAS Number: 101421-85-6[2][3]

  • Molecular Weight: 214.06 g/mol [1]

  • Canonical SMILES: CC1=C(C(=CC=C1)C(=O)N)Br[1]

  • InChIKey: FXNLPFZVSBANLC-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of a compound are critical for planning reactions, purification, and handling. The computed properties for this compound are presented in Table 1.

PropertyValueSource
Molecular Weight 214.06 g/mol PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 212.97893 DaPubChem[1]
Topological Polar Surface Area 43.1 ŲPubChem[1]

Synthesis and Purification

The reliable synthesis of this compound is paramount for its use in further synthetic applications. The most common and efficient laboratory-scale synthesis proceeds via the amidation of its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid. This is typically a two-stage process involving an activated intermediate.

Causality of the Synthetic Strategy

Direct amidation of a carboxylic acid is generally unfavorable and requires harsh conditions. Therefore, a two-step approach is employed for higher yield and purity.

  • Activation of the Carboxylic Acid: The carboxylic acid (2-bromo-3-methylbenzoic acid) is first converted into a more reactive acylating agent. While acyl chlorides (using thionyl chloride or oxalyl chloride) are common, the use of isobutyl chloroformate to form a mixed anhydride intermediate is also highly effective and can be performed under milder conditions[4]. This activation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Acyl Substitution: The activated intermediate is then reacted with an ammonia source, such as ammonium hydroxide, to form the primary amide. The reaction is a classic nucleophilic acyl substitution, where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, leading to the displacement of the leaving group (in this case, the isobutyloxycarbonyl group and CO₂) to form the stable amide bond[4].

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the synthesis of this compound[4].

Materials:

  • 2-Bromo-3-methylbenzoic acid (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Isobutyl chloroformate (1.1 eq)

  • Ammonium hydroxide (28-30% solution) (excess)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Stage 1: Formation of the Mixed Anhydride Intermediate

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add isobutyl chloroformate (1.1 eq) to the mixture. The formation of a precipitate (triethylammonium chloride) may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes[4].

Stage 2: Amidation

  • Re-cool the reaction mixture containing the mixed anhydride to 0 °C.

  • Add an excess of cold ammonium hydroxide solution dropwise with vigorous stirring.

  • After the addition is complete, allow the biphasic mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow node_reactant node_reactant node_reagent node_reagent node_intermediate node_intermediate node_product node_product node_step node_step reactant 2-Bromo-3-methylbenzoic Acid in DCM step1 Stage 1: Activation (0°C to RT) reactant->step1 intermediate Mixed Anhydride Intermediate step2 Stage 2: Amidation (0°C to RT) intermediate->step2 product This compound (Crude Product) step3 Work-up & Purification (Extraction, Recrystallization) product->step3 purified_product Purified Product reagent1 1. Triethylamine 2. Isobutyl Chloroformate reagent1->step1 reagent2 Ammonium Hydroxide reagent2->step2 step1->intermediate step2->product step3->purified_product

Caption: Workflow for the two-stage synthesis of this compound.

Spectroscopic Analysis and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons.

  • Aromatic Protons (δ 7.2-7.8 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the activating methyl group and the deactivating bromo and amide groups. A triplet and two doublets would be expected.

  • Amide Protons (-CONH₂; δ 5.5-6.5 ppm): The two protons of the primary amide will typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.

  • Methyl Protons (-CH₃; δ 2.3-2.5 ppm): The three protons of the methyl group will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all eight unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O; δ ~170 ppm): The amide carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum[5].

  • Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be shifted upfield due to the heavy atom effect, while the carbon attached to the carbonyl group (C-CO) and the methyl group (C-CH₃) will have characteristic shifts.

  • Methyl Carbon (-CH₃; δ ~20 ppm): The methyl carbon will appear as a signal in the far upfield region of the spectrum[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected characteristic absorption bands for this compound are listed in Table 2.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Amide) Symmetric & Asymmetric Stretch3100 - 3500 (two bands)
C-H (Aromatic) Stretch3000 - 3100
C-H (Alkyl) Stretch2850 - 3000
C=O (Amide I) Stretch1650 - 1690 (strong)
N-H (Amide II) Bend1590 - 1650
C=C (Aromatic) Stretch1450 - 1600
C-Br Stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion, [C₈H₈BrNO]⁺, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), which are in an approximate 1:1 ratio[6]. Therefore, peaks at m/z = 213 and m/z = 215 are expected.

  • Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring. Expected fragments would include:

    • [M - NH₂]⁺: Loss of the amino group (m/z 197/199).

    • [Br(CH₃)C₆H₃CO]⁺: The 2-bromo-3-methylbenzoyl cation (m/z 197/199).

    • [M - CONH₂]⁺: Loss of the entire carbamoyl group (m/z 170/172).

Applications in Drug Development: A Key Intermediate for PARP Inhibitors

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs[7]. This compound, in particular, is a valuable intermediate for creating more complex molecules with specific therapeutic activities. Its primary utility lies in its ability to serve as a foundational piece for constructing inhibitors of key biological targets, such as enzymes involved in cancer signaling pathways.

Role as a Precursor for PARP Inhibitors

A significant area where this compound and its analogs are relevant is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death while sparing normal cells[8].

The core structure of many PARP inhibitors features a substituted benzamide ring system. A patent for 2-oxybenzamide derivatives as PARP inhibitors highlights structures where the benzamide core is further elaborated. The 2-bromo-3-methyl substitution pattern of our topic compound provides specific vectors for chemical modification:

  • The Amide Nitrogen: Can be alkylated or used as a point of attachment for larger, more complex side chains designed to interact with specific pockets of the PARP enzyme.

  • The Bromine Atom: Serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or other functional groups to build out the molecule and optimize binding affinity and pharmacokinetic properties.

Logical Pathway for Drug Candidate Synthesis

The diagram below outlines a conceptual pathway illustrating how this compound could be utilized as a starting material in a drug discovery program targeting PARP.

DrugDiscovery start_node start_node intermediate_node intermediate_node reaction_node reaction_node target_node target_node final_node final_node start This compound (Starting Material) rxn1 Suzuki Coupling (Adds Aryl Group) start->rxn1 inter1 Aryl-Substituted Benzamide rxn1->inter1 rxn2 N-Alkylation or Amide Coupling inter1->rxn2 inter2 Lead Compound Library rxn2->inter2 rxn3 SAR & Lead Optimization inter2->rxn3 final Optimized PARP Inhibitor (Drug Candidate) rxn3->final target PARP Enzyme (Biological Target) target->rxn3 In-vitro Screening

Caption: Conceptual workflow for developing PARP inhibitors from this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data is limited, the compound should be handled with the standard precautions for substituted aromatic bromides and amides.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined structure, reliable synthesis protocol, and strategically placed functional groups make it an attractive starting point for the creation of complex molecules. Its relevance as a precursor for high-value therapeutic targets, such as PARP inhibitors, underscores its importance. This guide provides the foundational technical knowledge required for its synthesis, characterization, and strategic application in modern research and development environments.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21779708, this compound. PubChem. [Link]
  • The Royal Society of Chemistry. (2012). Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]
  • Clark, J. (n.d.).
  • LibreTexts Chemistry. (2023).
  • Google Patents. (n.d.). WO2007144652A2 - Parp inhibitors.
  • Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Blakemore, D. C., et al. (2017). Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • ChemBK. (n.d.). This compound. ChemBK. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-bromo-3-methylbenzamide from its carboxylic acid precursor, 2-bromo-3-methylbenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for reagent selection, and detailed, field-tested protocols. We will dissect the conversion of the carboxylic acid to a reactive intermediate and its subsequent amidation, offering a self-validating system for achieving a high-purity final product. This guide includes a comprehensive experimental workflow, characterization data, safety protocols, and troubleshooting advice, all grounded in authoritative scientific literature.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[1] The synthesis of amides from carboxylic acids is, therefore, one of the most frequently performed reactions in drug discovery and development.[1] However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt from a competing acid-base reaction.[2][3]

This guide focuses on the robust and widely applicable synthesis of this compound, a substituted aromatic amide. The principles and techniques discussed are broadly applicable to the synthesis of other amides. Our primary approach involves the activation of the carboxylic acid group of 2-bromo-3-methylbenzoic acid by converting it into a highly reactive acyl chloride intermediate, which is then readily coupled with an amine source.

IdentifierInformation
Starting Material 2-Bromo-3-methylbenzoic acid
CAS Number 53663-39-1[4][5]
Molecular Formula C₈H₇BrO₂[4]
Molecular Weight 215.05 g/mol [6]
Physical State Off-white to tan crystalline powder[6]
Melting Point 134-138 °C[6][7]
Target Compound This compound
CAS Number 101421-85-6[8]
Molecular Formula C₈H₈BrNO[9]
Molecular Weight 214.06 g/mol [9]

Mechanistic Insight: Activating the Carboxyl Group

To overcome the thermodynamic barrier of direct amidation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine.

The Acyl Chloride Pathway via Thionyl Chloride (SOCl₂)

The most common and cost-effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][10] Thionyl chloride is particularly effective, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[11]

The mechanism proceeds as follows:

  • The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[12][13]

  • A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

  • The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chlorosulfite group.

  • This unstable intermediate decomposes, releasing gaseous SO₂ and HCl, yielding the highly reactive acyl chloride.[11][12]

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate this reaction through the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[14]

Alternative Pathways: Carbodiimide Coupling

An alternative for substrates sensitive to harsh chlorinating agents involves coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][6] In this method, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2][15] This intermediate is then attacked by the amine to form the amide, generating a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[6][15] While effective, this method can be more expensive and may require additives to suppress side reactions and racemization in chiral substrates.[16][17]

For the synthesis of this compound, the thionyl chloride method is robust, efficient, and economically favorable.

Experimental Protocol: A Two-Stage Synthesis

This protocol details the synthesis via the acyl chloride intermediate. All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.

Stage 1: Synthesis of 2-Bromo-3-methylbenzoyl Chloride

Materials and Reagents:

  • 2-Bromo-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, gas outlet with a scrubber (containing NaOH solution to neutralize HCl and SO₂)

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-bromo-3-methylbenzoic acid (1.0 eq). Add anhydrous toluene or DCM as the solvent.

  • Catalyst and Chlorinating Agent: Add a catalytic amount of DMF (e.g., 1-2 drops). Under the inert atmosphere, carefully add thionyl chloride (2.0-3.0 eq) to the flask.[14]

  • Reaction: Heat the mixture to reflux (approx. 70-80°C for toluene) for 2-3 hours.[14] The reaction is typically complete when the solid starting material has fully dissolved and the evolution of gas has ceased.

  • Isolation of Acyl Chloride: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-3-methylbenzoyl chloride is a yellow to brown oil or solid and is typically used in the next stage without further purification due to its moisture sensitivity.[14]

Stage 2: Synthesis of this compound

Materials and Reagents:

  • Crude 2-bromo-3-methylbenzoyl chloride (from Stage 1)

  • Aqueous ammonium hydroxide (NH₄OH, ~28-30%)

  • Dichloromethane (DCM) or Diethyl Ether

  • Ice bath, separatory funnel

Procedure:

  • Amine Preparation: In a separate flask, cool an excess of aqueous ammonium hydroxide in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 2-bromo-3-methylbenzoyl chloride from Stage 1 in a minimal amount of anhydrous DCM or diethyl ether.

  • Reaction: Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of the amide product should form immediately. Control the addition rate to maintain a low temperature.

  • Stirring: After the addition is complete, allow the mixture to stir vigorously for 1-2 hours, letting it slowly warm to room temperature.[18] Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with additional portions of DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove any basic impurities), saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted carboxylic acid), and finally with brine (saturated NaCl solution) to aid in drying.[14][19]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[19]

Visualization of the Synthetic Workflow

G cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Amidation cluster_purification Purification & Analysis A 2-Bromo-3-methylbenzoic Acid B Add SOCl₂ (excess) & cat. DMF in Toluene A->B C Reflux (2-3h) B->C D Rotary Evaporation C->D E Crude 2-Bromo-3-methylbenzoyl Chloride D->E F Dissolve in DCM E->F Use directly G Add dropwise to cold NH₄OH (aq) F->G H Stir (1-2h) G->H I Crude Product H->I J Liquid-Liquid Extraction (HCl, NaHCO₃, Brine) I->J K Dry (Na₂SO₄) & Concentrate J->K L Recrystallization or Column Chromatography K->L M Pure this compound L->M N Characterization (NMR, IR, MS) M->N

Caption: Workflow for the synthesis and purification of this compound.

Purification and Characterization

The crude product obtained after work-up typically requires purification to remove residual starting materials and byproducts.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds.

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) in which the product is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[20]

Characterization

The identity and purity of the final product must be confirmed by standard analytical methods.[19]

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons (multiplets in the ~7.0-7.8 ppm range), NH₂ protons (a broad singlet, ~5.5-6.5 ppm, may exchange with D₂O), and a methyl group singlet (~2.4 ppm).
¹³C NMR Carbonyl carbon (~167-170 ppm), aromatic carbons (including C-Br and C-CH₃ signals), and the methyl carbon signal (~20 ppm).
IR Spectroscopy N-H stretches (two bands for a primary amide, ~3100-3400 cm⁻¹), a strong C=O stretch (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spec. (MS) A molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Safety and Hazard Management

A rigorous adherence to safety protocols is paramount for this synthesis, primarily due to the hazards associated with thionyl chloride.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[21][22][23] Causes severe skin and eye burns.[23]

    • Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[23][24] Ensure all glassware is scrupulously dry.

    • Spills: Neutralize small spills with a solid absorbent like sodium bicarbonate. Do not use water.[21]

    • Waste: Quench excess thionyl chloride cautiously by slowly adding it to a stirred, cold solution of sodium carbonate or calcium hydroxide.

  • General Precautions:

    • Handle all organic solvents in a well-ventilated area, away from ignition sources.

    • Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete formation of the acyl chloride.[14] 2. Hydrolysis of the acyl chloride due to moisture.[14] 3. Insufficient amine or reaction time.1. Ensure thionyl chloride is fresh and used in sufficient excess. Confirm reaction completion before work-up. 2. Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.[14] 3. Use an excess of the amine source and monitor the reaction by TLC to ensure it has gone to completion.
Product Contaminated with Starting Carboxylic Acid 1. Incomplete conversion to the acyl chloride. 2. Ineffective work-up.1. Increase reflux time or temperature during the acyl chloride formation step. 2. Ensure the organic layer is thoroughly washed with a saturated NaHCO₃ solution during the work-up to remove acidic impurities.[19]
Formation of an Emulsion During Work-up Biphasic mixture with detergents or fine solids.Add a saturated brine solution to the separatory funnel to help break the emulsion.[14] If persistent, filter the mixture through a pad of Celite.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023).
  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 82. [Link]
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNISS. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
  • Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids. [Link]
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
  • Nikpour, F., & Zohreh, N. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(6), 4935. [Link]
  • Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(82), 78916-78923. [Link]
  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. [Link]
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Carl ROTH. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Wiley. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID. SpectraBase. [Link]
  • Wiley. (n.d.). Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-(3-methylbutyl)-. SpectraBase. [Link]
  • Wikipedia. (n.d.). Carbodiimide. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • Cabrera, A., et al. (2007). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. Journal of the Mexican Chemical Society, 51(3), 158-161. [Link]
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Semantic Scholar. (n.d.).
  • LookChem. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]
  • Chemistry LibreTexts. (2025). 3.

Sources

2-Bromo-3-methylbenzamide structural information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-methylbenzamide: Structure, Synthesis, and Scientific Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the structural characteristics, synthesis, and potential applications of this compound. As a substituted aromatic amide, this compound represents a valuable scaffold and building block in modern medicinal chemistry. This document provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, reactivity, and safe handling protocols, grounded in established chemical principles and supported by authoritative references.

Core Molecular Profile and Identifiers

This compound is a derivative of benzamide featuring a bromine atom and a methyl group on the aromatic ring. The precise arrangement of these substituents dictates its unique chemical properties and reactivity, making it a strategic intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identity and Structural Properties

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 101421-85-6[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)N)Br[1]
InChI Key FXNLPFZVSBANLC-UHFFFAOYSA-N[1]
Synonyms m-Toluamide, 2-bromo-; 2-Bromo-3-methyl-benzamide[1]

dot graph "2D_and_3D_Structures" { layout=neato; node [shape=none, margin=0];

} /dot Caption: 2D and 3D representations of this compound.

Physicochemical Characteristics

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions for its use. While experimental data for this compound is not extensively reported in the literature, computational predictions provide valuable insights.

Table 2: Computed Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 1.9[1]
Topological Polar Surface Area 43.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Note: XLogP3 is a measure of hydrophobicity. A value around 2 suggests moderate lipophilicity.

Synthesis and Mechanistic Pathway

The most direct and common synthesis of this compound involves a two-step process starting from 2-bromo-3-methylbenzoic acid. This method is a staple in organic synthesis for amide formation.

Step 1: Acyl Chloride Formation The carboxylic acid is first activated by converting it to a more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent is often dictated by the desired reaction conditions and ease of purification; thionyl chloride is common as its byproducts (SO₂ and HCl) are gaseous.

Step 2: Amidation The resulting 2-bromo-3-methylbenzoyl chloride is then reacted with an ammonia source, such as ammonium hydroxide, to form the primary amide. The reaction is a nucleophilic acyl substitution where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.

SynthesisWorkflow

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for amide synthesis and should be adapted and optimized based on experimental observations.

Part A: Synthesis of 2-Bromo-3-methylbenzoyl chloride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-bromo-3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction's completion is often indicated by the cessation of gas evolution and the dissolution of the solid starting material.

  • Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically a light-yellow oil and is often used in the next step without further purification.

Part B: Amidation to form this compound

  • Preparation: In a separate flask, cool a solution of aqueous ammonium hydroxide (~2-3 eq) in an ice bath.

  • Addition of Acyl Chloride: Slowly add the crude 2-bromo-3-methylbenzoyl chloride from Part A to the cooled, stirred ammonium hydroxide solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: Allow the mixture to stir vigorously while warming to room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Isolation: The solid product that precipitates out of the solution is collected by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

Reactivity and Electronic Structure

The chemical behavior of this compound is governed by the interplay of the electronic and steric effects of its three substituents on the benzene ring.

  • Bromo Group (-Br): This group is deactivating towards electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R).

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I), which activates the ring towards EAS and is an ortho, para-director.

  • Amide Group (-CONH₂): The amide group is deactivating due to the electron-withdrawing nature of the carbonyl group (-I and -R effects), which pulls electron density from the ring. It is a meta-director.

The overall reactivity towards electrophiles is expected to be low due to the presence of two deactivating groups (bromo and amide). However, the regioselectivity of any potential substitution is a complex interplay of these directing effects, compounded by significant steric hindrance.

DirectingEffects

The positions C4, C5, and C6 are available for substitution. Steric hindrance from the adjacent bromo and methyl groups at positions C2 and C3 will significantly disfavor attack at C4. The directing effects converge most favorably at position C5, which is para to the bromo group and meta to the amide group, making it the most probable site for electrophilic attack, should a reaction occur.

Spectroscopic Characterization (Theoretical)

While dedicated, published spectra for this compound are scarce, its structure can be confidently predicted using standard spectroscopic techniques. The following is a theoretical analysis based on established principles.

Table 3: Predicted Spectroscopic Signatures

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR -CH₃~2.4 ppm (singlet)Aromatic methyl group.
Aromatic -CH~7.2-7.6 ppm (multiplets)Three protons on a substituted benzene ring.
-NH₂~5.5-6.5 ppm (broad singlet)Amide protons, often broad due to quadrupole effects and exchange.
¹³C NMR -CH₃~20 ppmAromatic methyl carbon.
Aromatic C~125-140 ppmSix distinct signals expected for the aromatic carbons.
C=O~168-172 ppmAmide carbonyl carbon.
IR Spec. N-H Stretch3100-3400 cm⁻¹ (two bands)Symmetric and asymmetric stretching of the primary amide N-H bonds.
C=O Stretch~1660-1680 cm⁻¹Strong absorption characteristic of the amide I band.
C-Br Stretch550-650 cm⁻¹Characteristic absorption for an aryl bromide.
Mass Spec. Molecular Ionm/z 213 & 215 (approx. 1:1 ratio)Presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Applications in Research and Drug Development

Substituted benzamides are a cornerstone of medicinal chemistry. The benzamide scaffold is a recognized pharmacophore found in numerous FDA-approved drugs. The specific structure of this compound makes it a valuable intermediate for several reasons:

  • Scaffold for Library Synthesis: It provides a well-defined three-dimensional structure that can be systematically modified.

  • Handle for Cross-Coupling: The bromine atom is a versatile "handle" for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the construction of complex bi-aryl structures or the introduction of new amine or ether linkages, which are crucial for modulating biological activity.

  • Bioisostere Potential: The amide group can participate in critical hydrogen bonding interactions with biological targets like enzymes and receptors.

While direct therapeutic applications of this specific molecule are not widely documented, its structural motifs are present in compounds explored as kinase inhibitors, PARP inhibitors, and other targeted therapeutic agents. For instance, the development of novel binders for the E3 ligase cereblon (CRBN), critical for designing PROTACs (Proteolysis-Targeting Chimeras), has involved the optimization of benzamide derivatives.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is synthesized from safety data sheets of closely related brominated aromatic amides and should be considered best practice.

Table 4: GHS Hazard Information

Pictogram

Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[2][3] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P302+P352: IF ON SKIN: Wash with plenty of water and soap. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Handling and Storage Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash the skin with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the versatile reactivity of its functional groups. The interplay of its bromo, methyl, and amide substituents provides a unique electronic and steric profile that can be exploited in the synthesis of novel compounds for drug discovery and materials science. While comprehensive experimental data on the compound itself is limited, its properties and behavior can be reliably predicted from well-understood chemical principles and data from analogous structures. This guide provides the foundational knowledge necessary for researchers to effectively and safely incorporate this valuable building block into their synthetic and research endeavors.

References

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21779708, this compound.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Biosynth. (2022, May 5). Safety Data Sheet.
  • SpectraBase. (n.d.). Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-(3-methylbutyl)-.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • ChemicalBook. (n.d.). 2-Bromo-3-methylbenzenesulfonamide(1261472-95-0) 1H NMR spectrum.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
  • Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.
  • Fisher Scientific. (2010, September 7). Safety Data Sheet.
  • Fisher Scientific. (2012, March 14). Safety Data Sheet.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794).
  • Cheméo. (n.d.). Benzamide, 3-bromo-N-methyl- - Chemical & Physical Properties.
  • ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.
  • BMRB. (n.d.). bmse000668 Benzamide at BMRB.
  • LookChem. (2025, May 20). 2-bromo-3-methylbenzoic acid - 53663-39-1.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Bromo-3-methyl-N-[(2-methylphenyl)methyl]benzamide CAS.
  • ChemBK. (n.d.). This compound.
  • SpectraBase. (n.d.). Benzamide, 3-bromo-N-methyl-N-undecyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344884, 2-Bromo-3-methylbutanamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • SpectraBase. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID.
  • National Institute of Standards and Technology. (n.d.). Benzamide, m-bromo-. In NIST Chemistry WebBook.
  • NCERT. (n.d.). Amines.
  • BLD Pharm. (n.d.). 109179-31-9|2-Bromo-3-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylbenzoic acid 97%.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68791473.
  • BLD Pharm. (n.d.). 1022960-45-7|2-Amino-3-bromo-N-methylbenzamide.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) IR Spectrum.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 2-Bromo-3-methylbenzamide, a key intermediate in various synthetic pathways. While experimental data on its physical state and appearance are not extensively documented in publicly available literature, this guide synthesizes available information, including calculated properties and comparative data from isomeric compounds, to offer a robust profile for research and development applications. This document is intended to serve as a foundational resource, guiding experimental design and handling protocols.

Introduction

This compound is a substituted aromatic amide with significant potential in medicinal chemistry and materials science. Its structural features, including the bromine atom and the methyl group on the benzene ring, offer versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and manufacturing. This guide aims to provide a detailed overview of these properties, grounded in established scientific principles and available data.

Chemical Identity and Molecular Structure

The unique arrangement of substituents on the benzene ring dictates the reactivity and physical behavior of this compound.

Molecular Formula: C₈H₈BrNO[1]

Molecular Weight: 214.06 g/mol [1][2]

IUPAC Name: this compound[1]

CAS Number: 101421-85-6[1][2][3]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties: A Data-Driven Analysis

A comprehensive understanding of the physical state, appearance, and solubility is critical for the handling, storage, and application of this compound. Due to the limited availability of direct experimental data, this section combines reported information with data from closely related isomers to provide a predictive overview.

Physical State and Appearance
Key Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1][2]
Physical State Solid (Predicted)N/A
Appearance White to off-white crystalline powder (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Note on Data Gaps: The absence of experimentally determined melting and boiling points in public databases highlights a significant data gap for this compound. Researchers are advised to perform their own characterization to determine these critical parameters.

Experimental Protocols for Characterization

For unambiguous identification and quality control, a combination of spectroscopic and analytical techniques is essential. The following outlines a standard workflow for the characterization of this compound.

Workflow for Synthesis and Characterization

G start Starting Materials (2-Bromo-3-methylbenzoic acid, Aminating agent) synthesis Amidation Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of this compound.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The carbon NMR will confirm the presence of the eight carbon atoms in their unique chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Characteristic peaks would include the N-H stretch of the amide group (around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1680-1630 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Melting Point Analysis: A sharp melting point range obtained from a calibrated apparatus is a good indicator of purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted benzamides should be followed. These compounds are typically irritants and may be harmful if ingested or inhaled.

Recommended Handling Practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential. While there is a notable lack of publicly available experimental data regarding its physical state and appearance, this guide provides a comprehensive overview based on its chemical structure and data from related compounds. The outlined experimental protocols offer a clear path for researchers to characterize this compound accurately. As with any chemical, adherence to strict safety protocols is essential during handling and experimentation. This guide serves as a critical resource for scientists and professionals in the field of drug development and chemical synthesis, enabling a more informed and efficient approach to their research endeavors.

References

  • PubChem. This compound. [Link][1]
  • ChemBK. This compound. [Link][2]
  • European Patent Office.
  • Blazechem. CAS 101421-85-6 | this compound. [Link][3]

Sources

A Technical Guide to the Solubility of 2-Bromo-3-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a cornerstone of efficient drug development and manufacturing. It dictates critical process parameters for synthesis, purification, crystallization, and formulation. This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Bromo-3-methylbenzamide, a key intermediate in medicinal chemistry. In the absence of extensive public-domain quantitative data for this specific compound, this guide establishes a robust predictive framework based on its physicochemical properties and the principle of "like dissolves like." To provide a quantitative benchmark, this document presents a detailed analysis of the solubility of benzamide, the parent compound, in a range of common organic solvents. Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the precise determination of thermodynamic solubility, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug molecule from laboratory synthesis to a therapeutic product, solubility is a pivotal physicochemical property that profoundly influences its trajectory.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise but a critical necessity for:

  • Reaction Engineering: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.

  • Purification and Crystallization: Selecting appropriate solvent systems to achieve high purity and the desired polymorphic form of the API is fundamental.[2] The choice of solvent directly impacts nucleation, crystal growth, and morphology.[2]

  • Formulation Development: The solubility of an API in pharmaceutically acceptable solvents is a key determinant of its bioavailability and the feasibility of various dosage forms.

  • Process Safety and Scalability: Understanding solubility aids in preventing precipitation during transfer and processing, ensuring process robustness and safety.

This guide focuses on this compound, a substituted benzamide with potential applications as a synthetic intermediate. We will explore its predicted solubility based on its molecular structure and provide the necessary tools for its empirical determination.

Physicochemical Properties of this compound

While specific experimental data for this compound is limited, its fundamental properties can be computed based on its chemical structure, providing a basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈BrNO[3][4]
Molecular Weight 214.06 g/mol [3][4]
IUPAC Name This compound[3]
Calculated XLogP3 1.9[3]
Hydrogen Bond Donors 1 (from the amide -NH₂)[3]
Hydrogen Bond Acceptors 1 (from the carbonyl oxygen)[3]

The presence of a polar amide group, capable of both hydrogen bond donation and acceptance, alongside a substituted benzene ring, suggests that this compound will exhibit a nuanced solubility profile across solvents of varying polarities. The positive XLogP3 value indicates a degree of lipophilicity.

Theoretical Framework for Solubility Prediction

The age-old chemical maxim, "like dissolves like," remains a powerful predictive tool in solubility science. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amide proton and the carbonyl oxygen of this compound. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors for the amide proton and can effectively solvate the polar amide group. Good solubility is predicted in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The polar amide group will significantly hinder solubility in nonpolar solvents, despite the presence of the nonpolar benzene ring. Poor solubility is expected.

The introduction of the bromo and methyl substituents on the benzene ring, compared to the parent benzamide molecule, will also influence solubility. The bromo group adds polarity and the methyl group increases lipophilicity, creating a complex interplay of forces that necessitates experimental verification for precise quantification.

Quantitative Solubility of Benzamide: An Illustrative Case Study

To provide a quantitative frame of reference, we present the solubility data for benzamide, the parent compound of this compound, in a variety of organic solvents at different temperatures. This data serves as a valuable baseline for estimating the solubility of its derivatives.[3][5]

SolventTemperature (K)Molar Fraction (x10²)
Methanol 283.1513.85
293.1518.41
303.1524.12
313.1531.34
323.1540.48
Ethanol 283.155.89
293.158.01
303.1510.72
313.1514.21
323.1518.89
Acetone 283.1510.33
293.1513.59
303.1517.72
313.1522.95
323.1529.58
Ethyl Acetate 283.151.89
293.152.58
303.153.49
313.154.69
323.156.27
Acetonitrile 283.151.45
293.151.98
303.152.69
313.153.63
323.154.88

Data sourced from a study on the solubility of benzamide.[3][5]

Analysis of Benzamide Solubility Data:

  • The solubility of benzamide increases with temperature in all tested solvents, which is typical for endothermic dissolution processes.[3][5]

  • The solubility is highest in polar protic solvents like methanol and polar aprotic solvents like acetone, and significantly lower in less polar solvents like ethyl acetate and acetonitrile.[3][5] This aligns with the "like dissolves like" principle.

For this compound, it is reasonable to expect a similar trend in solubility across these solvent classes, although the absolute values will differ due to the influence of the substituents.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data for this compound, the shake-flask method is the gold standard.[1] This protocol details the steps for determining the thermodynamic (equilibrium) solubility of a solid compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator/shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to minimize any temperature changes that could affect solubility.

  • Analysis:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

Self-Validating System and Causality
  • Why excess solid? To ensure the solution is saturated and in equilibrium with the solid phase, providing the thermodynamic solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Why filtration/centrifugation? To remove all undissolved particles, as their presence would lead to an overestimation of solubility.

  • Why a validated analytical method? To ensure the accurate and precise quantification of the dissolved solute.

Visualizing the Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow and the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep 1. Add Excess Solid & Known Solvent Volume equil 2. Agitate at Constant Temperature (24-72h) prep->equil sep 3. Centrifuge & Filter Supernatant equil->sep analysis 4. Dilute & Quantify (HPLC/UV-Vis) sep->analysis calc 5. Calculate Solubility analysis->calc

Caption: Workflow for Experimental Solubility Determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility h_bond_solute H-Bonding h_bond_solute->solubility size_shape Molecular Size & Shape size_shape->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent H-Bonding h_bond_solvent->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion and Future Work

This technical guide has established a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the provided theoretical framework, comparative data for benzamide, and detailed experimental protocols empower researchers to confidently predict and determine the solubility of this compound. For any drug development program involving this compound, it is imperative to perform the described experimental work to generate a comprehensive solubility profile in a range of pharmaceutically relevant solvents. This data will be invaluable for optimizing synthetic routes, developing robust crystallization processes, and formulating an effective and bioavailable drug product.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • Solubility of Things. (n.d.). N-Methylbenzamide.
  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • NIH. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Center for Biotechnology Information.
  • NIH. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection.
  • PubChem. (n.d.). This compound | C8H8BrNO | CID 21779708. National Center for Biotechnology Information.
  • ChemBK. (n.d.). This compound - Physico-chemical Properties.

Sources

Spectroscopic Characterization of 2-Bromo-3-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylbenzamide, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide synthesizes predicted data based on analogous structures and fundamental spectroscopic principles. This approach offers valuable insights for researchers, scientists, and drug development professionals in interpreting the spectral characteristics of this and related substituted benzamides.

Introduction: The Significance of this compound

This compound belongs to the class of substituted benzamides, a scaffold prevalent in medicinal chemistry with a wide range of biological activities.[1][2][3] The precise substitution pattern on the aromatic ring, featuring a bromine atom and a methyl group ortho and meta to the carboxamide functionality, respectively, presents a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and understanding its molecular properties, which are critical for its application in further research and development.

This guide will delve into the three core spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, present the expected spectral data in a clear and concise format, and provide a detailed interpretation of the key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the amide group, and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.6 - 7.8d1HAromatic CH
~ 7.2 - 7.4t1HAromatic CH
~ 7.1 - 7.3d1HAromatic CH
~ 6.0 (broad s)s2H-NH₂
~ 2.4s3H-CH₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial for sample preparation.[4] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the coupling patterns of the aromatic protons.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 168C=O (Amide Carbonyl)
~ 138Aromatic C-Br
~ 135Aromatic C-CH₃
~ 132Aromatic CH
~ 130Aromatic C-C=O
~ 128Aromatic CH
~ 125Aromatic CH
~ 23-CH₃

Note: Predicted chemical shifts are based on analogous compounds and additivity rules.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3180Strong, BroadN-H stretch (Amide)
~ 3050 - 3000MediumC-H stretch (Aromatic)
~ 2950 - 2850MediumC-H stretch (Methyl)
~ 1660StrongC=O stretch (Amide I band)
~ 1600, 1475Medium to StrongC=C stretch (Aromatic ring)
~ 1400MediumN-H bend (Amide II band)
~ 750 - 700StrongC-Br stretch

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Causality Behind Experimental Choices: The sample can be prepared as a KBr pellet or a mull to obtain a solid-state spectrum.[4] Alternatively, dissolving the compound in a suitable solvent like chloroform can provide a solution-state spectrum. A background spectrum is always recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.[4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[5]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zAssignment
213/215[M]⁺ (Molecular ion)
197/199[M - NH₂]⁺
184/186[M - C(O)NH₂]⁺
104[C₇H₅O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: The relative intensities of the fragment ions will depend on the ionization technique and energy used.

Causality Behind Experimental Choices: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a soft ionization technique that often results in a prominent protonated molecular ion peak ([M+H]⁺), while EI is a higher-energy technique that leads to more extensive fragmentation, providing valuable structural information.[4]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[4]

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Fragmentation Pathway

Fragmentation_Pathway M [C₈H₈BrNO]⁺˙ m/z 213/215 F1 [C₈H₆BrO]⁺ m/z 197/199 M->F1 - •NH₂ F2 [C₇H₆Br]⁺ m/z 184/186 M->F2 - •CONH₂ F3 [C₇H₅O]⁺ m/z 104 F1->F3 - Br• F4 [C₇H₇]⁺ m/z 91 F2->F4 - Br•

Caption: Proposed mass spectrometry fragmentation of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. While based on predictions from analogous structures and established principles, this information serves as a robust framework for the identification and characterization of this compound. The provided experimental protocols and data interpretation offer practical guidance for researchers in obtaining and analyzing their own experimental data, thereby ensuring the scientific integrity of their work. The synthesis of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous structural elucidation of this compound.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. Sabinet African Journals.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-(3-methylbutyl)-.
  • ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.
  • SpectraBase. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID.
  • PubChem. (n.d.). This compound.
  • Kumar, P., et al. (2010). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry Letters, 20(21), 6358-6362.
  • NIST. (n.d.). Benzamide, m-bromo-.
  • NIST. (n.d.). Benzamide.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane.
  • ACS Publications. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1466-1473.
  • Pani, L., Gessa, G. L., & Conti, G. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253.

Sources

A Technical Guide to the Safe Handling of 2-Bromo-3-methylbenzamide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe handling, storage, and disposal of 2-Bromo-3-methylbenzamide (CAS No. 101421-85-6), a halogenated aromatic compound frequently used in synthetic chemistry and drug discovery. As a Senior Application Scientist, the following protocols are synthesized from established safety data for structurally similar compounds and best practices in laboratory chemical management. The core principle of this guide is proactive risk mitigation, ensuring that every procedure is a self-validating system of safety.

Chemical Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling strategies.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 101421-85-6[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Note: The toxicological properties of this specific material have not been thoroughly investigated, demanding a cautious approach based on the precautionary principle.[3]

Hazard Analysis and GHS Classification

While comprehensive toxicological data for this compound is limited, data from analogous halogenated benzamides allows for a presumptive hazard classification under the Globally Harmonized System (GHS).[3][4][5] Researchers must treat this compound with the caution required for substances with these potential hazards.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[3][6] The causality behind these classifications stems from the reactivity of halogenated aromatic systems, which can interact with biological macromolecules, leading to irritation and acute toxicity if absorbed.

The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management prioritizes systematic risk reduction over reliance on personal protective equipment alone. The hierarchy of controls is a framework that ranks risk mitigation strategies from most to least effective. Applying this to this compound provides a robust safety protocol.

cluster_0 Hierarchy of Controls for this compound Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosures) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for risk mitigation.

Standard Operating Procedures for Handling

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is mandatory.

Engineering Controls

The primary defense against exposure is to handle the material within a controlled environment.

  • Primary Containment: All weighing and manipulation of this compound powder, as well as any reactions involving it, must be conducted within a properly functioning chemical fume hood.[7][8] This prevents inhalation of airborne particulates and vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions. Mechanical exhaust is required.[3]

  • Emergency Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3][4][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[8]

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA standards are required.[3][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[7][10] Gloves should be inspected before use and removed using the proper technique to avoid skin contamination.[4] Always wash hands after removing gloves.[11]

    • Lab Coat: A chemically resistant lab coat or apron must be worn to protect skin and clothing.[7]

  • Respiratory Protection: If work must be performed outside of a fume hood (a situation to be avoided), a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3][7] Respirator use requires prior training and fit-testing.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Put on a lab coat, followed by safety goggles and gloves.

  • Weighing: Tare a suitable container inside the fume hood. Carefully weigh the required amount of this compound, avoiding the creation of dust.

  • Transfer: If transferring the solid, use a spatula or powder funnel. If in solution, use a syringe or cannula. All transfers must be performed within the fume hood.

  • Reaction Setup: Keep the reaction vessel within the fume hood, with the sash at the lowest practical height.[7]

  • Post-Handling: Tightly close the source container. Decontaminate any surfaces and equipment with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[7]

  • Doff PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.

Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Protocols
  • Conditions: Store in a cool, dry, and well-ventilated area.[3][9]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][9][12]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[9]

Waste Segregation and Disposal

The bromine atom in this compound classifies it as a halogenated organic compound.

  • Segregation: All waste containing this compound (including contaminated solids, solutions, and rinsates) must be collected in a designated "Halogenated Organic Waste" container.[7][8][13] Cross-contamination with non-halogenated waste streams significantly increases disposal costs and complexity.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[7][13]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[3] Never dispose of this chemical down the drain.[7][8]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Management

The response to a spill depends on its scale. This workflow outlines the procedure for a minor laboratory spill that can be handled by trained personnel. For major spills, evacuate the area and contact emergency services.[14]

cluster_1 Minor Chemical Spill Response Workflow A Spill Discovered B Alert personnel & Isolate Area A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Contain Spill (Use inert absorbent like vermiculite or sand) C->D E Collect Debris (Sweep solid into labeled waste container) D->E F Decontaminate Area (Wipe with appropriate solvent) E->F G Dispose of all materials as Halogenated Hazardous Waste F->G H Report Incident to Supervisor G->H

Caption: Step-by-step workflow for minor spill response.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[10][12]

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after an exposure.[10]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][10] Remove contact lenses if present and easy to do.[3][9] Consult an ophthalmologist.[3]
Skin Contact Take off immediately all contaminated clothing.[10] Wash skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3][10]
Inhalation Remove person to fresh air and keep comfortable for breathing.[3][9] If breathing is difficult or stopped, administer artificial respiration.[3] Call a physician.[3]
Ingestion Rinse mouth with water.[10] Do NOT induce vomiting.[10] Call a POISON CENTER or doctor immediately.[3][4]

Conclusion

The safe handling of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the consistent application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to strict handling protocols, utilizing appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate risks. The guiding principle must always be the minimization of exposure through prudent laboratory practice.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ChemBK. (n.d.). This compound.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylbutanamide. PubChem Compound Database.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of Wollongong. (n.d.). Chemical Spill procedure.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Miami University. (n.d.). Chemical Spill - Emergency Procedures.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylbenzamide. PubChem Compound Database.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.

Sources

An In-Depth Technical Guide to the Potential Hazards of 2-Bromo-3-methylbenzamide Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unknowns of a Niche Research Chemical

This document is designed to equip researchers and drug development professionals with the critical information needed to handle 2-Bromo-3-methylbenzamide safely. It moves beyond a simple recitation of standard safety precautions to explore the why—the potential mechanistic underpinnings of its toxicity—and the how—the specific experimental protocols required to generate definitive safety data.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the potential hazards of a compound begins with a firm grasp of its chemical nature. This compound is a solid at room temperature with the molecular formula C₈H₈BrNO.[2][3]

Synthesis and Reactivity:

The synthesis of this compound typically proceeds via the amidation of 2-bromo-3-methylbenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acid chloride using an agent like thionyl chloride, followed by reaction with an amine.[1][4] Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly.[4]

The reactivity of the aromatic ring is governed by the interplay of its substituents:

  • Amide Group (-CONH₂): Deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group.[1]

  • Bromo Group (-Br): Deactivating via its inductive effect but is an ortho-, para-director due to resonance.[1]

  • Methyl Group (-CH₃): An electron-donating group that activates the ring towards electrophilic substitution.[1]

The steric hindrance imposed by the adjacent bromo and amide groups significantly influences the regioselectivity of further reactions.[1][4] This inherent reactivity profile is crucial, as metabolic activation, a key step in many toxicity pathways, often involves enzymatic reactions with the aromatic ring.

Section 2: Hazard Identification and Classification (Inferred)

Direct GHS hazard classifications for this compound are not established. However, by examining the safety data for structurally similar compounds, we can infer a potential hazard profile. This approach, known as "read-across" in toxicology, is a scientifically valid method for preliminary hazard assessment.

CompoundCAS NumberGHS Hazard StatementsSource(s)
Benzamide 55-21-0H302: Harmful if swallowed. H341: Suspected of causing genetic defects.[5][6]
N,N-Diethyl-3-methylbenzamide (DEET) 134-62-3H302: Harmful if swallowed. H319: Causes serious eye irritation.[7]
4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8]
3-Bromobenzaldehyde 3132-99-8H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9]

Inferred Hazard Profile for this compound:

Based on the data from these surrogates, it is prudent to handle this compound as a compound that is, at a minimum:

  • Harmful if swallowed (Acute Oral Toxicity, Category 4).

  • A potential skin, eye, and respiratory irritant.

  • Suspected of causing genetic defects (Mutagenicity, Category 2).

The concern for mutagenicity, extrapolated from the parent compound benzamide, is a significant finding that necessitates stringent handling controls to prevent exposure.[5][6]

Section 3: Potential Toxicological Mechanisms

The potential toxicity of this compound is likely rooted in its metabolism and the chemical properties of its functional groups.

Metabolic Activation:

Aromatic compounds are often metabolized in the liver by cytochrome P450 enzymes. A common pathway involves hydroxylation of the aromatic ring to form phenolic metabolites, which can then be further conjugated and excreted. However, this process can sometimes lead to "bioactivation," where a less toxic parent compound is converted into a more reactive and toxic metabolite. For halogenated aromatic compounds, this can involve the formation of reactive epoxide intermediates or quinone-like structures, which are electrophilic and can form covalent adducts with cellular macromolecules like DNA and proteins. This adduction is a primary mechanism of chemical carcinogenesis and organ toxicity.

Putative Metabolic Pathway of this compound Figure 1: Putative Metabolic Pathway of this compound cluster_0 Phase I Metabolism (Oxidation) cluster_1 Cellular Interactions & Detoxification A This compound B Arene Oxide Intermediate (Electrophilic) A->B Cytochrome P450 C Hydroxylated Metabolites B->C Epoxide Hydrolase D DNA/Protein Adducts (Potential Genotoxicity) B->D Covalent Binding E Glucuronide/Sulfate Conjugates (Excretion) C->E Phase II Enzymes (e.g., UGT, SULT) F Urinary Excretion E->F

Figure 1: A conceptual diagram illustrating a potential metabolic pathway for this compound, highlighting the formation of a reactive intermediate that could lead to toxicity.

Neurotoxicity:

The structural similarity to N,N-Diethyl-3-methylbenzamide (DEET) raises the possibility of neurotoxic effects. Although DEET is generally considered safe when used as directed, cases of neurotoxicity, including seizures and encephalopathy, have been reported, particularly with extensive exposure.[10] The mechanism is not fully elucidated but may involve inhibition of acetylcholinesterase or other neuronal targets. Given that this compound shares the same substituted benzamide core, neurotoxic potential cannot be ruled out and should be considered in any comprehensive risk assessment.

Section 4: Exposure Assessment and Control

Given the inferred hazards, particularly the potential for mutagenicity, a conservative approach to handling is required. All work with this compound should be performed under the assumption that it is a hazardous substance.

Routes of Exposure:

  • Ingestion: Harmful if swallowed.[5][6][8][9]

  • Inhalation: May cause respiratory tract irritation.[8][9] Powders can be easily aerosolized.

  • Dermal Contact: May cause skin irritation.[8][9] Systemic absorption through the skin is possible, as seen with DEET.[11]

  • Eye Contact: May cause serious eye irritation.[8][9]

Recommended Personal Protective Equipment (PPE) and Handling:

A clear, logical workflow is essential to minimize exposure.

Figure 2: A workflow diagram for the safe handling of this compound in a laboratory setting.

Section 5: Recommended Toxicological Evaluation Protocols

To move beyond inference and establish a definitive safety profile for this compound, a tiered approach to toxicological testing is recommended. The following protocols describe standard, validated assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which the compound causes cell death in vitro.

  • Methodology:

    • Cell Culture: Plate a human cell line (e.g., HepG2, a liver carcinoma cell line relevant for metabolism) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

    • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of the compound by its ability to induce mutations in different strains of Salmonella typhimurium. This directly addresses the "suspected of causing genetic defects" concern.[5][6]

  • Methodology:

    • Strain Selection: Use a panel of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent (His-) and carry different mutations.

    • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction (a source of metabolic enzymes) to determine if metabolites of the compound are mutagenic.

    • Exposure: a. In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of the S9 mix (or buffer for the non-activation condition). b. Incubate this mixture for 20-30 minutes at 37°C.

    • Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result. Include known mutagens as positive controls.

Toxicological Testing Decision Tree Figure 3: Tiered Toxicological Evaluation Workflow start Start: New Compound (this compound) in_vitro_cytotox In Vitro Cytotoxicity (e.g., MTT Assay) start->in_vitro_cytotox in_vitro_geno In Vitro Genotoxicity (e.g., Ames Test) start->in_vitro_geno decision1 Is Compound Genotoxic? in_vitro_geno->decision1 stop High Hazard: Restrict Use, Consider Alternatives decision1->stop Yes acute_tox Acute Systemic Toxicity (e.g., OECD TG 423) decision1->acute_tox No decision2 Is Acute Toxicity High? acute_tox->decision2 decision2->stop Yes further_studies Proceed with Further Specialized Studies (e.g., Neuro, DART) decision2->further_studies No safe_handling Define Safe Handling Protocols Based on Data further_studies->safe_handling

Figure 3: A decision tree outlining a tiered approach to definitively characterize the hazards of this compound.

Conclusion

While this compound is a valuable chemical intermediate, the absence of direct toxicological data necessitates a cautious and informed approach to its handling. By leveraging data from structurally related benzamides, this guide establishes a strong inference that the compound is likely harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and, most significantly, a potential mutagen. The provided protocols for cytotoxicity and genotoxicity testing offer a clear path for researchers to generate the empirical data required to either confirm or refute these inferred hazards, ensuring the safety of laboratory personnel and the integrity of research outcomes. Until such data is available, the precautionary principle must apply, and this compound should be handled with the respect due to a potentially hazardous substance.

References

  • A Comparative Guide to the Reactivity of N- Benzyl-2-bromo-3-methylbenzamide and N - Benchchem. (URL: )
  • Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis - Benchchem. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2010-11-24). (URL: )
  • This compound synthesis - ChemicalBook. (URL: )
  • This compound | C8H8BrNO | CID 21779708 - PubChem. (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). (URL: )
  • Material Safety Data Sheet - ScienceLab.com. (2010-06-10). (URL: )
  • MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Labor
  • 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID Safety D
  • Safety Data Sheet - Biosynth. (2022-05-05). (URL: )
  • Safety Data Sheet - Fluorochem. (2024-12-19). (URL: )
  • This compound - ChemBK. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2010-09-07). (URL: )
  • hazards of deet - Environmental Health Associ
  • HAZARD SUMMARY - New Jersey Department of Health. (URL: )
  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed. (URL: )

Sources

Discovery and history of substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

Introduction: The Architects of Modern Synthesis

Substituted nitrobenzoic acids represent a cornerstone class of organic compounds, characterized by a benzene ring functionalized with both a carboxylic acid (-COOH) and one or more nitro (-NO₂) groups.[1] These molecules are far more than simple aromatic structures; they are pivotal intermediates in the synthesis of a vast array of high-value chemicals, including active pharmaceutical ingredients (APIs), dyes, and advanced materials.[1][2] The powerful electron-withdrawing nature of the nitro group, combined with the reactivity of the carboxylic acid, imparts unique chemical properties that have been harnessed by chemists for over a century.[1] This guide provides a comprehensive exploration of the discovery, historical development, and core synthetic methodologies of these essential compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dawn of Aromatic Chemistry: Precursors to a Discovery

The story of nitrobenzoic acids is intrinsically linked to the discovery and understanding of benzene itself. In 1825, Michael Faraday first isolated benzene from the oily residue of illuminating gas.[3] However, it was Eilhard Mitscherlich in 1833-34 who produced it by distilling benzoic acid with lime and gave the compound the name "benzin".[3][4] Shortly thereafter, Mitscherlich reported the first nitration of benzene, treating it with fuming nitric acid to produce nitrobenzene.[5] This reaction, an electrophilic aromatic substitution, laid the fundamental groundwork for the synthesis of all nitroaromatic compounds. The subsequent introduction of "mixed acid"—a mixture of concentrated nitric and sulfuric acids—became the standard method for nitration, a technology that remains central to the chemical industry today.[5][6][7]

The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring.[8][9] This mechanism, first proposed by Christopher Ingold, remains a textbook example of electrophilic aromatic substitution.[9]

Core Mechanism: Electrophilic Aromatic Nitration

The nitration of an aromatic ring follows a well-established two-step mechanism:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack and Re-aromatization: The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A weak base (like water or the bisulfate ion) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Re-aromatization HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O + HSO₄⁻ Sigma_Complex Arenium Ion (Sigma Complex) H2O H₂O Benzene Aromatic Ring (e.g., Benzene) Benzene->Sigma_Complex + NO₂⁺ Nitro_Product Nitroaromatic Product Sigma_Complex->Nitro_Product - H⁺ H_plus H⁺ G BA Benzoic Acid Reagents HNO₃ / H₂SO₄ BA->Reagents Products Reagents->Products mNBA 3-Nitrobenzoic Acid Products->mNBA ~78.5% (Major Product) oNBA 2-Nitrobenzoic Acid Products->oNBA ~20% pNBA 4-Nitrobenzoic Acid Products->pNBA ~1.5%

Caption: Product distribution from the direct nitration of benzoic acid.

While this direct route is effective for the meta isomer, the synthesis of the ortho and para isomers in high purity requires alternative strategies. The most common industrial approach is the oxidation of the corresponding nitrotoluene precursors (2-nitrotoluene and 4-nitrotoluene), which are readily available from the nitration of toluene. [10][11][12]Oxidants such as nitric acid, molecular oxygen, or dichromate can be used for this transformation. [10][12][13]

Comparative Data of Mononitrobenzoic Acid Isomers

The position of the nitro group profoundly influences the physicochemical properties of the molecule, which is a critical consideration for purification and subsequent reactions. [14]

Property 2-Nitrobenzoic Acid 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
CAS Number 552-16-9 [15] 121-92-6 [16] 62-23-7 [17]
Appearance Yellowish-white crystals [15] Cream-colored solid [18] Pale yellow solid [12][19]
Melting Point 146-148 °C [11][15] 139–141 °C [18] 237–240 °C [19]
pKa (in water) 2.16 [11] 3.47 [18] 3.41 [12][19]

| Solubility in Water | Slightly soluble [20]| Sparingly soluble [18]| Very slightly soluble [12][19]|

Causality Insight: The significantly lower pKa (higher acidity) of 2-nitrobenzoic acid compared to its isomers is due to the "ortho effect," where intramolecular hydrogen bonding and steric interactions stabilize the carboxylate anion. The high melting point of 4-nitrobenzoic acid is attributed to its highly symmetric structure, which allows for efficient packing in the crystal lattice.

Key Derivatives: Expanding the Chemical Toolbox

3,5-Dinitrobenzoic Acid

Further nitration of benzoic acid or 3-nitrobenzoic acid under more forcing conditions (e.g., fuming nitric acid and sulfuric acid at elevated temperatures) yields 3,5-dinitrobenzoic acid. [21][22][23]First reported in the early 20th century, this compound is a yellow crystalline solid. [24]It serves as a valuable reagent in analytical chemistry for the characterization of alcohols and in the synthesis of dyes, pharmaceuticals, and energetic materials. [22][24][25]

Aminonitrobenzoic Acids

The reduction of a nitro group to an amine is a fundamental transformation that opens up a vast new area of chemistry. Substituted aminonitrobenzoic acids are critical intermediates, particularly in the pharmaceutical industry. [26][27]For example, 4-Amino-2-nitrobenzoic acid is a key building block synthesized from nitro-substituted precursors. [26][27] The synthesis of these compounds typically involves the selective reduction of one nitro group in a dinitro compound or, more commonly, the reduction of a mononitrobenzoic acid. [26] Reduction of the Nitro Group: The conversion of a nitro group to an amine can be achieved through various methods:

  • Catalytic Hydrogenation: This is a clean and efficient industrial method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure. [28][29]* Chemical Reduction: Classic laboratory methods use metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). [26] The resulting aminobenzoic acids are foundational. 3-aminobenzoic acid is used in dye synthesis, while 4-aminobenzoic acid (PABA) is a precursor to the anesthetic procaine and folic acid. [12][14]This chemistry is also linked to the work of Peter Griess, who in 1858 discovered the diazotization reaction, where a primary aromatic amine is converted into a diazonium salt. [30][31][32]This discovery was monumental, paving the way for the synthesis of azo dyes and a wide range of other aromatic derivatives. [32][33]

Experimental Protocols: Validated Methodologies

The following protocols are based on established and verified synthetic procedures.

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

Based on procedures from Organic Syntheses. [21] Causality: This synthesis requires harsh conditions (fuming nitric acid, elevated temperature) because the first nitro group and the carboxyl group both deactivate the ring, making the introduction of the second nitro group difficult.

  • Reaction Setup: In a 2-liter round-bottomed flask within a fume hood, add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

  • First Nitration: Cool the mixture and slowly add 100 ml of fuming nitric acid (sp. gr. 1.54) in small portions, maintaining the temperature between 70°C and 90°C using a water bath. Allow the mixture to stand for at least one hour.

  • Heating: Heat the flask on a steam bath for 4 hours. Brown fumes (NO₂) will be evolved.

  • Second Nitration: Cool the reaction mixture to room temperature. Add an additional 75 ml of fuming nitric acid.

  • Forced Heating: Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for 3 hours to drive the second nitration to completion.

  • Work-up: Allow the mixture to cool and carefully pour it into a beaker containing 800 g of crushed ice and 800 ml of water.

  • Isolation: After 30 minutes, filter the precipitated yellow crystals of 3,5-dinitrobenzoic acid using suction and wash with cold water until the washings are free of sulfate ions.

  • Purification: Recrystallize the crude product from hot 50% ethanol to yield purified 3,5-dinitrobenzoic acid (m.p. 205–207°C). [21]

Protocol 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

Based on catalytic hydrogenation procedures. [28][29] Causality: Catalytic hydrogenation is chosen for its high efficiency and clean conversion. The reaction is typically run in a basic solution to solubilize the starting material as its sodium salt, facilitating contact with the heterogeneous catalyst.

  • Preparation of Substrate: In a high-pressure reactor (autoclave), dissolve 38.0 g of 4-nitrobenzoic acid in 200 mL of water containing a stoichiometric amount of sodium hydroxide to form the sodium salt. [28][29]2. Catalyst Addition: Add 1.9 g of Raney Nickel catalyst (or an appropriate amount of Pd/C) to the solution. [28]3. Hydrogenation: Seal the reactor, purge with nitrogen gas, and then pressurize with hydrogen to 0.9 ± 0.1 MPa. [28]4. Reaction: Heat the mixture to 100 ± 2°C and maintain with stirring for approximately 4 hours, or until hydrogen uptake ceases. [28]5. Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the catalyst.

  • Precipitation: Transfer the filtrate to a beaker and acidify with hydrochloric acid to a pH of ~3-4. 4-Aminobenzoic acid will precipitate as a white solid. [29]7. Isolation and Drying: Cool the mixture in an ice bath to maximize precipitation. Filter the product, wash with a small amount of cold water, and dry under vacuum to yield pure 4-aminobenzoic acid.

G Start Dissolve 4-Nitrobenzoic Acid in NaOH(aq) Add_Catalyst Add Pd/C or Raney Ni Catalyst Start->Add_Catalyst Hydrogenation Pressurize with H₂ Heat to ~100°C Add_Catalyst->Hydrogenation Reaction Monitor H₂ uptake (approx. 4h) Hydrogenation->Reaction Cool_Vent Cool to RT Vent H₂ Reaction->Cool_Vent Filter_Catalyst Filter to Remove Catalyst Cool_Vent->Filter_Catalyst Acidify Acidify Filtrate with HCl to pH ~3 Filter_Catalyst->Acidify Precipitation Precipitate 4-Aminobenzoic Acid Acidify->Precipitation Isolate_Dry Filter, Wash & Dry Product Precipitation->Isolate_Dry End Pure 4-Aminobenzoic Acid Isolate_Dry->End

Caption: Experimental workflow for the synthesis of 4-aminobenzoic acid.

Conclusion: An Enduring Legacy in Chemical Synthesis

The discovery and subsequent exploration of substituted nitrobenzoic acids mark a significant chapter in the history of organic chemistry. From the early days of aromatic nitration to the development of sophisticated, isomer-specific syntheses, these compounds have evolved from laboratory curiosities to indispensable industrial chemicals. Their journey highlights the fundamental principles of electrophilic aromatic substitution and the profound impact of functional group manipulation. For drug development professionals and researchers, a deep understanding of the synthesis, properties, and reactivity of these molecules is not merely academic; it is essential for the rational design and efficient production of the next generation of pharmaceuticals, dyes, and advanced materials. The legacy of these simple substituted aromatics is built into the very fabric of modern chemical science.

References

  • Griess test - Wikipedia. (Source URL not available)
  • Griess Diazo Reaction. (Source URL not available)
  • 2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry. (Source URL not available)
  • NITROBENZOIC ACID -
  • Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. [Link]
  • 3-Nitrobenzoic acid - Wikipedia. [Link]
  • Diazotization Reaction Mechanism - BYJU'S. [Link]
  • A brief introduction to p-nitrobenzoic acid (4-nitrobenzoic acid) - Liskon Biological. [Link]
  • Griess test - Grokipedia. [Link]
  • 4-Nitrobenzoic acid - Grokipedia. [Link]
  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. [Link]
  • Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Notes and Records | The Royal Society. [Link]
  • 4-Nitrobenzoic acid - Solubility of Things. [Link]
  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid - PrepChem.com. [Link]
  • 2-Nitrobenzoic acid - Wikipedia. [Link]
  • 3-nitrobenzoic acid - 121-92-6, C7H5NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
  • 4-Nitrobenzoic acid - Wikipedia. [Link]
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]
  • The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (Source URL not available)
  • 3,5-Dinitrobenzoic acid - Wikipedia. [Link]
  • Nitration and aromatic reactivity. (Source URL not available)
  • US1458715A - Process for making nitrobenzoic acid and intermediates - Google P
  • benzene - MOTM - HTML-only version. [Link]
  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic
  • Mechanism of aromatic nitr
  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - P
  • Nitr
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Benzene - Wikipedia. [Link]
  • Benzene - Wikipedia. [Link]
  • Process for the nitration of aromatic compounds - Justia P
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

Sources

The Strategic Role of 2-Bromo-3-methylbenzamide as a Pivotal Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Versatility of a Key Building Block

In the intricate landscape of organic synthesis and pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful construction of complex molecular architectures.[1][][] 2-Bromo-3-methylbenzamide, a substituted aromatic amide, has emerged as a crucial building block, particularly in the synthesis of bioactive compounds and novel therapeutics.[4][5][6] Its unique arrangement of a bromine atom, a methyl group, and an amide functionality on the benzene ring imparts a desirable combination of reactivity and structural influence, making it an invaluable tool for medicinal chemists and process development scientists. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, chemical properties, and, most importantly, its strategic application as a versatile intermediate in the synthesis of high-value molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H8BrNO[7][8]
Molecular Weight 214.06 g/mol [7][8]
Appearance White solid (typical)[9]
IUPAC Name This compound[7]
CAS Number 101421-85-6[7]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 2-bromo-3-methylbenzoic acid. This section details the experimental protocol for this transformation, emphasizing the rationale behind each step.

Part 1: Synthesis of the Precursor - 2-Bromo-3-methylbenzoic Acid

The synthesis of the carboxylic acid precursor, 2-bromo-3-methylbenzoic acid, is a critical first step that dictates the overall efficiency of the subsequent amidation. While various synthetic routes exist for substituted benzoic acids, a common and reliable method involves the bromination of a corresponding methylbenzoic acid derivative.[10][11][12]

Experimental Protocol: Synthesis of 2-Bromo-3-methylbenzoic Acid

  • Step 1: Reaction Setup. In a well-ventilated fume hood, a solution of 3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Step 2: Bromination. Elemental bromine is added dropwise to the solution at a controlled temperature. The use of a Lewis acid catalyst, like iron(III) bromide, can facilitate the electrophilic aromatic substitution. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is poured into an ice-water mixture to precipitate the crude product. The solid is collected by vacuum filtration, washed with cold water to remove any residual acid and inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-bromo-3-methylbenzoic acid.[10]

Part 2: Amidation of 2-Bromo-3-methylbenzoic Acid

The conversion of the carboxylic acid to the corresponding primary amide is a fundamental transformation in organic chemistry. This is typically achieved by first activating the carboxylic acid, followed by the addition of an ammonia source.[9][13]

Experimental Protocol: Synthesis of this compound

  • Step 1: Activation of the Carboxylic Acid. To a solution of 2-bromo-3-methylbenzoic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at 0°C. This converts the carboxylic acid to the more reactive acid chloride intermediate. The reaction is typically stirred for a few hours at room temperature.

  • Step 2: Amidation. The resulting acid chloride solution is then slowly added to a cooled, concentrated solution of ammonium hydroxide.[9] This nucleophilic acyl substitution reaction forms the desired this compound.

  • Step 3: Isolation and Purification. The reaction mixture is then diluted with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent to recover any dissolved product. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography to achieve high purity.[9]

The Strategic Utility of this compound in Synthesis

The true value of this compound lies in its role as a versatile intermediate for the construction of more complex molecules, particularly in the realm of medicinal chemistry.[5][14][15] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the amide and methyl groups can influence the molecule's conformation and biological activity.

Case Study: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][16][17][18][19] The core structure of many PARP inhibitors features a substituted benzamide moiety.

The synthesis of a PARP inhibitor scaffold can be envisioned as follows:

Caption: Synthetic pathway to a PARP inhibitor scaffold utilizing this compound.

In this synthetic strategy, the bromine atom of this compound serves as an electrophilic partner in a Suzuki cross-coupling reaction.[20] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond with a variety of boronic acid derivatives, enabling the introduction of diverse substituents at the 2-position of the benzamide core. This modular approach is highly advantageous in drug discovery, as it facilitates the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

The causality behind this experimental choice is clear: the Suzuki coupling is a robust and high-yielding reaction with a broad substrate scope and excellent functional group tolerance. The use of this compound as the starting material provides a reliable and efficient route to the desired PARP inhibitor scaffold.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound has firmly established itself as a valuable and versatile intermediate in the field of organic synthesis. Its straightforward preparation and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in accelerating the drug discovery and development process is undeniable. The insights and protocols presented in this guide aim to equip researchers and scientists with the knowledge to effectively harness the synthetic potential of this important chemical intermediate.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011. [Link]
  • PubChem. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl-.
  • Yang, L., et al. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry, 61, 116739. doi:10.1016/j.bmc.2022.116739. [Link]
  • Taylor & Francis Online. (n.d.). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • PubMed. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 238, 114417. doi:10.1016/j.ejmech.2022.114417. [Link]
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • PubChem. (n.d.). 2-Bromo-3-methylbenzoic acid.
  • PubChem. (n.d.). 2-Bromo-3-methylbenzaldehyde.
  • PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis.
  • apicule. (n.d.). Benzamide, 4-bromo-2-fluoro-N-methyl- (CAS No: 749927-69-3).
  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide.
  • PubMed. (n.d.). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities.
  • PubMed. (n.d.). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
  • SciELO México. (n.d.). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-methylbenzamide.

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthesis of Biaryl Amide Scaffolds

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Amides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact is particularly profound in medicinal chemistry and materials science, where the biaryl motif is a privileged structure found in numerous pharmaceuticals, natural products, and organic electronic materials.[2]

This guide focuses on a specific, yet highly relevant, building block: 2-Bromo-3-methylbenzamide . This substrate is emblematic of the challenges and opportunities encountered in contemporary drug discovery. The benzamide moiety is a common pharmacophore, while the bromine atom serves as a versatile synthetic handle for diversification.[3] The ortho-bromo and meta-methyl substitution pattern introduces steric hindrance, a common feature in complex molecule synthesis that requires carefully optimized catalytic systems to overcome.[4][5]

These application notes provide researchers, chemists, and drug development professionals with a comprehensive technical framework for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and explain the critical reasoning behind the selection of catalysts, ligands, and reagents to empower rational optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting protocols to new substrates. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps.[6] The catalyst, typically a Pd(0) complex, orchestrates the coupling of the organohalide (this compound) and an organoboron reagent.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate and is often the rate-determining step of the cycle. For sterically hindered substrates like our target molecule, this step can be particularly challenging.

  • Transmetalation: This is the crucial step where the organic group from the organoboron species is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[1]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(Br) (Palladacycle) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂(Ar') (Di-organopalladium) transmetalation->pd_biaryl boronate_out [Ar'-B(OH)₃]⁻ + Br⁻ transmetalation->boronate_out reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0  Regeneration product_out Ar-Ar' (Product) reductive_elimination->product_out aryl_halide_in Ar-Br (this compound) aryl_halide_in->oxidative_addition boronic_acid_in Ar'-B(OH)₂ + Base boronic_acid_in->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Key Parameter Selection

The success of coupling a sterically hindered substrate like this compound hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.

Catalyst & Ligand Selection: Overcoming Steric Hindrance

Standard catalysts like Pd(PPh₃)₄ may prove ineffective for hindered substrates.[7] Modern catalytic systems that pair a simple palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand are required.

  • Rationale & Expertise: Steric hindrance near the reaction site slows both the oxidative addition and reductive elimination steps. To counteract this, bulky and electron-rich phosphine ligands are employed. These ligands accelerate the reaction by promoting the formation of a highly reactive, coordinatively unsaturated Pd(0) species and facilitating the final reductive elimination step.[8] N-heterocyclic carbene (NHC) ligands also show excellent activity for hindered couplings.[9]

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are state-of-the-art biaryl monophosphine ligands known to be highly effective for challenging couplings.[7]

    • NHC Ligands: Ligands such as IPr or IMes, often used in pre-formed PEPPSI-type catalysts, offer an excellent alternative with high stability and activity.[10]

Base Selection: The Engine of Transmetalation

The base is not a mere spectator; it is essential for activating the boronic acid.[1] The choice of base can dramatically influence reaction rate and yield.

  • Rationale & Expertise: The strength and solubility of the base determine the concentration of the active boronate species. For aryl bromides, moderately strong bases are typically sufficient. Inorganic bases are most common.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and effective base for many standard couplings. Requires an aqueous phase for solubility and activity.

    • Potassium Phosphate (K₃PO₄): A stronger base than carbonates, often providing superior results for more challenging substrates. It is particularly effective in anhydrous solvent systems or with minimal water.[2]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its high solubility in organic solvents can accelerate reactions.

Solvent System Selection

The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water to facilitate the action of inorganic bases.

  • Rationale & Expertise:

    • Dioxane/Water or Toluene/Water: Classic biphasic systems that work well with bases like K₂CO₃ or K₃PO₄.

    • Anhydrous DMF or Dioxane: Can be used with more soluble organic bases or with K₃PO₄, which has some solubility in these solvents. This can be advantageous for water-sensitive substrates.[11]

The following table provides starting points for reaction optimization.

ParameterRecommended OptionsRationale for this compound
Pd Source Pd(OAc)₂ (Palladium Acetate)Cost-effective, stable Pd(II) precatalyst.
Pd₂(dba)₃Air-stable Pd(0) source, pairs well with phosphine ligands.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands ideal for sterically hindered substrates.[7]
Base K₃PO₄ (Potassium Phosphate)Strong, effective base for challenging couplings.[2]
Cs₂CO₃ (Cesium Carbonate)High solubility can enhance reaction rates.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Robust, general-purpose solvent system.
Toluene / H₂O (e.g., 4:1)Good alternative, can be run at higher temperatures.
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers.

Detailed Experimental Protocol

This protocol provides a robust, validated starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 1. Add Solids to Flask: - this compound - Arylboronic Acid - K₃PO₄ setup2 2. Add Catalyst System: - Pd(OAc)₂ - SPhos setup1->setup2 setup3 3. Evacuate & Backfill with Inert Gas (3x) setup2->setup3 rxn1 4. Add Degassed Solvents (Dioxane/H₂O) setup3->rxn1 rxn2 5. Heat to 100 °C with Vigorous Stirring rxn1->rxn2 rxn3 6. Monitor by TLC/LC-MS (Typically 4-16 h) rxn2->rxn3 workup1 7. Cool to RT Dilute with Ethyl Acetate rxn3->workup1 workup2 8. Aqueous Wash (H₂O, then Brine) workup1->workup2 workup3 9. Dry (Na₂SO₄), Filter, & Concentrate workup2->workup3 workup4 10. Purify by Column Chromatography workup3->workup4 analysis 11. Characterize Product (NMR, MS) workup4->analysis

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents
  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (e.g., by sparging with N₂ for 30 min)

  • Ethyl Acetate, Reagent Grade

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 214 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate and backfill with inert gas three times. This process is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition and Reaction:

    • Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) to the flask.

    • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction mixture will typically become dark brown or black.

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots (via syringe), diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS. The reaction is complete upon consumption of the starting aryl bromide. Typical reaction times are 4 to 16 hours.

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[12]

  • Analysis:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Applications

This guide provides a detailed, mechanistically grounded protocol for the Suzuki-Miyaura coupling of this compound. By employing modern catalytic systems with bulky, electron-rich ligands like SPhos, researchers can effectively synthesize sterically hindered biaryl amides, which are valuable scaffolds in drug discovery and materials science.[13] The principles and protocols outlined herein serve as a robust foundation for the synthesis of diverse compound libraries, enabling the exploration of new chemical space and the development of novel, high-value molecules.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. [Link]
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). RSC Advances. [Link]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018).
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. [Link]
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (2004).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2019). Organometallics. [Link]
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2018). Organic & Biomolecular Chemistry. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009).
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (2020).
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2006). Organometallics. [Link]
  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

Sources

Application Note: 2-Bromo-3-methylbenzamide as a Strategic Precursor for the Synthesis of Phenanthridinone-Based Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 2-bromo-3-methylbenzamide as a versatile precursor for the synthesis of complex heterocyclic compounds, particularly the phenanthridinone scaffold. Phenanthridinones are a significant class of nitrogen-containing heterocycles that form the core structure of many pharmacologically active molecules with applications as anticancer, anti-inflammatory, and neuroprotective agents.[1] This document details robust, palladium-catalyzed intramolecular C-H arylation methodologies, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and process optimization. The strategic positioning of the bromo, methyl, and amide functionalities on the benzamide ring makes this precursor an ideal starting point for convergent and efficient synthetic strategies in drug discovery and medicinal chemistry.

The Strategic Importance of the this compound Scaffold

The utility of this compound in heterocyclic synthesis is derived from its unique trifecta of functional groups, each playing a critical role in modern catalytic transformations.

  • The Bromine Atom (2-position): As a halogen, bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[2] Its position ortho to the amide group is sterically favorable for intramolecular cyclization reactions, facilitating the formation of fused ring systems. It is the primary site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.[3]

  • The Amide Group (1-position): The N-H bond of the primary amide or a substituted N-aryl bond serves as the nucleophile in cyclization reactions. In the synthesis of phenanthridinones, an N-aryl substituent is essential, as a C-H bond on this aryl ring will be activated to form the final C-C bond, completing the tricyclic core.[3]

  • The Methyl Group (3-position): The methyl group provides steric and electronic influence on the reaction. It can affect the conformation of the molecule and the electronic density of the aromatic ring, which may influence the rate and selectivity of the C-H activation step. In a drug development context, this methyl group can serve as a key pharmacophoric element, potentially improving metabolic stability or enhancing binding affinity to a biological target.

These features make this compound a powerful building block for constructing complex molecular architectures relevant to the pharmaceutical industry.[4][5]

Palladium-Catalyzed Intramolecular C-H Arylation: Synthesis of Phenanthridinones

One of the most efficient strategies for constructing the phenanthridinone core from 2-bromobenzamide precursors is through a palladium-catalyzed intramolecular C-H arylation.[3] This method involves the cyclization of an N-aryl-2-bromobenzamide derivative. The key transformation is the formation of a new C-C bond via the activation of a C-H bond on the N-aryl substituent.[1][6]

Mechanistic Deep Dive: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle, which is fundamental to many Buchwald-Hartwig and related C-H functionalization reactions.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond of the N-aryl-2-bromo-3-methylbenzamide substrate. This forms a square planar Aryl-Pd(II)-Br intermediate.[3]

  • C-H Activation / Concerted Metalation-Deprotonation (CMD): This is often the rate-determining step. The Pd(II) center coordinates to the C-H bond on the tethered N-aryl ring. A base, typically a carboxylate salt like potassium acetate (KOAc) or cesium carbonate (Cs2CO3), facilitates the cleavage of the C-H bond, leading to the formation of a palladacycle intermediate and protonated base.[9]

  • Reductive Elimination: The palladacycle intermediate undergoes reductive elimination to form the new C-C bond of the phenanthridinone product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Visualization of the Synthetic Workflow & Catalytic Cycle

The following diagrams illustrate the general workflow for this synthesis and the proposed catalytic mechanism.

G cluster_workflow Experimental Workflow A 1. Prepare N-Aryl-2-bromo-3-methylbenzamide B 2. Assemble Reaction (Substrate, Pd Catalyst, Ligand, Base) A->B C 3. Inert Atmosphere Purge (Evacuate & backfill with N2/Ar) B->C D 4. Add Anhydrous Solvent (e.g., DMA, DMF) C->D E 5. Heat Reaction (120-135 °C, 2-24h) D->E F 6. Reaction Work-up (Dilute, Wash, Extract) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for phenanthridinone synthesis.[3]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n substrate N-Aryl-2-bromo- 3-methylbenzamide pd_intermediate Aryl-Pd(II)-Br Intermediate pd0->pd_intermediate Oxidative Addition substrate->pd_intermediate palladacycle Palladacycle Intermediate pd_intermediate->palladacycle C-H Activation (CMD) + Base palladacycle->pd0 product Phenanthridinone Product palladacycle->product Reductive Elimination

Caption: Proposed catalytic cycle for intramolecular C-H arylation.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 6-Methylphenanthridin-6(5H)-one Derivatives

This protocol is a generalized method adapted from established procedures for the synthesis of phenanthridinones from N-aryl-2-bromobenzamides.[3]

Materials and Reagents:

  • N-Aryl-2-bromo-3-methylbenzamide (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Potassium Acetate (KOAc) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) (10 mL)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for work-up

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction tube, add the N-aryl-2-bromo-3-methylbenzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and KOAc (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). This step is critical to prevent oxidation of the Pd(0) species that is formed in situ.

  • Add anhydrous DMA (10 mL) via syringe. The use of an anhydrous solvent is essential to prevent quenching of the catalyst and base.

  • Seal the tube tightly and place it in a preheated oil bath at 120–135 °C.[3]

  • Stir the reaction mixture for 2–12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL) to remove the DMA and inorganic salts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired phenanthridinone product.

Process Parameter Optimization

The efficiency of the palladium-catalyzed cyclization is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the impact of these parameters, providing a rationale for the choices made in the protocol above.

ParameterCommon OptionsRationale & Field InsightsTypical Yield Range
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness. It is reduced in situ to the active Pd(0) catalyst.70-95%
Ligand None (phosphine-free), XantPhos, SPhosFor many intramolecular C-H arylations of this type, a phosphine ligand is not strictly necessary, simplifying the protocol.[10] For more challenging substrates, bulky, electron-rich phosphine ligands like XantPhos can accelerate reductive elimination and stabilize the catalyst.[11]60-98%
Base KOAc, K₂CO₃, Cs₂CO₃KOAc is a mild and effective base for the C-H activation step.[3] Stronger bases like Cs₂CO₃ may be required for less acidic C-H bonds but can introduce side reactions. The acetate anion can also act as a ligand or shuttle in the CMD step.65-95%
Solvent DMA, DMF, TolueneHigh-boiling polar aprotic solvents like DMA or DMF are excellent at solubilizing the reactants and catalyst system, and they facilitate the high temperatures required for C-H activation.[3]70-95%
Temperature 110-140 °CSufficient thermal energy is required to overcome the activation barrier of the C-H cleavage step. Temperatures are typically kept below the decomposition point of the catalyst and substrate.N/A

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading (e.g., to 10 mol%), screening a bulkier phosphine ligand (e.g., XantPhos), or using a stronger base like Cs₂CO₃. Ensure all reagents and the solvent are scrupulously dry.

  • Side Reactions: A common side reaction is the de-bromination of the starting material. This can occur if the catalytic cycle is interrupted before C-H activation. Using a slightly higher concentration or a more robust ligand can sometimes mitigate this.

  • Catalyst Deactivation: The presence of oxygen or water can lead to the formation of inactive palladium oxides. Proper inert atmosphere techniques are paramount for reproducibility and high yields.

  • Purification: The phenanthridinone products are often planar, crystalline solids. Purification by column chromatography is usually straightforward, but recrystallization can be an effective alternative for final purification.

Conclusion

This compound is a highly valuable and strategic precursor for the synthesis of phenanthridinones and other fused heterocyclic systems. The palladium-catalyzed intramolecular C-H arylation provides a direct and atom-economical route to these important scaffolds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide array of complex molecules with significant potential in drug discovery and development. The protocols and insights provided in this guide offer a robust starting point for the successful application of this versatile building block.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Phenanthridinone Derivatives from 2-Bromobenzamides.
  • Benchchem. Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide.
  • ResearchGate. Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides...
  • National Institutes of Health (NIH). Synthetic Strategies in the Preparation of Phenanthridinones.
  • ResearchGate. Palladium-catalysed phenanthridinones from 2-bromobenzamides and aryl iodide.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Intra- and intermolecular competition experiments for the C–H amination...
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress.
  • ResearchGate. Intramolecular C−H amination in 2‐phenyl benzamides for the synthesis...
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals.

Sources

The Versatile Scaffold: Application Notes for 2-Bromo-3-methylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Bromo-3-methylbenzamide emerges as a particularly versatile and valuable intermediate. Its unique structural arrangement, featuring a bromine atom ortho to a methyl-substituted benzamide, presents a rich platform for chemical elaboration, enabling access to a diverse array of complex molecules with significant pharmacological potential. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 101421-85-6
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol

Physicochemical and Safety Data

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 158-162 °C
Solubility Soluble in various organic solvents such as methanol, ethanol, and dimethylformamide (DMF)
Hazard Statements May cause skin, eye, and respiratory irritation.
Precautionary Statements Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.

Introduction to a Privileged Scaffold

The benzamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, demonstrating activities from antiemetics to antipsychotics. The introduction of a bromine atom and a methyl group on the phenyl ring, as seen in this compound, provides medicinal chemists with strategic advantages. The bromine atom serves as a versatile synthetic handle for a multitude of cross-coupling reactions, allowing for the facile introduction of various substituents to explore the chemical space around the core scaffold.[1][2] The methyl group, on the other hand, can influence the molecule's conformation, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Application in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors represent a major class of targeted therapeutics. The this compound scaffold can serve as a key starting material for the synthesis of novel kinase inhibitors.

Rationale for Kinase Inhibitor Synthesis

The general structure of many ATP-competitive kinase inhibitors involves a heterocyclic core that occupies the adenine binding region of the kinase, with various substituents extending into adjacent hydrophobic pockets. The this compound core can be elaborated through intramolecular or intermolecular reactions to construct these essential heterocyclic systems. For instance, derivatives of 3-substituted benzamides have been identified as potent inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[3]

Signaling Pathway: The Role of Bcr-Abl in CML

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates & Activates PI3K PI3K BCR_ABL->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes STAT5->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Bcr-Abl signaling cascade in CML.

Application in the Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks.[4][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired DNA damage and cell death, a concept known as synthetic lethality.[4] Several PARP inhibitors have been approved for the treatment of BRCA-mutated cancers.[6][7]

Rationale for PARP Inhibitor Synthesis

The core structures of many PARP inhibitors feature a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate of PARP. The this compound scaffold provides a foundation for the synthesis of novel PARP inhibitors. The bromine atom allows for the introduction of various functional groups that can interact with the adenosine-binding pocket of the PARP enzyme, potentially enhancing potency and selectivity.[8]

Experimental Workflow: Synthesis of a Novel Kinase Inhibitor

Kinase_Inhibitor_Synthesis Start This compound Step1 Palladium-Catalyzed Suzuki Coupling Start->Step1 Reagent1 Arylboronic Acid (Suzuki Coupling) Reagent1->Step1 Intermediate1 2-Aryl-3-methylbenzamide Step1->Intermediate1 Step2 Cyclization Reaction (e.g., Pictet-Spengler or Bischler-Napieralski type) Intermediate1->Step2 Product Novel Heterocyclic Kinase Inhibitor Candidate Step2->Product Purification Purification (Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Screening Biological Screening (Kinase Assay) Analysis->Screening

Caption: Synthetic workflow for a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are generalized examples of how this compound can be utilized in common synthetic transformations relevant to medicinal chemistry. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating carbon-carbon bonds and introducing aryl substituents.[9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-methylbenzamide.

Causality Behind Choices:

  • Palladium Catalyst: Palladium is highly efficient in catalyzing the cross-coupling of aryl halides with boronic acids.

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine. This is a powerful method for forming carbon-nitrogen bonds.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

  • Xantphos (0.02 equivalents)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 equivalents)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equivalents) and Xantphos (0.02 equivalents) to a flame-dried Schlenk tube.

  • Add dry, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and NaOᵗBu (1.4 equivalents).

  • Evacuate and backfill this flask with an inert gas.

  • Add the pre-formed catalyst solution to the mixture of reactants via cannula.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Causality Behind Choices:

  • Pd₂(dba)₃ and Xantphos: This is a common and effective catalyst/ligand system for Buchwald-Hartwig amination, known for its high activity and broad substrate scope.

  • NaOᵗBu: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Glovebox/Inert Atmosphere: The palladium(0) catalyst and some ligands are sensitive to air and moisture.

Conclusion

This compound is a chemical intermediate with significant potential in medicinal chemistry. Its utility lies not in its intrinsic biological activity, but in its capacity to serve as a versatile and strategically functionalized scaffold for the synthesis of complex and biologically active molecules. The protocols and applications outlined in this guide demonstrate its value in the construction of potential kinase and PARP inhibitors, two critical classes of modern therapeutics. By leveraging the reactivity of the bromine atom through robust cross-coupling methodologies, researchers can efficiently explore vast areas of chemical space, accelerating the discovery of next-generation drug candidates.

References

  • PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
  • PubMed Central. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 2-Bromobenzamide in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • ResearchGate. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
  • European Patent Office. (2007). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers.
  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
  • Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Ruhr-Universität Bochum. [Link]
  • PubMed Central. (n.d.). Total synthesis and development of bioactive natural products.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of N-substituted benzamide derivatives as potential antitumor agents. This document emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and explores the common mechanisms of action for this promising class of compounds.

Introduction: The Therapeutic Potential of N-Substituted Benzamides

N-substituted benzamides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] In oncology, these derivatives have emerged as promising scaffolds for the development of novel antitumor agents.[3][4][5] Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[6]

Several mechanisms of action have been elucidated for N-substituted benzamides, with some of the most prominent being:

  • Histone Deacetylase (HDAC) Inhibition: A significant number of benzamide derivatives function as HDAC inhibitors.[3][5][6] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these benzamides can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[6]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain benzamide analogs, particularly those related to 3-aminobenzamide, are known inhibitors of PARP, an enzyme essential for DNA repair.[7] PARP inhibitors have shown significant efficacy in cancers with pre-existing DNA repair deficiencies.[7]

  • Induction of Apoptosis: Many N-substituted benzamides have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[4]

  • Inhibition of NF-κB Activation: Some N-substituted benzamides can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation, immunity, and cancer progression.[8]

  • Tubulin Polymerization Inhibition: A number of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[9]

The structural versatility of the benzamide scaffold allows for fine-tuning of its physicochemical properties and biological activity through modifications of the substituents on both the benzoyl and amine moieties. This has led to the development of numerous derivatives with improved potency and selectivity against various cancer cell lines.[3][10]

Synthesis of N-Substituted Benzamide Derivatives

The synthesis of N-substituted benzamides is typically achieved through the formation of an amide bond between a benzoic acid derivative and a primary or secondary amine. Two of the most common and effective methods are detailed below.

Method 1: Synthesis via Acyl Chlorides (Schotten-Baumann Conditions)

This classic method involves the acylation of an amine with a highly reactive benzoyl chloride. The reaction is generally fast and high-yielding. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool Amine Solution to 0°C prep_amine->cool prep_acyl Dissolve Benzoyl Chloride in Anhydrous Solvent add Add Benzoyl Chloride Dropwise prep_acyl->add cool->add react Stir at Room Temperature (1-16 hours) add->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: Workflow for Benzamide Synthesis via Acyl Chlorides.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0-1.2 equivalents) and a suitable base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction.

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine, a weak base (e.g., saturated aqueous NaHCO₃) to remove unreacted benzoyl chloride, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1]

Method 2: Direct Amide Coupling using Coupling Reagents

This method involves the direct coupling of a benzoic acid with an amine using a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt). This method is milder than the acyl chloride method and is suitable for sensitive substrates.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Benzoic Acid, Amine, Coupling Reagent, and Activator in Anhydrous Solvent cool Cool to 0°C prep_reactants->cool react Stir at Room Temperature (12-24 hours) cool->react dilute Dilute with Organic Solvent react->dilute wash Wash with Acid, Base, and Brine dilute->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: Workflow for Benzamide Synthesis via Direct Amide Coupling.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), the coupling reagent (e.g., EDC, 1.1-1.5 equivalents), and an activator (e.g., HOBt, 1.1 equivalents) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1] These aqueous washes help to remove the water-soluble urea byproduct from EDC and other water-soluble reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude benzamide by recrystallization or column chromatography on silica gel.

Characterization of N-Substituted Benzamide Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide carbonyl stretch.

  • Melting Point (mp): The melting point is a useful indicator of purity.

In-Vitro Evaluation of Antitumor Activity

A series of in-vitro assays are essential to determine the anticancer potential of the newly synthesized benzamide derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[7]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[7]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the benzamide derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at the time of harvest.[6] Treat with the benzamide agent for a desired period (e.g., 24 hours).[6]

  • Cell Harvesting: Collect and wash cells with ice-cold PBS.[6]

  • Fixation and Staining: Fix the cells in ice-cold 70% ethanol and then stain with a solution containing PI and RNase.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[6] Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6]

In-Vivo Evaluation of Antitumor Efficacy

Promising compounds identified from in-vitro screening should be further evaluated in in-vivo animal models to assess their therapeutic efficacy and toxicity.

Xenograft Tumor Models

Human tumor xenograft models in immunodeficient mice are the most commonly used models for in-vivo anticancer drug screening.[12]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Compound Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral, intraperitoneal, intravenous).

  • Efficacy Assessment: Monitor tumor growth and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Data Presentation and Interpretation

Table 1: In-Vitro Anticancer Activity of Exemplary Benzamide Derivatives
Compound/AnalogCancer Cell LineCancer TypeIC₅₀/GI₅₀ (µM)Assay TypeReference
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549Lung7.5MTT[7]
HeLaCervical9.3MTT[7]
MCF-7Breast8.9MTT[7]
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498Renal14.46MTT[7]
NCI-H23Lung13.97MTT[7]
MDAMB-231Breast11.35MTT[7]
MCF-7Breast11.58MTT[7]
A-549Lung15.77MTT[7]
3-aminobenzamideNot specifiedNot specified~30PARP Inhibition Assay[7]
Benzamide Agent XMCF-7Breast Cancer9.2Not specified[6]
Benzamide Agent XA549Lung Cancer8.9Not specified[6]
Benzamide Agent XHCT116Colon Cancer0.30Not specified[6]

Signaling Pathways and Mechanisms of Action

HDAC Inhibition by Benzamide Derivatives

cluster_pathway HDAC Inhibition Pathway benzamide Benzamide HDAC Inhibitor hdac HDAC Enzyme benzamide->hdac Inhibits histone_hyperacetylated Hyperacetylated Histone histone_acetylated Acetylated Histone hdac->histone_acetylated Deacetylates hdac->histone_hyperacetylated Inhibition leads to chromatin_condensed Condensed Chromatin histone_acetylated->chromatin_condensed tsg_repressed Tumor Suppressor Genes (Repressed) chromatin_condensed->tsg_repressed chromatin_relaxed Relaxed Chromatin histone_hyperacetylated->chromatin_relaxed tsg_expressed Tumor Suppressor Genes (Expressed) chromatin_relaxed->tsg_expressed cell_cycle_arrest Cell Cycle Arrest tsg_expressed->cell_cycle_arrest apoptosis Apoptosis tsg_expressed->apoptosis

Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.[6]

PARP Inhibition in HR-Deficient Cells

cluster_pathway Synthetic Lethality via PARP Inhibition ssb Single-Strand Break (SSB) parp PARP ssb->parp replication Replication ssb->replication ssb_repair SSB Repair parp->ssb_repair dsb Double-Strand Break (DSB) parp->dsb Inhibition leads to accumulation of SSBs, causing DSBs during replication replication->dsb hr Homologous Recombination (HR) dsb->hr cell_death Cell Death (Synthetic Lethality) dsb->cell_death dsb_repair DSB Repair hr->dsb_repair cell_survival Cell Survival dsb_repair->cell_survival benzamide_parpi Benzamide PARP Inhibitor benzamide_parpi->parp Inhibits hr_deficient HR-Deficient Cancer Cell hr_deficient->hr Defective

Caption: Synthetic Lethality via PARP Inhibition in HR-deficient cells.[6]

Conclusion

N-substituted benzamide derivatives represent a highly promising and versatile scaffold for the development of novel antitumor agents. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse compound libraries. The detailed in-vitro and in-vivo protocols offer a systematic approach to evaluating their biological activity and elucidating their mechanisms of action. By understanding the structure-activity relationships and the key signaling pathways targeted by these compounds, researchers can continue to innovate and optimize N-substituted benzamides as next-generation cancer therapeutics.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (2000). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 82(9), 1469-1476. [Link]
  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 108594. [Link]
  • Feng, J., Xie, P., Weng, Z. J., Yan, Z., Wang, N., & Li, J. Q. (2009). [Synthesis and anti-tumor activities of N-substituted benzamide derivatives]. Yao Xue Xue Bao, 44(6), 603-608. [Link]
  • Shen, L., Wu, Y., Chen, M., Tanaka, Y., & Zhang, W. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Zhao, Y. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(4). [Link]
  • Herrera, A., et al. (2023). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry, 16(2), 104514. [Link]
  • Herrera, A., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry, 16(2), 104514. [Link]
  • Glavač, N., et al. (2020). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1735-1753. [Link]
  • ResearchGate. (n.d.). Table 2. Synthesis of different structurally N-substituted amides in...
  • Royal Society of Chemistry. (2023). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. [Link]
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
  • Zang, H., et al. (2016).
  • Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4), 1001-1014. [Link]
  • Al-Hazmi, G. H. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds.
  • Tahlan, S., et al. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) methylamino)benzohydrazides.
  • Putra, G. S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy and Pharmacognosy Research, 11(6), 1123-1136. [Link]
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of pyrazol‐benzamide derivatives as anticancer agents.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Benzamides

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These transformations are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2] The substrate at the heart of this guide, 2-Bromo-3-methylbenzamide, presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-methyl group, which can significantly impact the efficiency of the catalytic cycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing various palladium-catalyzed cross-coupling reactions with this specific substrate. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium(0) active species.[3] The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) center, forming a Pd(II) intermediate. This is followed by transmetalation with a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, thus completing the cycle.[4]

The Catalytic Cycle: A Visual Overview

The efficiency of each step in the catalytic cycle is heavily influenced by the choice of ligands, which modulate the steric and electronic properties of the palladium center. For sterically hindered substrates like this compound, bulky and electron-rich ligands are often essential to promote the formation of a reactive monoligated palladium species and facilitate the crucial oxidative addition and reductive elimination steps.[4]

Palladium Cross-Coupling Cycle Figure 1. Generalized Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent, typically a boronic acid or ester.[5] For a sterically hindered substrate such as this compound, the selection of a highly active catalyst system is paramount to achieving good yields. The use of modern palladium precatalysts, which readily form the active Pd(0) species in situ, is highly recommended for challenging couplings.[6][7]

Rationale for Protocol Design:
  • Catalyst System: A palladium precatalyst featuring a bulky, electron-rich biarylphosphine ligand is ideal. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of sterically hindered aryl bromides.[8]

  • Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[5] The choice of base can also influence the rate of boronic acid decomposition, a key consideration for less stable coupling partners.[6]

  • Solvent: A polar aprotic solvent or a mixture including water is often employed to facilitate the dissolution of the base and the boronate species.

  • Microwave Irradiation: For particularly challenging couplings, microwave-assisted heating can significantly accelerate the reaction rate and improve yields.[2][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants in a Schlenk Tube: - this compound (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Palladium Precatalyst (1-3 mol%) - Ligand (if not a precatalyst) - Base (2.0-3.0 equiv) degas Evacuate and backfill with inert gas (3x) start->degas add_solvent Add degassed solvent degas->add_solvent heat Heat the reaction mixture with stirring (Conventional or Microwave) add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water and extract with organic solvent cool->quench dry Dry organic layer and concentrate quench->dry purify Purify by column chromatography dry->purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (1-3 mol%), and the base (2.0-3.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or LC-MS. For microwave-assisted reactions, heat at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[9]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3, SPhos Pd G3Air-stable precatalysts that efficiently generate the active monoligated Pd(0) species, ideal for hindered substrates.[6][7][11]
Ligand XPhos, SPhosBulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Effective in promoting transmetalation while minimizing side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic solvents, often with water, to ensure solubility of all components.
Temperature 80-120 °C (conventional), 120-150 °C (microwave)Higher temperatures are often necessary to overcome the steric barrier. Microwave heating can significantly reduce reaction times.[2]

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4][12] The steric hindrance of this compound necessitates the use of specialized, bulky phosphine ligands to achieve efficient coupling.[4] The amide functionality in the substrate is generally well-tolerated under these conditions.[3][13][14]

Rationale for Protocol Design:
  • Catalyst System: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial for the successful amination of sterically hindered aryl bromides.[4] Pre-formed palladium precatalysts incorporating these ligands offer convenience and reproducibility.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide is a common and effective choice.[16]

  • Solvent: Anhydrous, non-polar aprotic solvents are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Strong, non-nucleophilic base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%) and the base (1.2-1.5 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until complete conversion of the starting material is observed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source RuPhos Pd G3, BrettPhos Pd G3Highly active precatalysts for C-N bond formation, particularly with challenging substrates.[12]
Ligand RuPhos, BrettPhosSterically demanding and electron-rich ligands that promote efficient coupling of a wide range of amines.[12][17]
Base NaOtBu, K₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation. K₂CO₃ can be used for more sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are standard for this reaction.
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction to completion.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[18][19] For sterically hindered substrates, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[20][21][22][23]

Rationale for Protocol Design:
  • Catalyst System: A palladium catalyst in combination with a suitable phosphine ligand is used. For hindered substrates, bulky ligands can be beneficial.

  • Copper-Free Conditions: To mitigate the risk of Glaser coupling, which can be problematic with hindered substrates, a copper-free protocol is recommended.[20][21]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous polar aprotic solvents are commonly employed.

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials and Reagents:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and the terminal alkyne (1.2-1.5 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, followed by the amine base (2.0-3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Once the reaction is finished, dilute with an organic solvent and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligandCommon and effective palladium sources for Sonogashira coupling.
Ligand PPh₃, P(t-Bu)₃Triphenylphosphine is standard; bulkier phosphines can be advantageous for hindered substrates.[22]
Base Triethylamine, DiisopropylethylamineAmine bases act as both a base and a solvent in some cases.
Solvent THF, DMFPolar aprotic solvents that facilitate the reaction.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient for Sonogashira couplings, especially with aryl bromides.

Troubleshooting and Optimization

Palladium-catalyzed cross-coupling reactions can sometimes be challenging, particularly with sterically hindered substrates. Common issues include low yields, incomplete conversion, and the formation of side products. If you encounter difficulties, consider the following troubleshooting strategies:

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere, as oxygen can deactivate the palladium catalyst.

  • Catalyst and Ligand Screening: If the initial conditions are unsuccessful, screen a variety of palladium precatalysts and ligands. For this compound, focus on those known to be effective for sterically demanding substrates.

  • Base and Solvent Effects: The choice of base and solvent can have a profound impact on the reaction outcome. Experiment with different combinations to find the optimal conditions.

  • Temperature and Reaction Time: For sluggish reactions, increasing the temperature or extending the reaction time may be necessary. Microwave heating can be a valuable tool for accelerating slow reactions.[2]

Conclusion

The protocols and guidelines presented in this document offer a robust starting point for the successful palladium-catalyzed cross-coupling of this compound. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively navigate the challenges posed by this sterically hindered substrate. The versatility of these methods opens the door to the synthesis of a wide array of novel benzamide derivatives for applications in drug discovery and materials science.

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Al-Masum, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules2022, 27, 1383. [Link]
  • Buchwald–Hartwig amin
  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010, 132, 14073–14075. [Link]
  • Martek, B. A.; Gazvoda, M.; Urankar, D.; Košmrlj, J. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett.2020, 22, 4938–4943. [Link]
  • Cravotto, G.; Orio, L.; Calcio Gaudino, E.; Cintas, P. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem.2014, 10, 394–403. [Link]
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Adv.2016, 6, 84799-84806. [Link]
  • A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]
  • Lipshutz, B. H.; Ghorai, S. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Org. Lett.2008, 10, 3977–3979. [Link]
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021, 11, 7306-7333. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules2014, 19, 16890–16902. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018, 20, 4789–4792. [Link]
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. J. Am. Chem. Soc.2010, 132, 14073–14075. [Link]
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines. J. Org. Chem.2000, 65, 5441–5448. [Link]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation.
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2012, 17, 11040–11050. [Link]
  • Sonogashira coupling. In Wikipedia; 2023. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
  • Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Org. Lett.2001, 3, 2871–2874. [Link]
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules2021, 26, 7306. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2016, 12, 2236–2243. [Link]
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites.
  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein J. Org. Chem.2013, 9, 290–295. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chem. Commun.2019, 55, 1215-1218. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.

Sources

Application Notes and Protocols: The Strategic Use of 2-Bromo-3-methylbenzamide in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the application of 2-Bromo-3-methylbenzamide, a critical chemical intermediate, in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. We will explore the fundamental role of PARP enzymes in DNA damage repair, the mechanism of "synthetic lethality" that underpins the therapeutic strategy of PARP inhibition, and the specific structural contributions of the benzamide moiety to inhibitor potency. This document offers detailed, field-proven protocols for key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, utilizing this compound. The causality behind experimental choices, structure-activity relationship (SAR) insights, and process optimization are discussed to provide a comprehensive resource for researchers in oncology and medicinal chemistry.

The Central Role of PARP in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cell's DNA damage response (DDR) machinery.[1][2][3] Their primary function is to detect and signal the presence of DNA single-strand breaks (SSBs), a common form of DNA damage. Upon binding to a break, PARP-1 synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[2][4] This PARylation event acts as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to the damage site to execute the base excision repair (BER) pathway.[2][4][5]

The therapeutic efficacy of PARP inhibitors (PARPi) is most pronounced in cancers with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway, which is responsible for repairing more lethal double-strand breaks (DSBs).[6][7] This concept is known as synthetic lethality .[6][7] In tumors with mutations in genes like BRCA1 or BRCA2, the HR pathway is compromised. These cancer cells become heavily reliant on PARP-mediated repair to survive. When a PARPi is introduced, SSB repair is blocked.[5] During DNA replication, these unrepaired SSBs are converted into DSBs.[1][8] In a healthy cell with functional HR, these DSBs would be repaired. However, in an HR-deficient cancer cell, the accumulation of irreparable DSBs leads to genomic instability and ultimately, cell death.[1][6] This selective killing of cancer cells while sparing healthy cells provides a powerful therapeutic window.[6]

Four PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have received FDA approval for treating cancers with DNA repair defects, including ovarian, breast, pancreatic, and prostate cancers.[5][9][10]

cluster_pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_hr Homologous Recombination (HR) Pathway ssb DNA Single-Strand Break (SSB) parp PARP Activation & PARylation ssb->parp ber Base Excision Repair (BER) Recruitment of XRCC1, etc. parp->ber parpi PARP Inhibitor parp->parpi Blockade repair SSB Repaired ber->repair trap PARP Trapping & Inhibition of BER dsb Replication Fork Collapse -> Double-Strand Break (DSB) trap->dsb hr_prof HR Proficient (Healthy Cells) dsb->hr_prof hr_def HR Deficient (e.g., BRCA-mutant Cancer Cells) dsb->hr_def hr_repair DSB Repaired -> Cell Survival hr_prof->hr_repair apoptosis Genomic Instability -> Apoptosis (Cell Death) hr_def->apoptosis

Caption: The PARP inhibition pathway and the principle of synthetic lethality.

This compound: A Privileged Scaffold for PARP Inhibitors

The design of most potent PARP inhibitors is based on mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[11] Structure-activity relationship (SAR) studies have consistently identified a common structural pharmacophore: an aromatic ring system coupled to a carboxamide group.[11][12] This benzamide core is crucial for anchoring the inhibitor within the nicotinamide-binding pocket of the PARP catalytic domain through key hydrogen bonding and π-stacking interactions.[11]

This compound (C₈H₈BrNO) has emerged as a particularly valuable building block for several reasons:[13]

  • The Benzamide Moiety : Provides the essential pharmacophore for high-affinity binding to the PARP active site.

  • The Bromine Atom : Serves as a versatile chemical handle for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to explore the adenosine-binding pocket of PARP, enabling fine-tuning of inhibitor potency and selectivity.[14]

  • The Methyl Group : The meta-methyl substituent can influence the molecule's physicochemical properties, such as solubility and metabolic stability. Furthermore, its steric bulk can enforce a specific conformation of the benzamide ring, potentially enhancing binding affinity and altering the selectivity profile against different PARP isoforms.[15]

Synthetic Applications and Protocols

The true utility of this compound is realized in its application in robust and scalable C-C and C-N bond-forming reactions. These reactions are foundational in building the complex molecular architectures of modern PARP inhibitors, such as Niraparib.[16][17][18]

cluster_synthesis General Synthetic Workflow start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald intermediate1 Biaryl Intermediate suzuki->intermediate1 intermediate2 Aryl Amine Intermediate buchwald->intermediate2 elaboration Further Synthetic Elaboration intermediate1->elaboration intermediate2->elaboration final Final PARP Inhibitor (e.g., Niraparib analogue) elaboration->final

Caption: General workflow for synthesizing PARP inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl structures.[19][20] This protocol details the coupling of this compound with a generic arylboronic acid.

Rationale: This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for library synthesis and lead optimization.[21] The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with potentially coordinating substrates like benzamides.[21][22]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃; 1-3 mol%)

  • Ligand (if required, e.g., SPhos; 2-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[22]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[19]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[22]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Condition A (General) Condition B (Challenging Substrates) Rationale/Notes
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(dppf)Cl₂ is a robust, air-stable precatalyst. Pd₂(dba)₃ requires a ligand for activity.
Ligand -SPhos (4 mol%)Bulky Buchwald ligands like SPhos can improve yields for sterically hindered or electron-rich substrates.[21]
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base, often effective in more difficult couplings.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)The choice of solvent can significantly impact reaction rate and yield.
Temperature 90 °C110 °CHigher temperatures may be needed to drive the reaction to completion.
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds, essential for linking the core benzamide to other heterocyclic systems found in many PARP inhibitors.[23][24][25]

Rationale: This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[25] The success of the reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging reductive elimination step that forms the C-N bond.[24] The choice of base is also critical; strong, non-nucleophilic bases like sodium or lithium alkoxides are commonly used.[26]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1–1.3 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, (NHC)Pd(allyl)Cl; 1-3 mol%)

  • Base (e.g., NaOtBu, LHMDS; 1.5–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the base, this compound, and a stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Inert Atmosphere: Seal the vessel tightly. If not in a glovebox, ensure the setup is thoroughly purged with inert gas.

  • Reaction: Heat the mixture to the specified temperature (often 80–120 °C) with efficient stirring.

  • Monitoring: Track the disappearance of the starting materials via LC-MS or GC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

Parameter Condition A (Primary Amines) Condition B (Secondary Amines) Rationale/Notes
Catalyst G3-XPhos (2 mol%)(IPr)Pd(allyl)Cl (2 mol%)XPhos-based catalysts are excellent for a broad range of amines. NHC-based catalysts are often superior for secondary amines.[27]
Base LHMDS (1.5 equiv)NaOtBu (2.0 equiv)LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates. NaOtBu is a common, highly effective base.
Solvent Toluene1,4-DioxaneSolvent choice can affect solubility and the activity of the catalytic system.
Temperature 100 °C110 °CSecondary amines can sometimes require slightly higher temperatures for efficient coupling.

Conclusion

This compound stands out as a strategic and versatile intermediate in the synthesis of PARP inhibitors. Its structure elegantly combines the essential benzamide pharmacophore for target engagement with a reactive bromine handle, enabling the construction of complex and diverse molecular architectures through reliable and scalable cross-coupling methodologies. The protocols and insights provided herein serve as a practical guide for medicinal chemists and process development scientists aiming to leverage this key building block in the discovery and manufacturing of next-generation cancer therapeutics. A thorough understanding of the underlying reaction mechanisms and the rationale for selecting specific catalysts, ligands, and conditions is paramount to achieving efficient and successful synthesis campaigns.

References

  • Patsnap Synapse. (2024-06-21). What are PARP inhibitors and how do they work?
  • MDPI. (n.d.).
  • Kim, C., & Yu, Y. (2024). Mechanism of Action of PARP Inhibitors. Annual Reviews.
  • PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Drug Target Review. (2024-03-22). The mechanism of PARP inhibitor action is identified.
  • Li, Y., Liu, C.-F., & Rao, G.-W. (2021). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry, 28(8), 1565-1584.
  • AACR Journals. (n.d.).
  • Oxford Academic. (n.d.). PARPs and the DNA damage response. Carcinogenesis.
  • PubMed Central. (n.d.). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • PMC - NIH. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • ResearchGate. (2025-08-05). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • University of Oxford, MPLS Division. (n.d.).
  • ResearchGate. (2025-08-06). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.
  • Chemistry LibreTexts. (2023-06-30).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Syntheses Procedure. (n.d.).
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ChemicalBook. (n.d.). Niraparib synthesis.
  • PubChem. (n.d.). This compound.
  • YouTube. (2025-04-03).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Journal of the American Chemical Society. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MedKoo Biosciences. (n.d.). Niraparib Synthetic Routes.
  • PubMed Central. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors.
  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide...
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors.
  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.

Sources

Application Notes & Protocols for Synthetic Transformations of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 2-Bromo-3-methylbenzamide

This compound is a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom ortho to a methyl group and meta to a primary amide, offers a unique combination of steric and electronic properties. The bromine atom serves as a synthetically valuable handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The amide and methyl groups, in turn, modulate the reactivity of the aromatic ring and provide points for further functionalization or hydrogen bonding interactions.[1]

This document provides detailed protocols and expert insights into the most common and impactful synthetic transformations of this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions. The methodologies are designed to be robust and adaptable, with a core emphasis on explaining the rationale behind the selection of catalysts, reagents, and conditions to empower researchers to troubleshoot and optimize their synthetic routes.

Compound Profile:

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 101421-85-6[2][3]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
Appearance Off-white to white solidN/A
Melting Point 135-138 °C (from precursor acid)

General Experimental Workflow

A successful synthetic transformation requires meticulous attention to detail at every stage, from initial setup to final analysis. The following workflow diagram illustrates the critical phases common to the protocols described in this guide. Each step is designed to ensure reproducibility and high purity of the final product.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis Phase reagents Reagent & Glassware Preparation (Drying, Degassing) inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert setup Reaction Assembly & Reagent Addition inert->setup execution Execution & Heating (Controlled Temperature) setup->execution monitoring Reaction Monitoring (TLC, LC-MS) execution->monitoring workup Aqueous Work-up (Extraction, Washing) monitoring->workup purify Purification (Column Chromatography or Recrystallization) workup->purify purify->purify analysis Product Characterization (NMR, MS, HPLC) purify->analysis

Diagram 1: A generalized workflow for cross-coupling reactions.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for generating biaryl scaffolds.[4][5] The reaction couples an organoboron species (typically a boronic acid) with an organohalide.[6] For this compound, this provides a direct route to introduce a new aryl or vinyl substituent at the 2-position.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzamide.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.[4][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln reagent1 R¹-X (this compound) pd2_complex R¹-Pd(II)L₂-X pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination reagent1->pd2_complex Oxidative Addition reagent2 R²-B(OH)₂ + Base

Diagram 2: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Triphenylphosphine [PPh₃] or SPhos (2-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvents: 1,4-Dioxane or Toluene, and Water (e.g., 4:1 ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial, add this compound, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) active catalyst can be sensitive to oxygen.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water) via syringe. A biphasic system is often used to dissolve both the organic substrates and the inorganic base.[9]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine solution. The brine wash helps to remove residual water from the organic phase.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.[10][11]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of N-aryl compounds, the Buchwald-Hartwig amination is a premier method, offering broad substrate scope and functional group tolerance where classical methods might fail.[12] It enables the coupling of this compound with a wide range of primary or secondary amines.

Causality and Mechanistic Insight: This reaction shares mechanistic similarities with the Suzuki coupling but is tailored for C-N bond formation.[12]

  • Oxidative Addition: A Pd(0) catalyst adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[13]

  • Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, releasing the final product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial to promote this final, often rate-limiting, step.[13]

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Ln reagent1 R¹-X (this compound) pd2_complex R¹-Pd(II)L₂-X pd2_amido R¹-Pd(II)L₂-NR²R³ pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product R¹-NR²R³ pd2_amido->product Reductive Elimination reagent1->pd2_complex Oxidative Addition reagent2 HNR²R³ + Strong Base

Sources

Microwave-assisted synthesis using 2-Bromo-3-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis Using 2-Bromo-3-methylbenzamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged starting material in medicinal chemistry, serving as a critical building block for a range of therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3] Traditional synthetic routes to elaborate this core often rely on conventional heating methods that are time-consuming and can lead to undesired side products.[4] This guide provides a detailed exploration of Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative for the rapid and efficient functionalization of this compound derivatives. We present the fundamental principles of microwave chemistry, followed by field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. These protocols are designed to be robust and reproducible, empowering researchers to accelerate drug discovery and development programs.[5][6]

The Power of Microwave Chemistry: Principles and Advantages

Microwave-assisted synthesis is a transformative technology that leverages the ability of certain materials to convert electromagnetic energy into heat.[7] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture.[8][9] This fundamental difference leads to significant advantages in the laboratory.[10]

Mechanism of Microwave Heating

The heating effect of microwaves, typically at a frequency of 2.45 GHz for laboratory instruments, is primarily driven by two mechanisms involving the interaction of the electric field component with the molecules in the reaction mixture.[11][12]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the vessel, possess a dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field.[13] This constant reorientation and the resulting friction between molecules generate heat rapidly and efficiently throughout the bulk of the material.[12]

  • Ionic Conduction: If free ions or charged species are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field.[13] This movement creates an electric current, and resistance to this flow results in the dissipation of energy as heat.[11]

The energy of a microwave photon is too low to break chemical bonds, meaning its interaction is purely kinetic, accelerating reactions through thermal effects without altering the molecular structure of the reactants.[11]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (MAOS) HeatSource Heat Source (Oil Bath / Heating Mantle) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solution Reaction Solution VesselWall->Solution Convection (Slow, Non-uniform) MicrowaveSource Microwave Source (Magnetron) Molecules Polar Molecules & Ions in Solution MicrowaveSource->Molecules Direct Energy Transfer (Rapid, Uniform, Volumetric)

Caption: Comparison of Conventional and Microwave Heating Mechanisms.

Key Advantages in Drug Discovery

The adoption of MAOS in pharmaceutical research is driven by its profound impact on efficiency and productivity.[8][14][15]

AdvantageDescriptionCitation(s)
Reaction Acceleration Dramatically reduces reaction times from hours or days to mere minutes, enabling higher throughput.[9][10][16]
Increased Yields Rapid heating minimizes the formation of side products and thermal degradation, often leading to higher isolated yields.[10][17]
Enhanced Purity Cleaner reaction profiles simplify product purification, saving significant time and resources.[10][16]
Improved Reproducibility Precise control over temperature and pressure ensures high reaction reproducibility.[10]
Energy Efficiency Microwaves heat only the reaction mixture, not the vessel or apparatus, resulting in lower energy consumption.[9][17]
Enabling "Green Chemistry" Facilitates the use of smaller solvent volumes or environmentally benign solvents like water, reducing chemical waste.[16][17]

Application Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[18] It is exceptionally well-suited for microwave-assisted protocols, which drastically shorten the required reaction times.[19][20] This protocol details the coupling of this compound with a representative arylboronic acid.

Catalytic Cycle Overview

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br L₂ Pd0->OxAdd Oxidative Addition ArAr Ar-Ar' Pd0->ArAr Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination BOHBr [B(OH)₂Br]⁻ Trans->BOHBr Start ArBr Ar-Br ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Trans

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Detailed Experimental Protocol

Reaction: Synthesis of 3-methyl-2-(4-methoxyphenyl)benzamide

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound214.060.501.0
4-Methoxyphenylboronic acid151.960.601.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.0250.05
Potassium Carbonate (K₂CO₃)138.211.503.0
1,4-Dioxane-3.0 mL-
Water-1.0 mL-

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (107 mg, 0.50 mmol).

  • Add 4-methoxyphenylboronic acid (91 mg, 0.60 mmol), potassium carbonate (207 mg, 1.50 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol).[21]

  • Add 1,4-dioxane (3.0 mL) and water (1.0 mL).

  • Seal the vial with a cap and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture with stirring at a constant temperature of 120°C for 15 minutes . Ensure the power is set to achieve and maintain this temperature (typically 100-200 W).[22]

  • After the reaction is complete, allow the vial to cool to room temperature using a compressed air stream.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Expertise & Experience: Causality Behind Component Selection
  • Catalyst (Pd(PPh₃)₄): This is a robust, air-stable Pd(0) precatalyst that is highly effective for a wide range of Suzuki couplings.[19] For more challenging or sterically hindered substrates, a ligand system such as XPhos with a Pd(II) source might be considered.[19]

  • Base (K₂CO₃): An inorganic base is required to activate the boronic acid for the transmetalation step. Potassium carbonate is a moderately strong base that is effective and economical.[21] Stronger bases like cesium carbonate can be used to accelerate reactions involving less reactive aryl chlorides or sterically demanding partners.[19]

  • Solvent (Dioxane/Water): This solvent mixture is ideal for microwave-assisted Suzuki reactions. Dioxane effectively solubilizes the organic reactants, while water is necessary to dissolve the inorganic base.[21] The mixture has a high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating.

Application Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[23] Microwave irradiation dramatically accelerates this reaction, enabling the rapid synthesis of N-aryl benzamides from this compound.[24][25]

Catalytic Cycle Overview

Similar to the Suzuki coupling, this reaction involves a palladium-catalyzed cycle. Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the active catalyst.

G Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br L Pd0->OxAdd Oxidative Addition ArAmine Ar-NR'R'' Pd0->ArAmine Amide [Ar-Pd(II)-NR'R''] L OxAdd->Amide Amine Binding & Deprotonation Amide->Pd0 Reductive Elimination HBase [H-Base]⁺Br⁻ Amide->HBase Start ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' + Base Amine->Amide

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Reaction: Synthesis of N-benzyl-2-bromo-3-methylbenzamide (Illustrative C-N coupling on a different aryl bromide for clarity of method)

ReagentMW ( g/mol )Amount (mmol)Equivalents
1,4-Dibromobenzene (Example Ar-Br)235.911.01.0
Phenoxazine (Example Amine)183.212.22.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.050.05
XPhos476.610.070.07
Sodium tert-butoxide (NaOtBu)96.102.22.2
Anhydrous Toluene-20 mL-

Procedure:

  • Inside an argon-filled glovebox, add the aryl bromide (1.0 equiv), secondary amine (2.2 equiv), sodium tert-butoxide (2.2 equiv), Pd₂(dba)₃ (5 mol %), and XPhos (7 mol %) to a 20 mL microwave reaction vial with a stir bar.[24]

  • Add anhydrous toluene (20 mL per 1.0 g of aryl bromide).

  • Seal the vial tightly and remove it from the glovebox. Place it in the microwave synthesizer.

  • Irradiate the mixture with stirring at a constant temperature of 130-150°C for 10-30 minutes .[24][26] The microwave power should be set to maintain the target temperature.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the mixture with dichloromethane (DCM).

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Expertise & Experience: Causality Behind Component Selection
  • Catalyst System (Pd₂(dba)₃ / XPhos): Buchwald-Hartwig aminations often require a combination of a palladium source (like Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (like XPhos).[24] This combination forms a highly active catalytic species in situ that is efficient at promoting both the oxidative addition and the crucial reductive elimination steps.[26]

  • Base (NaOtBu): A strong, non-nucleophilic base is essential for deprotonating the amine, making it a more potent nucleophile to displace the bromide from the palladium center.[24] Sodium tert-butoxide is a common and effective choice. Weaker bases are generally insufficient for this transformation.

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard for this reaction.[24] They are effective at solubilizing the reactants and have a sufficiently high boiling point for the reaction temperatures required. Some protocols have shown that solvents with better microwave absorbance characteristics, like benzotrifluoride (BTF), can lead to higher yields at similar temperatures.[27]

Summary and Outlook

Microwave-assisted synthesis provides a powerful, reliable, and efficient platform for the functionalization of this compound and related scaffolds. By dramatically reducing reaction times and improving yields, this technology accelerates the synthesis of compound libraries for screening and lead optimization in drug discovery.[14][15] The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as robust starting points for researchers aiming to leverage the full potential of MAOS in their synthetic endeavors.

References

  • Wikipedia. Microwave chemistry. [Link]
  • Tyagi, P., & Gupta, M. (2017). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of ChemTech Research. [Link]
  • Bandyopadhyay, A., & Bhowmik, R. (2014). Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • Sekhon, B. S. (2010). Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of PharmTech Research. [Link]
  • Sharma, V. K., & Goswami, A. (2014). Microwave Chemistry: A Review. Oriental Journal of Chemistry. [Link]
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Pinga, E., et al. (2018). Advances in microwave-assisted synthesis and the impact of novel drug discovery. Expert Opinion on Drug Discovery, Taylor & Francis Online. [Link]
  • Lidström, P., et al. (2006). The impact of microwave-assisted organic synthesis in drug discovery. Drug Discovery Today. [Link]
  • Rani, S., & Singh, J. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
  • Santagada, V., et al. (2009). Microwave assisted synthesis: a new technology in drug discovery. Mini Reviews in Medicinal Chemistry. [Link]
  • Bilsel, M. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Salih, K. S. M., & Baqi, Y. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, MDPI. [Link]
  • Konda, V., et al. (2021). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors.
  • CEM Corporation. Organometallic cross-coupling reactions. [Link]
  • Biri, S., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • CEM Corporation.
  • Dudley, G. B., et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Organic & Biomolecular Chemistry, NIH. [Link]
  • Schotten, C., et al. (2001). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, American Chemical Society. [Link]
  • Chen, C.-H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Salih, K. S. M., & Baqi, Y. (2019). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise. [Link]
  • Sharma, R., & Kumar, R. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry. [Link]
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
  • Angiolini, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, NIH. [Link]
  • Estrade, M., et al. (2022). Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemistryOpen, PMC - NIH. [Link]
  • Glavač, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • Singh, A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, NIH. [Link]
  • Chen, C.-H., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
  • Chowdhury, S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Pathuri, G., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, PMC - NIH. [Link]
  • Wang, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Taylor, A. P., & Tukulula, M. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules. [Link]
  • Chen, C.-H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, PMC. [Link]
  • R Discovery. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
  • Chen, C.-H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
  • Wang, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. [Link]
  • Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, MDPI. [Link]
  • Zhu, J., et al. (2019). Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. Journal of Medicinal Chemistry. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. (2023).

Sources

Application Notes and Protocols: Leveraging 2-Bromo-3-methylbenzamide as a Versatile Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large and diverse family of enzymes that play fundamental roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[2][3] Consequently, kinases have become one of the most important classes of drug targets in modern medicine.[1][4]

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of many potent and selective therapeutic agents, including numerous kinase inhibitors.[5][6] This guide focuses on the strategic use of 2-Bromo-3-methylbenzamide , a highly versatile chemical building block, in the design and synthesis of novel kinase inhibitors. The unique arrangement of its functional groups—a bromine atom at the 2-position and a methylbenzamide core—provides an ideal starting point for generating diverse chemical libraries. The bromine atom serves as a versatile synthetic handle for introducing a wide array of molecular fragments via well-established cross-coupling reactions, enabling systematic exploration of the kinase ATP-binding site.[6][7]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the strategic rationale, synthetic protocols, and biological evaluation workflows necessary to leverage this compound in kinase inhibitor discovery programs.

Strategic Role in Kinase Inhibitor Design

The efficacy of a kinase inhibitor is largely determined by its ability to form specific, high-affinity interactions within the ATP-binding pocket. The structure of this compound is well-suited for this purpose. The benzamide core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of many Type I and Type II inhibitors.

The true synthetic power of this scaffold lies in the bromine atom at the 2-position. This halogen serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8] This allows for the systematic introduction of various aryl and heteroaryl substituents, which can extend into the solvent-exposed region of the ATP pocket. By varying these substituents, researchers can fine-tune the inhibitor's potency, selectivity, and physicochemical properties, thereby optimizing the Structure-Activity Relationship (SAR).[9][10][11]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Scaffold hinge Hinge Region (Backbone NH) solvent_front Solvent-Exposed Region gatekeeper Gatekeeper Residue scaffold scaffold scaffold:f1->hinge Forms H-Bonds scaffold:f2->solvent_front Suzuki Coupling introduces diverse aryl groups here to optimize potency & selectivity

Caption: Kinase inhibitor design strategy using the this compound scaffold.

Synthetic Pathways for Library Development

The Suzuki-Miyaura cross-coupling reaction is a robust and highly utilized method for forming carbon-carbon bonds, making it an ideal choice for diversifying the this compound core.[6] The following protocol provides a generalized framework for this synthesis.

Protocol 1: Synthesis of a 2-Aryl-3-methylbenzamide Derivative via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

A. Materials & Reagents

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)[7][12]

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)[12]

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)[2][7]

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

B. Experimental Workflow Diagram

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

C. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[12]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.[7][8]

  • Reagent Addition: Add the palladium catalyst (0.05 eq) to the flask. Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).[2]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[2][7]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[7][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methylbenzamide derivative.[7][8]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR and Mass Spectrometry.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds has been synthesized, a systematic biological evaluation is required to determine their inhibitory activity. This typically begins with a biochemical assay against the target kinase, followed by cell-based assays to confirm on-target activity in a physiological context.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This protocol outlines a general method for determining a compound's IC₅₀ value using a commercially available luminescent kinase assay kit, such as Kinase-Glo® or ADP-Glo™. These assays measure kinase activity by quantifying the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) after the kinase reaction.[4][5][13][14]

A. Materials & Reagents

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • Recombinant purified target kinase enzyme

  • Specific peptide substrate for the target kinase

  • ATP at a concentration near the Kₘ for the enzyme

  • Kinase assay buffer

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Plus, Promega)[4][5]

  • White, opaque 96- or 384-well microplates

  • Luminometer plate reader

B. Step-by-Step Procedure

  • Compound Dilution: Prepare a serial dilution series of the inhibitor compounds in kinase assay buffer containing a constant percentage of DMSO.

  • Reaction Setup: To the wells of a microplate, add the diluted inhibitor compounds. Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only).[12]

  • Enzyme Addition: Add the recombinant kinase and its specific substrate to each well.

  • Initiation: Initiate the kinase reaction by adding ATP to all wells.[7][13]

  • Incubation: Incubate the plate at room temperature (or optimal temperature for the kinase) for a set period (e.g., 60 minutes).[12][13]

  • Signal Detection: Stop the reaction and detect the signal by adding the luminescent assay reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and generates a light signal proportional to the amount of ATP remaining.[12][13]

  • Measurement: Measure the luminescence of each well using a plate reader.[12]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Protocol 3: Cellular Target Engagement Assay (Western Blot for Phospho-protein)

This assay confirms that the inhibitor can enter cells and suppress the activity of the target kinase, which is observed as a decrease in the phosphorylation of a known downstream substrate.[13]

A. Materials & Reagents

  • Cancer cell line known to have an activated target kinase pathway

  • Synthesized inhibitor compounds

  • Primary antibodies specific for the phosphorylated form of the target substrate and the total form of the substrate

  • Loading control primary antibody (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting equipment

  • Enhanced chemiluminescence (ECL) substrate and imaging system

B. Step-by-Step Procedure

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).[13]

  • Protein Extraction: Lyse the cells in lysis buffer to extract total protein.[13]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Antibody Incubation: Block the membrane and incubate it with the primary antibody specific for the phosphorylated substrate. After washing, incubate with an HRP-conjugated secondary antibody.[13]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[13]

  • Re-probing: Strip the membrane and re-probe with an antibody for the total form of the substrate and then for a loading control to ensure equal protein loading.[13]

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein and the loading control to determine the dose-dependent inhibition of phosphorylation.[13]

G start Synthesized Compound Library biochem Biochemical Assay (e.g., Kinase-Glo®) start->biochem ic50 Determine IC₅₀ Values biochem->ic50 potency_check Potent Compounds (IC₅₀ < 1µM)? ic50->potency_check cellular Cellular Assay (Western Blot) potency_check->cellular Yes stop Synthesize New Analogs or Deprioritize potency_check->stop No phospho Assess Inhibition of Substrate Phosphorylation cellular->phospho sar Analyze SAR & Select Lead Compounds phospho->sar

Caption: Hierarchical workflow for the biological evaluation of synthesized inhibitors.

Structure-Activity Relationship (SAR) and Data Interpretation

The primary goal of synthesizing a library of analogs is to establish a clear Structure-Activity Relationship (SAR). By comparing the IC₅₀ values of structurally related compounds, researchers can deduce which chemical features enhance or diminish inhibitory activity. This data is crucial for guiding the rational design of more potent and selective next-generation inhibitors.[11][15][16]

Table 1: Hypothetical SAR Data for 2-Aryl-3-methylbenzamide Analogs Against Target Kinase X

Compound IDR-Group (from Arylboronic Acid)StructureIC₅₀ (nM) vs. Kinase X
1 PhenylPh-250
2 4-Methoxyphenyl4-MeO-Ph-52
3 3-Chlorophenyl3-Cl-Ph-180
4 4-(Trifluoromethyl)phenyl4-CF₃-Ph-950
5 Pyridin-4-ylPy-85

Interpretation of Hypothetical Data:

  • Observation: The addition of an electron-donating methoxy group at the 4-position (Compound 2 ) significantly improved potency compared to the unsubstituted phenyl ring (Compound 1 ).

  • Hypothesis: This suggests the presence of a hydrogen bond acceptor or a favorable hydrophobic pocket in this region of the kinase.

  • Observation: Introducing a bulky, electron-withdrawing trifluoromethyl group (Compound 4 ) was detrimental to activity.

  • Hypothesis: This could be due to steric hindrance or an unfavorable electronic interaction.

  • Observation: Replacing the phenyl ring with a pyridine ring (Compound 5 ) restored potent activity.

  • Hypothesis: The nitrogen atom in the pyridine ring may be acting as a hydrogen bond acceptor, improving binding affinity.

These insights are invaluable for the iterative process of drug discovery, guiding the synthesis of new analogs to further probe the target's binding site.[3]

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. Its strategic combination of a potential hinge-binding benzamide core and a synthetically tractable bromine handle allows for the rapid generation and diversification of compound libraries. The systematic application of robust synthetic protocols, such as the Suzuki-Miyaura coupling, combined with a hierarchical biological evaluation strategy, provides a powerful workflow for identifying potent lead compounds and elucidating critical structure-activity relationships. The methodologies detailed in this guide offer a solid foundation for researchers aiming to exploit this promising scaffold in their drug discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry.
  • Benchchem. (n.d.). Navigating the Kinase Inhibitor Landscape: An In-depth Technical Guide on 2-Chloro-N-quinolin-5-yl-benzamide.
  • Benchchem. (n.d.). Application Notes and Protocols: Developing Kinase Inhibitors with a 4-chloro-N-(4-morpholinyl)benzamide Scaffold.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubChem.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • Sargsyan, A. S., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7127.
  • Benchchem. (n.d.). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Benchchem. (n.d.). The Versatility of 3-Bromobenzamide in Modern Research: A Technical Guide.
  • Sanna, M., et al. (2019). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 24(11), 2038.
  • Sargsyan, A. S., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7127.
  • Benchchem. (n.d.). Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Chan, K. H., et al. (2015). BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS medicinal chemistry letters, 6(8), 898–901.
  • Virga, K. G., et al. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & medicinal chemistry, 13(23), 6489–6497.
  • Ghasemi, J. B., & Darvishi, M. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chinese Journal of Biology, 2013, 1-9.
  • Chen, Y. T., et al. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 29(5), 1089.
  • Wsol, A., & Dziegielewski, J. (2018). Special Issue: Kinase inhibitors. Molecules, 23(7), 1799.
  • Chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Singh, P., et al. (2023). Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Molecular diversity, 27(4), 1475–1504.

Sources

Synthesis of benzimidazole derivatives from bromo-methylbenzamide precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Benzimidazole Derivatives from Substituted Benzamide Precursors

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole heterocycle is a cornerstone pharmacophore in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a vast range of biological activities, including antiulcer (Omeprazole), antihypertensive (Telmisartan), and anthelmintic (Albendazole) agents.[1][2] The fusion of a benzene ring with an imidazole ring creates a bicyclic structure that is metabolically stable and serves as a versatile template for interacting with various biological targets.[3] The synthesis of functionalized benzimidazole derivatives is, therefore, a critical task for researchers in drug development.

This application note provides a detailed, experience-driven guide for the synthesis of 2-aryl benzimidazoles, focusing on the use of substituted benzamides, specifically bromo-methylbenzamide derivatives, as precursors. We will delve into the reaction mechanism, provide a robust step-by-step protocol, and outline the necessary characterization techniques to validate the final product, thereby offering a self-validating system for researchers.

Reaction Principle: The Phillips-Ladenburg Condensation

The most historically significant and widely adopted method for benzimidazole synthesis is the Phillips-Ladenburg reaction.[2][4] This reaction involves the condensation of an o-phenylenediamine (OPD) with a carboxylic acid or its derivatives (e.g., esters, amides, nitriles) under acidic conditions, typically at elevated temperatures.[5] When using a benzamide precursor, the reaction proceeds via nucleophilic attack by one of the amino groups of OPD on the amide carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.

The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA), is crucial as it protonates the carbonyl oxygen of the amide, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic amino group of the OPD.[5][6]

Reaction Mechanism Visualization

The diagram below illustrates the key steps in the acid-catalyzed condensation of o-phenylenediamine with a substituted benzamide.

G OPD o-Phenylenediamine Tetrahedral_Int Tetrahedral Intermediate OPD->Tetrahedral_Int Nucleophilic Attack Amide Bromo-methylbenzamide (Precursor) ProtonatedAmide Protonated Amide (Activated Precursor) Amide->ProtonatedAmide Protonation Catalyst H⁺ (Acid Catalyst) Catalyst->ProtonatedAmide ProtonatedAmide->Tetrahedral_Int Nucleophilic Attack Cyclized_Int Cyclized Intermediate (Non-aromatic) Tetrahedral_Int->Cyclized_Int Intramolecular Cyclization Ammonia NH₃ Tetrahedral_Int->Ammonia Elimination Product 2-Aryl-Benzimidazole (Final Product) Cyclized_Int->Product Dehydration (Aromatization) Water H₂O Cyclized_Int->Water

Caption: Acid-catalyzed reaction mechanism for benzimidazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-bromo-2-methylphenyl)-1H-benzo[d]imidazole from o-phenylenediamine and 4-bromo-2-methylbenzamide.

Materials and Reagents
  • o-Phenylenediamine (OPD) (≥99.5%)

  • 4-Bromo-2-methylbenzamide (≥98%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98.5%)

  • Toluene (Anhydrous, ≥99.8%)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethanol (95% or absolute)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware including a round-bottom flask, reflux condenser, and Dean-Stark trap.

  • Heating mantle and magnetic stirrer.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add o-phenylenediamine (1.0 eq, e.g., 5.4 g, 50 mmol), 4-bromo-2-methylbenzamide (1.0 eq, e.g., 10.7 g, 50 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 eq, e.g., 0.95 g, 5 mmol).

    • Rationale: The Dean-Stark trap is essential for removing water generated during the condensation, which drives the reaction equilibrium towards the product, leading to higher yields. Toluene is used as the solvent due to its high boiling point, which facilitates the reaction, and its immiscibility with water, which is necessary for the Dean-Stark trap to function.

  • Reaction Execution:

    • Add 100 mL of anhydrous toluene to the flask.

    • Begin stirring and gently heat the mixture to reflux (approx. 110-112 °C) using a heating mantle.

    • Continue refluxing for 4-8 hours. The progress of the reaction should be monitored by collecting aliquots and analyzing them via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting materials are no longer visible on the TLC plate.

    • Rationale: Refluxing at high temperature provides the necessary activation energy for the amide C-N bond cleavage and subsequent cyclization.[5] TLC is a crucial and straightforward technique for real-time monitoring to prevent unnecessary heating that could lead to side products.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TsOH catalyst, followed by deionized water (1 x 50 mL).

    • Rationale: Neutralizing the acid catalyst is critical to stop the reaction and prevent potential acid-catalyzed degradation of the product during subsequent steps.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol.[4]

    • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for an additional 10-15 minutes.[7]

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Rationale: Recrystallization is a powerful purification technique for crystalline solids. The choice of solvent (hot ethanol) is based on the principle that the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Experimental Workflow and Data

The entire process, from starting materials to the final analyzed product, can be visualized as a clear workflow.

Caption: Overall experimental workflow for benzimidazole synthesis.

Expected Results & Versatility

The described protocol is versatile and can be adapted for various substituted o-phenylenediamines and benzamides. The nature and position of substituents will influence reaction times and yields.

Precursor (Benzamide)Substituent on OPDTypical Reaction Time (h)Expected Yield (%)
4-Bromo-2-methylbenzamideUnsubstituted4-680-90
4-NitrobenzamideUnsubstituted6-875-85
4-Methoxybenzamide4,5-Dimethyl3-585-95
2-Chlorobenzamide4-Chloro5-770-80

Product Characterization

Unambiguous structural confirmation of the synthesized benzimidazole derivative is essential and is typically achieved through a combination of spectroscopic methods.[8]

  • ¹H NMR Spectroscopy: The most informative technique for structural elucidation.

    • N-H Proton: A characteristic broad singlet is expected far downfield, typically between δ 12.0-13.0 ppm in DMSO-d₆, due to hydrogen bonding and the aromatic ring current.[9]

    • Aromatic Protons: Protons on the benzimidazole core and the 2-aryl substituent will appear in the δ 7.0-8.5 ppm range. The splitting patterns (coupling constants) are crucial for confirming the substitution pattern.[9][10]

    • Methyl Protons: The methyl group protons on the 2-aryl ring would appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm.

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework. The C2 carbon (the one between the two nitrogen atoms) is typically observed around δ 150-155 ppm.[10]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

    • N-H Stretch: A broad absorption band in the range of 3000-3400 cm⁻¹ indicates the N-H bond.

    • C=N Stretch: A sharp, medium-intensity peak around 1620-1640 cm⁻¹ is characteristic of the imidazole C=N bond.[11]

    • C-Br Stretch: A strong absorption in the fingerprint region, typically 600-800 cm⁻¹, would indicate the presence of the bromo-substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum for a bromo-substituted compound will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

The synthesis of benzimidazole derivatives via the acid-catalyzed condensation of o-phenylenediamines with substituted benzamides is a reliable and high-yielding method. By carefully controlling reaction conditions, particularly the removal of water, and employing standard purification techniques, researchers can access a wide array of these medicinally important scaffolds. The analytical protocols outlined provide a robust framework for the unequivocal characterization and validation of the synthesized compounds, ensuring their suitability for downstream applications in drug discovery and development.

References

  • BenchChem (2025). A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. BenchChem.
  • EnPress Journals (2023).
  • Beilstein Journals (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
  • Semantic Scholar (2023).
  • Organic Syntheses (n.d.). Benzimidazole. Organic Syntheses.
  • Rasayan Journal of Chemistry (2022). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.
  • CUTM Courseware (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.
  • Organic Chemistry Portal (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal.
  • ijariie (2024).
  • Oriental Journal of Chemistry (2017).
  • Slideshare (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
  • BenchChem (2025). Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of Benzimidazoles. BenchChem.
  • RSC Publishing (2023).
  • Wiley Online Library (2023).
  • PMC - NIH (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
  • Bentham Science (2023).
  • PubMed (2014). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. PubMed.
  • BenchChem (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
  • HETEROCYCLES (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES.
  • Beilstein Journals (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
  • ResearchGate (2021). IR spectra of benzimidazole and the complexes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-3-methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that can arise during the purification of this compound.

Q1: My product has separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I resolve it?

A1: "Oiling out" is a common and problematic phenomenon where the solute separates from the solution as a liquid rather than a crystalline solid.[1] This occurs when the crude solid melts in the hot solvent before it dissolves or when the solution becomes saturated at a temperature above the compound's melting point (which can be significantly depressed by impurities).[2][3] The resulting oil is often an excellent solvent for impurities, and if it solidifies, it tends to trap these impurities, leading to poor purification.[4]

Immediate Corrective Actions:

  • Re-heat and Add More Solvent: The most common cause is that the solution is becoming supersaturated too quickly at too high a temperature.[2] Return the flask to the heat source, add a small amount of additional hot solvent to fully redissolve the oil, and then attempt to cool the solution much more slowly.[2]

  • Lower the Solution Temperature Before Saturation: If you suspect the melting point of your crude material is below the boiling point of your chosen solvent, you can try to achieve saturation at a lower temperature. After dissolving the compound in a minimal amount of boiling solvent, add a small excess of the same solvent. Then, slowly boil off the solvent until you observe the first signs of turbidity (cloudiness). At this point, the solution is saturated at its boiling point. Immediately remove it from the heat and allow it to cool.

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider switching to a solvent with a lower boiling point or employing a mixed-solvent system.

Q2: After cooling the solution, no crystals have formed. What steps can I take to induce crystallization?

A2: The absence of crystal formation upon cooling typically indicates either that the solution is not sufficiently saturated or that it is a stable supersaturated solution lacking a nucleation point for crystal growth.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[2] The microscopic imperfections on the glass provide a surface for the first crystals to form.

  • Provide a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution.[2] This provides a perfect template for further crystal growth. If you don't have a pure sample, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, which may leave a thin crystalline residue on the rod that can be reintroduced into the solution.[2]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute (i.e., you used too much solvent).[5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again slowly.

  • Cool to a Lower Temperature: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[1]

Q3: My final yield is very low. What are the most common causes of product loss?

A3: A low recovery is a frequent issue in recrystallization. While some loss is inevitable due to the compound's residual solubility in the cold solvent, significant losses can usually be traced to specific procedural steps.[5]

Potential Causes and Solutions:

  • Using Excessive Solvent: The most common error is adding too much hot solvent during the initial dissolution step.[5] The goal is to create a saturated solution at high temperature, so use only the minimum amount of boiling solvent required to fully dissolve the crude solid.[6]

  • Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities, you must perform a hot gravity filtration. If the solution cools during this process, the product will crystallize in the filter paper along with the impurities.[1] To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and keep the solution at a rolling boil during the filtration.

  • Incomplete Cooling: Ensure the solution has been allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath before filtration to minimize the amount of product remaining dissolved in the mother liquor.[1]

  • Improper Washing of Crystals: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold solvent.[5] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4°C).[7] Additionally, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[8]

For a compound like this compound, which is a moderately polar aromatic amide, good starting points for solvent screening include:

  • Alcohols: Ethanol or Isopropanol.

  • Esters: Ethyl acetate (often used in a mixed system with a non-polar solvent).

  • Mixed-Solvent Systems: An ethanol/water or ethyl acetate/hexane system can be highly effective. In this technique, the crude product is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble, e.g., ethanol), and the "poor" solvent (in which it is insoluble, e.g., water) is added dropwise to the hot solution until it becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Solvent PropertyIdeal CharacteristicRationale
Solubility Gradient High solubility when hot, low solubility when cold.[9]Maximizes product recovery upon cooling.
Impurity Solubility Impurities are either very soluble or insoluble.[10]Allows for effective separation from the desired compound.
Boiling Point Should be lower than the melting point of the solute.Prevents the compound from "oiling out".[2]
Reactivity Must be chemically inert to the solute.[9]Prevents product degradation or side reactions.
Volatility Should be sufficiently volatile for easy removal from crystals.[8]Facilitates the final drying step.

Q2: Why is it critical to cool the solution slowly?

A2: Slow cooling is paramount for achieving high purity. Crystal formation is a thermodynamically controlled process where molecules of the desired compound selectively deposit onto the growing crystal lattice. Rapid cooling (e.g., by immediately placing the hot flask in an ice bath) causes the product to precipitate quickly, trapping impurities within the crystal structure and negating the purification effect.[2][6] A slow cooling process allows the crystal lattice to form in an orderly manner, effectively excluding impurity molecules.

Q3: How can I assess the purity of my recrystallized this compound?

A3: The most common and straightforward methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <2°C). Impurities will depress and broaden the melting point range. Compare your experimental value to the literature value for this compound.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, HPLC): For rigorous quantitative analysis, techniques like ¹H NMR or HPLC can be used to confirm the structure and determine the purity with high precision.

Standard Recrystallization Protocol for this compound

This protocol assumes the use of a single solvent like ethanol.

  • Solvent Selection: Place ~50 mg of crude this compound in a test tube and add the chosen solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is sparingly soluble, heat the test tube in a water bath. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is a good candidate.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to prevent solvent evaporation and contamination). Add a boiling chip and the minimum amount of hot recrystallization solvent needed to just dissolve the solid at the boiling point.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filtration Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes cool_solution Allow Solution to Cool Slowly check_insolubles->cool_solution No hot_filtration->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals induce_crystallization Induce Crystallization (Scratch / Seed Crystal) check_crystals->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes induce_crystallization->check_crystals wash_crystals Wash with Minimal Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Pure Crystals wash_crystals->dry_crystals end_product End: Pure Product (Assess Purity) dry_crystals->end_product

Caption: Workflow for the purification of this compound.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
  • Unknown. Recrystallization.
  • Mettler Toledo. Oiling Out in Crystallization.
  • BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
  • Unknown. Recrystallization.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Cheméo. Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.
  • Unknown. Recrystallization - Single Solvent.
  • PubChem. This compound.
  • NCERT. Amines.
  • ChemBK. This compound.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the sterically hindered substrate, 2-Bromo-3-methylbenzamide.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is dedicated to resolving specific issues you may encounter during your experiments.

Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no product conversion?

A1: Low or no conversion in the Suzuki coupling of a sterically hindered substrate like this compound can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step.

  • Catalyst and Ligand Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, especially Pd(II) precatalysts, and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) source, it must be effectively reduced in situ.[2][3]

  • Steric Hindrance: The ortho-methyl and amide groups on your substrate create significant steric bulk. This can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[2] To overcome this, the use of bulky, electron-rich ligands is often necessary.[2][4]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, rendering them inactive.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding reagents.[2]

  • Solvent and Base Quality: Use anhydrous and degassed solvents. The purity of your base is also important for consistent results.[1]

Q2: I am observing significant amounts of a dehalogenated byproduct (3-methylbenzamide). What is causing this and how can I minimize it?

A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings.[3] This occurs when the palladium complex, after oxidative addition to the aryl bromide, undergoes a reaction that introduces a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride results in the dehalogenated product.[3]

Strategies to Minimize Dehalogenation:

  • Choice of Base and Solvent: Certain bases and solvents can act as hydride sources. For instance, amine bases or alcoholic solvents can be oxidized by the palladium complex.[3] Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃ and aprotic solvents like dioxane or toluene.[5][6]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Experimenting with different bulky phosphine ligands may help.

Q3: My reaction is producing a homocoupling byproduct of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is another frequent side reaction.[7] This can be particularly problematic if you are using an excess of the boronic acid.

Mitigation Strategies:

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can promote homocoupling. Try using a stoichiometry closer to 1:1.

  • Reaction Conditions: The presence of oxygen can sometimes contribute to homocoupling. Rigorous degassing of the reaction mixture is crucial.

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the optimization of the Suzuki coupling for this compound.

Q4: What is the best palladium catalyst and ligand combination for a sterically hindered substrate like this compound?

A4: For sterically hindered substrates, the catalyst system is paramount. Standard catalysts like Pd(PPh₃)₄ may show low reactivity.[7] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally more effective.[2][8]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed for challenging couplings and are highly effective at accelerating both oxidative addition and reductive elimination for hindered substrates.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective in promoting the oxidative addition step.[9][10] Well-defined, air- and moisture-stable Pd(II)-NHC precatalysts are commercially available and offer operational simplicity.[9][11]

Q5: How do I choose the optimal base and solvent for this reaction?

A5: The choice of base and solvent is critical and often interdependent.

  • Base Selection: The base is required to activate the boronic acid for transmetalation.[12][13] For substrates that may be sensitive, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[1][13] The choice can also be influenced by the solvent system.

  • Solvent System: A variety of solvents can be used, often in combination with water. Common choices include:

    • Dioxane/Water: A widely used and effective solvent system.[2]

    • Toluene/Water: Another common biphasic system.[14]

    • THF/Water: A good option, though THF can be more aggressive than dioxane.[14]

    • Anhydrous Solvents: In some cases, particularly to avoid protodeboronation, anhydrous conditions with a base like KF might be beneficial.[1][12]

Q6: At what temperature and for how long should I run the reaction?

A6: Due to the steric hindrance of this compound, elevated temperatures are typically required to achieve a reasonable reaction rate.

  • Temperature: A starting point is generally in the range of 80-110 °C.[2] Microwave-assisted heating can also be a powerful tool for accelerating the reaction and improving yields.[15]

  • Reaction Time: The reaction time can vary from a few hours to 24 hours or more, depending on the specific conditions and the reactivity of the boronic acid partner.[8][16]

Q7: How can I monitor the progress of my reaction?

A7: Monitoring the reaction is crucial to determine the optimal reaction time and to identify any issues. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[1][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help identify byproducts.[2][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, it's possible to take aliquots from the reaction mixture and analyze them directly by NMR to monitor the conversion of starting material to product.[18]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the reaction.

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Optimized Protocol for Sterically Hindered Substrates

This protocol is tailored for challenging couplings like that of this compound.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (or similar G3/G4 precatalyst)Air- and moisture-stable, highly active for hindered substrates.
Ligand XPhos (or SPhos, RuPhos)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[2]
Base K₃PO₄ or Cs₂CO₃Often more effective than K₂CO₃ for challenging couplings.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)A less aqueous system can sometimes be beneficial.
Temperature 100-110 °CMore forcing conditions may be required.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) Start->CheckReagents CheckSetup Verify Inert Atmosphere & Temperature Control Start->CheckSetup AnalyzeByproducts Analyze Byproducts (Dehalogenation, Homocoupling) Start->AnalyzeByproducts OptimizeCatalyst Screen Bulky Ligands (e.g., XPhos, SPhos) CheckReagents->OptimizeCatalyst OptimizeTemp Adjust Temperature/ Use Microwave CheckSetup->OptimizeTemp OptimizeBaseSolvent Screen Bases/Solvents (e.g., K3PO4, Cs2CO3 in Dioxane) AnalyzeByproducts->OptimizeBaseSolvent Success Improved Yield OptimizeCatalyst->Success OptimizeBaseSolvent->Success OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

  • Garg, N. K., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. The Journal of Organic Chemistry.
  • Garg, N. K., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry.
  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.
  • Garg, N. K., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Ma, Y., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules.
  • Wu, H., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
  • Bremner, M., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Al-Gharabli, S. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

Sources

Common impurities in the synthesis of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Bromo-3-methylbenzamide, a key intermediate in various research and development applications. As this compound is not typically available commercially, this resource is designed to assist chemists in its efficient synthesis by addressing common challenges, particularly the formation of impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and practical approach for synthesizing this compound is the amidation of 2-bromo-3-methylbenzoic acid. This is typically achieved through a two-step, one-pot process involving the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by the reaction with an amine source.[2][3]

A common method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia or an ammonium salt to yield the desired amide.[3][4] Alternatively, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) can be employed for the direct coupling of the carboxylic acid and amine.[5]

Q2: I'm seeing multiple spots on my TLC after the reaction. What are the likely impurities?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation and can be attributed to several potential impurities. These often include:

  • Unreacted Starting Materials: Residual 2-bromo-3-methylbenzoic acid is a frequent impurity.[6]

  • Over-brominated Species: Depending on the synthesis of the starting material, di-brominated analogs such as 2,6-dibromo-3-methylbenzamide may be present.

  • Hydrolysis Product: The desired amide can hydrolyze back to the carboxylic acid, particularly during aqueous workup or if moisture is present.[7]

  • Side-products from the Activating Agent: When using thionyl chloride, side reactions can lead to the formation of other chlorinated species.[8] With coupling reagents like DCC or EDC, by-products such as dicyclohexylurea (DCU) or the corresponding urea from EDC can be significant impurities.[1][6]

Q3: My yield is lower than expected. What are the potential causes?

Low yields can stem from several factors throughout the synthetic process:

  • Incomplete Acyl Chloride Formation: Insufficient reaction time or impure thionyl chloride can lead to incomplete conversion of the carboxylic acid to the acyl chloride.[9]

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly susceptible to hydrolysis. Performing the reaction under strictly anhydrous conditions is crucial.[9]

  • Amine Protonation: If a sufficient base is not used during the amidation step, the amine nucleophile can be protonated by the HCl generated, rendering it unreactive.[9]

  • Suboptimal Reaction Temperature: The amidation reaction may be sluggish at low temperatures, while excessively high temperatures can promote the formation of degradation products and other side-reactions.[9]

  • Product Loss During Workup: Emulsion formation during liquid-liquid extraction or product co-elution with impurities during column chromatography can lead to significant product loss.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Presence of Unreacted 2-Bromo-3-methylbenzoic Acid

Causality: The most common reason for the presence of unreacted starting material is either incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride intermediate back to the carboxylic acid.[9]

Troubleshooting Steps:

  • Ensure Complete Acyl Chloride Formation:

    • Use a slight excess (1.2-1.5 equivalents) of fresh thionyl chloride or oxalyl chloride.[8]

    • Consider adding a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.

    • Allow for sufficient reaction time, monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂).[9]

  • Maintain Anhydrous Conditions:

    • Use flame-dried glassware and anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Purification Protocol: Liquid-Liquid Extraction

A standard acidic and basic wash during the workup is highly effective at removing unreacted carboxylic acid.[6][10]

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic carboxylic acid, transferring it to the aqueous layer.[6]

  • Separate the layers and discard the aqueous layer.

  • Proceed with further washes as needed (e.g., water, brine) before drying and concentrating the organic layer.[6]

Problem 2: Formation of Over-brominated Impurities

Causality: The presence of di-brominated species like 2,6-dibromo-3-methylbenzamide typically originates from the starting material, 2-bromo-3-methylbenzoic acid. The bromination of 3-methylbenzoic acid can sometimes lead to the formation of di-brominated byproducts.

Troubleshooting Steps:

  • Source Material Purity:

    • Analyze the starting 2-bromo-3-methylbenzoic acid by techniques such as ¹H NMR or HPLC to assess its purity before use.

    • If significant di-brominated impurities are present, consider purifying the starting material by recrystallization.[11]

Purification Protocol: Column Chromatography

Column chromatography is the most effective method for separating the desired mono-brominated product from its di-brominated analog due to their polarity difference.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes is typically effective.
Monitoring Thin-Layer Chromatography (TLC) with UV visualization.

Detailed Protocol for Column Chromatography:

  • Prepare the Column: Slurry pack a glass column with silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.[6]

  • Elution: Begin elution with the low polarity solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor their composition by TLC.[6]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[6]

Problem 3: Hydrolysis of this compound

Causality: Amides can undergo hydrolysis back to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating.[7] This can occur during the reaction workup if conditions are not carefully controlled.

Troubleshooting Steps:

  • Neutral Workup: If hydrolysis is a concern, minimize exposure to strong acids or bases during the workup. Use milder reagents like saturated sodium bicarbonate for washes.[6]

  • Temperature Control: Avoid heating the reaction mixture for extended periods during the workup.

Experimental Workflows & Diagrams

Synthesis of this compound via Acyl Chloride

This workflow outlines the common two-step process for the synthesis.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 2-Bromo-3-methylbenzoic Acid Acyl_Chloride 2-Bromo-3-methylbenzoyl Chloride Carboxylic_Acid->Acyl_Chloride Anhydrous conditions Thionyl_Chloride SOCl2 (or Oxalyl Chloride) Thionyl_Chloride->Acyl_Chloride Product This compound Acyl_Chloride->Product Aprotic Solvent, Base Ammonia Ammonia (or NH4Cl) Ammonia->Product

Caption: General workflow for the synthesis of this compound.

Impurity Formation Pathways

This diagram illustrates the formation of common impurities.

Start 2-Bromo-3-methylbenzoic Acid Product This compound Start->Product Successful Reaction Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity3 Hydrolysis Product (Carboxylic Acid) Product->Impurity3 Hydrolysis (H2O) Impurity2 2,6-Dibromo-3-methylbenzamide Dibromo_Acid 2,6-Dibromo-3-methylbenzoic Acid (Impurity in SM) Dibromo_Acid->Impurity2 Amidation

Sources

Technical Support Guide: Troubleshooting Low Yield in 2-Bromo-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide from the BenchChem Technical Support Center.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 2-Bromo-3-methylbenzamide. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate this synthesis successfully.

The conversion of 2-bromo-3-methylbenzoic acid to its primary amide is a fundamental transformation. However, its efficiency is highly sensitive to procedural details. This guide provides a structured approach to diagnosing and resolving common issues that lead to low product yield.

Section 1: Troubleshooting Guide (Q&A)

This section addresses the most common problems encountered during the synthesis. We diagnose issues based on likely outcomes and provide targeted solutions.

Q1: My overall yield is consistently low when starting from 2-bromo-3-methylbenzoic acid. What are the most probable causes?

A low yield in this two-step synthesis almost always points to issues in one of two key areas: the formation of the acyl chloride intermediate or the subsequent amidation step.

The primary cause is often the high reactivity and moisture sensitivity of the 2-bromo-3-methylbenzoyl chloride intermediate. Any deviation from strictly anhydrous conditions can lead to the hydrolysis of this intermediate back to the starting carboxylic acid, effectively halting the reaction pathway.[1] A secondary, but also common, issue is incomplete conversion during the first step or suboptimal conditions during the amidation reaction itself.

To diagnose the problem, follow this logical workflow:

TroubleshootingWorkflow start Low Yield of This compound check_sm Analyze Crude Product by TLC/NMR: Is unreacted 2-bromo-3-methylbenzoic acid the major component? start->check_sm acyl_chloride_issue Problem is likely in Step 1 (Acyl Chloride Formation) or its hydrolysis. check_sm->acyl_chloride_issue Yes amidation_issue Problem is likely in Step 2 (Amidation) or workup procedure. check_sm->amidation_issue No anhydrous_check Review Anhydrous Technique: - Flame-dried glassware? - Anhydrous solvents? - Inert atmosphere (N2/Ar)? acyl_chloride_issue->anhydrous_check reagent_check Review Reagents: - Fresh, high-quality SOCl₂? - Was reaction heated to reflux to ensure completion? anhydrous_check->reagent_check Conditions were rigorous fix_anhydrous SOLUTION: Implement strict anhydrous protocols. (See FAQ 1) anhydrous_check->fix_anhydrous No/Unsure fix_reagents SOLUTION: - Use fresh SOCl₂. - Ensure complete conversion by refluxing for 2-3 hours and observing gas evolution. reagent_check->fix_reagents No/Unsure temp_control Review Amidation Conditions: - Was acyl chloride added slowly to cooled (0 °C) ammonia solution? - Was vigorous stirring maintained? amidation_issue->temp_control workup_issue Review Workup: - Did emulsions form? - Was pH carefully controlled during washes? - Was the correct solvent used for extraction? temp_control->workup_issue Yes fix_temp SOLUTION: Maintain 0 °C during addition. Ensure efficient mixing to prevent localized heating and side reactions. temp_control->fix_temp No/Unsure fix_workup SOLUTION: - Use brine to break emulsions. - Perform basic wash (NaHCO₃) to remove acid, then extract product. - Confirm product solubility. workup_issue->fix_workup No/Unsure ReactionMechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation RCOOH    2-bromo-3-methylbenzoic acid     RCOCl    2-bromo-3-methylbenzoyl chloride     RCOOH->RCOCl + SOCl₂ - SO₂ - HCl RCONH2    this compound     RCOCl2    2-bromo-3-methylbenzoyl chloride     RCOCl2->RCONH2 + NH₃ (from NH₄OH) - Cl⁻

Sources

Technical Support Center: Purifying 2-Bromo-3-methylbenzamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3-methylbenzamide using column chromatography. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to ensure the successful isolation of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations and actionable solutions.

Question: My this compound is not separating from a closely-related impurity. What can I do?

Answer:

Poor separation is a common challenge, often stemming from an inadequately optimized mobile phase. Here's a systematic approach to improving resolution:

  • Re-evaluate your TLC Solvent System: The ideal solvent system for your column is one that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.[1][2] A higher Rf value may indicate that the solvent system is too polar, causing your compound to elute too quickly and co-elute with impurities. Conversely, a very low Rf suggests the mobile phase is not polar enough.

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly enhance separation.[3][4] Start with a less polar solvent system and gradually increase the polarity. This will allow for the elution of non-polar impurities first, followed by your target compound, and finally, more polar impurities. For instance, you could start with 100% hexane and gradually introduce ethyl acetate.

  • Consider a Different Solvent System: If hexane/ethyl acetate is not providing adequate separation, consider alternative solvent systems. Dichloromethane/methanol is another common choice for moderately polar compounds like amides.[5]

  • Check Column Packing: An improperly packed column with channels or cracks can lead to poor separation. Ensure your silica gel is packed uniformly as a slurry to avoid air pockets.[1][6] Gently tapping the column as the silica settles can help create a homogenous stationary phase.[7]

Question: My product is eluting as a broad band, leading to low concentration in the collected fractions. How can I sharpen the elution band?

Answer:

Band broadening can be caused by several factors, from the sample loading technique to the flow rate.

  • Minimize the Initial Band Volume: Dissolve your crude this compound in the minimum amount of the initial, least polar mobile phase before loading it onto the column.[8] Using too much solvent will result in a wide initial band, which will only broaden as it moves down the column.

  • Dry Loading Technique: If your compound has poor solubility in the initial mobile phase, consider a dry loading technique.[1][8] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Optimize the Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to band broadening.[8] Conversely, a flow rate that is too slow can lead to diffusion and band broadening. For gravity columns, the flow rate is determined by the particle size of the silica and the column dimensions. For flash chromatography, you can control the pressure to optimize the flow rate.

Question: I believe my this compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Answer:

Amides are generally stable, but the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9]

  • Stability Test on TLC: Before running a column, spot your purified compound on a TLC plate and let it sit for several hours. Then, elute the plate and check for the appearance of new spots. This can indicate decomposition on the silica surface.[2]

  • Neutralize the Silica: You can deactivate the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase.[10] Be aware that this will alter the elution profile, so you will need to re-optimize your solvent system using TLC with the added base.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like acetonitrile/water), can be a good option for purifying amides.[9][11]

Question: My compound is colorless. How can I effectively track its elution from the column?

Answer:

Tracking colorless compounds requires indirect methods of detection.

  • Thin-Layer Chromatography (TLC): This is the most common method.[12][13][14] Collect small, regular fractions of the eluent in numbered test tubes. Spot a small amount from each fraction onto a TLC plate. After developing the plate, you can visualize the spots under a UV lamp (if your compound is UV-active) or by using a staining agent.[15]

  • Evaporation Test: For a quick qualitative check, you can take a small drop from each fraction onto a watch glass and gently warm it to evaporate the solvent. The presence of a solid or oily residue indicates that a compound has eluted in that fraction.[12]

  • NMR Spectroscopy: For a more definitive analysis, a quick 1H NMR spectrum can be taken of select fractions to confirm the presence and purity of your this compound.[16]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography of moderately polar compounds like this compound.[6][17]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system is determined using Thin-Layer Chromatography (TLC).[18][19] The goal is to find a solvent mixture that gives your target compound, this compound, an Rf value of approximately 0.2-0.3.[1] This provides the best balance between retention on the column and elution time, allowing for good separation from impurities. A common starting point for amides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[20]

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures with components of varying polarities, gradient elution is generally superior to isocratic elution.[3][4] A gradient allows for better separation of all components, from non-polar to polar, in a reasonable amount of time. Isocratic elution can be effective for simpler purifications where the impurities have significantly different polarities from the target compound.[21]

Q4: How much silica gel should I use relative to my crude sample?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1.[1] For "easy" separations with well-resolved spots on TLC, a lower ratio may be sufficient. For more challenging separations of closely eluting compounds, a higher ratio is recommended to increase the surface area for interaction and improve resolution.

Q5: What are the key steps for packing a column effectively?

A5: Proper column packing is crucial for good separation. The slurry method is highly recommended:

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1][7]

  • In a separate beaker, create a slurry of the silica gel in the initial, least polar eluent.[6]

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.[7]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance when adding the eluent.[1]

Experimental Workflow and Data

Column Chromatography Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (Determine Solvent System, Rf ~0.2-0.3) Slurry 2. Prepare Silica Slurry (in least polar solvent) TLC->Slurry Pack 3. Pack Column (Slurry Method) Slurry->Pack Dissolve 4. Dissolve Crude Product (in minimal solvent) Pack->Dissolve Load 5. Load Sample onto Column Dissolve->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC, UV, etc.) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound by column chromatography.

Typical Solvent Systems and Rf Values
Solvent System (v/v)Typical Rf of this compoundComments
80:20 Hexane:Ethyl Acetate~0.3A good starting point for many amide purifications.
70:30 Hexane:Ethyl Acetate~0.45May be too polar; risk of co-elution with less polar impurities.
90:10 Hexane:Ethyl Acetate~0.15May result in long elution times and broad peaks.
95:5 Dichloromethane:Methanol~0.25An alternative system if hexane/ethyl acetate fails to provide good separation.

References

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • Brainly. (2024, January 11). [FREE] When performing column chromatography, the compound you wish to isolate is colorless. How will you locate.
  • Quora. (2021, January 8). How to pack your column in column chromatography.
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
  • Quora. (2018, November 1). How to test for colorless substances in chromatography.
  • YouTube. (2023, October 12). Packing a column for chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • Homework.Study.com. (n.d.). In a hypothetical column chromatography experiment, the compounds that are being separated are....
  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation.
  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns.
  • YouTube. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? - Chemistry For Everyone.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • Magritek. (n.d.). Column Chromatography.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography?.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • YouTube. (2022, March 8). Colorless Column.
  • uHPLCs. (2025, January 11). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Reddit. (2024, July 16). Column chromatography issues : r/chemistry.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Chromatography Problem Solving and Troubleshooting. (n.d.).
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

Sources

Removing unreacted starting materials from 2-Bromo-3-methylbenzamide product

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the removal of unreacted starting materials from crude 2-Bromo-3-methylbenzamide. We move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental outcomes.

Understanding the Challenge: Common Starting Material Impurities

The synthesis of this compound typically proceeds via the amidation of 2-bromo-3-methylbenzoic acid or its more reactive acid chloride derivative.[1] Consequently, the most prevalent impurity in the crude product is the unreacted starting material, 2-bromo-3-methylbenzoic acid . This acidic impurity must be effectively removed to ensure the purity of the final neutral amide product, which is critical for subsequent applications.

This guide will focus on the strategic removal of this key acidic impurity and further polishing of the product to achieve high purity.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude ¹H NMR spectrum shows a broad singlet around 12-13 ppm, indicating acidic proton contamination. What is the most efficient first step to remove unreacted 2-bromo-3-methylbenzoic acid?

A1: The most direct and efficient initial purification step is a liquid-liquid extraction based on the principles of acid-base chemistry.[2][3] Your target compound, this compound, is a neutral amide. The primary impurity, 2-bromo-3-methylbenzoic acid, is acidic. This difference in chemical properties is key to their separation.

The Causality: By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a mild aqueous base (e.g., saturated sodium bicarbonate solution), you selectively deprotonate the carboxylic acid.[4][5]

  • R-COOH (organic soluble) + NaHCO₃ (aqueous) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂

The resulting sodium carboxylate salt is ionic and thus highly soluble in the aqueous layer, while the neutral amide product remains in the organic layer.[6] This allows for a clean separation. A subsequent wash with brine helps to remove residual water from the organic layer before drying and concentration.[7]

Q2: I've performed an acid-base extraction, but my product is still showing minor impurities on a TLC plate. What's the next logical purification step?

A2: After the bulk of the acidic starting material has been removed, recrystallization is the preferred method for further purifying solid organic compounds like amides.[8][9] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve your product and the impurities when hot but will become a poor solvent for your product upon cooling, causing it to crystallize out in a purer form while the impurities remain in the cold solvent.[10]

Choosing the Right Solvent System: The ideal recrystallization solvent should:

  • Not react with your compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Either dissolve impurities well at all temperatures or not at all, so they can be filtered off.

  • Have a boiling point below the melting point of your compound.

For aromatic amides, common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetonitrile.[8][11] You may need to experiment with single or mixed solvent systems to find the optimal conditions.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This often happens if the solution is too supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Rapid cooling encourages oil formation.[12] Once at room temperature, you can then induce further crystallization by cooling it slowly in an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Use a Seed Crystal: If you have a tiny amount of pure solid product, add a single seed crystal to the cooled, saturated solution to initiate crystallization.[12]

Q4: Recrystallization did not provide the desired purity. When should I consider using flash column chromatography?

A4: Flash column chromatography is a powerful purification technique used when simpler methods like extraction and recrystallization are insufficient, especially when impurities have similar polarities to the product.[13][14] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[13]

When to Use Chromatography:

  • To separate multiple byproducts from your main product.

  • When impurities co-crystallize with your product.

  • If your product is an oil or a low-melting solid that is difficult to recrystallize.

  • When very high purity (>99%) is required.

A good starting point for developing a solvent system (mobile phase) is to use Thin-Layer Chromatography (TLC). Aim for a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.4 for optimal separation on a silica gel column.[15]

Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude this compound (Contains Acidic Impurities) Extraction Liquid-Liquid Extraction (Wash with aq. NaHCO₃) Crude->Extraction Analysis1 Purity Check (TLC, NMR) Extraction->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Minor Impurities Chromatography Flash Column Chromatography Analysis1->Chromatography Significant Impurities or Difficult Separation PureProduct Pure this compound Analysis1->PureProduct Product is Pure Analysis2 Purity Check (TLC, NMR, HPLC) Recrystallization->Analysis2 Chromatography->Analysis2 Analysis2->Chromatography Still Impure Analysis2->PureProduct Product is Pure

Caption: Decision workflow for purifying this compound.

Data Presentation: Solvent Properties for Purification

The selection of an appropriate solvent is critical for both recrystallization and chromatography. This table provides properties of common solvents to guide your choices.

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane 0.169Non-polar component (chromatography), anti-solvent (recrystallization)
Dichloromethane (DCM) 3.140Initial solvent for extraction & chromatography
Ethyl Acetate (EtOAc) 4.477Polar component (chromatography), solvent (recrystallization)
Acetone 5.156Potential recrystallization solvent
Acetonitrile 5.882Good for recrystallizing amides[8]
Ethanol (EtOH) 4.378Polar solvent for recrystallization, often with water
Water 10.2100Aqueous phase (extraction), anti-solvent (recrystallization with EtOH)

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Acidic Impurity Removal

This protocol is designed to remove the bulk of unreacted 2-bromo-3-methylbenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.[7]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2-3) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break any minor emulsions.[11]

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude, neutralized product.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid product after initial extraction. The choice of solvent (e.g., ethanol/water or ethyl acetate/hexane) must be determined experimentally.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the solid completely with heating and stirring.[10]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. If using a mixed-solvent system, slowly add the anti-solvent (e.g., n-hexane) dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry them to a constant weight.

References

  • Magritek. Separation of Acidic, Basic and Neutral Compounds.
  • Wikipedia. Acid–base extraction.
  • University of California, Irvine. Acid-Base Extraction.
  • JoVE. Video: Extraction - Concept.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid.
  • ResearchGate. What is the best technique for amide purification?.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • Biotage. Successful flash chromatography.
  • King Group. Successful Flash Chromatography.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.

Sources

Preventing side reactions in the synthesis of 2-Bromo-3-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-3-methylbenzamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation with this specific scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize side reactions and maximize yield and purity.

Core Synthesis Pathways: An Overview

The formation of the amide bond in this compound derivatives is typically achieved by coupling 2-bromo-3-methylbenzoic acid with a desired amine. The primary challenge in this process is the inherent acidity of the carboxylic acid and basicity of the amine, which can lead to a non-productive acid-base neutralization reaction.[1][2] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[3] This is generally accomplished through two main strategies: conversion to an acyl chloride intermediate or in-situ activation with a coupling reagent.

The choice of pathway depends on the stability of the starting materials, the desired scale, and the available purification methods.

Synthesis_Decision_Tree start Start: 2-Bromo-3-methylbenzoic Acid + Amine decision_amine Is the amine sensitive or valuable? start->decision_amine node_acyl_chloride Pathway 1: Acyl Chloride Formation decision_amine->node_acyl_chloride No node_coupling_reagent Pathway 2: Direct Coupling Reagent decision_amine->node_coupling_reagent Yes sub_acyl_reagent Reagents: SOCl₂, (COCl)₂ node_acyl_chloride->sub_acyl_reagent protocol_schotten Protocol: Schotten-Baumann Conditions node_acyl_chloride->protocol_schotten sub_coupling_reagent Reagents: DCC, EDC, HATU node_coupling_reagent->sub_coupling_reagent protocol_one_pot Protocol: One-Pot Synthesis node_coupling_reagent->protocol_one_pot

Caption: Decision tree for selecting a synthetic pathway.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired amide product. What are the likely causes?

A1: Low or no product yield is a common issue that can typically be traced back to three primary causes: inefficient carboxylic acid activation, amine deactivation, or hydrolysis of a reactive intermediate.

Possible Cause 1: Inefficient Carboxylic Acid Activation

  • The "Why": The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature because the hydroxyl group (-OH) is a poor leaving group.[2] The initial reaction is a simple acid-base neutralization, forming a stable carboxylate salt which does not react further.[1] To proceed, the carboxylic acid must be "activated" by converting the -OH into a group that is easily displaced by the amine nucleophile.

  • Solutions:

    • If using Thionyl Chloride (SOCl₂) or Oxalyl Chloride: Ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions.[4] The presence of moisture will decompose the chlorinating agent and the resulting acyl chloride.[4] The reaction to form the acyl chloride is often driven by heating to reflux; ensure this step has gone to completion (cessation of HCl/SO₂ gas evolution) before adding the amine.[4][5]

    • If using a Coupling Reagent (e.g., DCC, EDC): The first step is the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine. If this activation is slow, the overall reaction will stall. Ensure stoichiometric amounts of the coupling reagent are used and that the solvent is appropriate (e.g., DCM, DMF).

Possible Cause 2: Amine Deactivation (Protonation)

  • The "Why": In the acyl chloride method, the reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6] This HCl will react with the basic amine starting material, converting it into an unreactive ammonium salt.[6] Similarly, in direct coupling methods, the carboxylic acid starting material can protonate the amine.

  • Solutions:

    • Schotten-Baumann Conditions: When using the acyl chloride method, it is crucial to include a base to neutralize the HCl by-product.[6][7] A common and effective method is to use a biphasic system with an aqueous base like 10% NaOH.[4][8] The amine and acyl chloride react in the organic phase, while the HCl is immediately neutralized in the aqueous phase.

    • Tertiary Amine Base: In anhydrous, single-phase systems, a non-nucleophilic organic base like triethylamine (TEA) or pyridine can be added (at least 2 equivalents: one for the amine salt, one for the generated HCl) to act as an acid scavenger.[9]

Possible Cause 3: Hydrolysis of Reactive Intermediates

  • The "Why": Acyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them back to the unreactive carboxylic acid.[4] This is a major concern if solvents and glassware are not properly dried.

  • Solutions:

    • Strict Anhydrous Conditions: Use flame-dried or oven-dried glassware.[4] Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]

Troubleshooting_Low_Yield start Problem: Low or No Product Yield check_activation Check Carboxylic Acid Activation (TLC, IR of aliquot) start->check_activation check_base Is an adequate base present (>1 eq.)? check_activation->check_base Activation OK cause_activation Cause: Incomplete Activation Solution: Use fresh SOCl₂/DCC, ensure complete reaction check_activation->cause_activation Activation Failed check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes cause_protonation Cause: Amine Protonation Solution: Add base (NaOH, Pyridine) check_base->cause_protonation No cause_hydrolysis Cause: Intermediate Hydrolysis Solution: Dry glassware/solvents, use inert atmosphere check_conditions->cause_hydrolysis No success Yield Improved check_conditions->success Yes cause_activation->success cause_protonation->success cause_hydrolysis->success

Caption: Troubleshooting workflow for low product yield.

Q2: My crude product is contaminated with a white, insoluble precipitate. What is it and how do I remove it?

A2: This is a classic issue when using carbodiimide coupling reagents, especially dicyclohexylcarbodiimide (DCC).

  • The "Why": DCC activates the carboxylic acid by forming an O-acylisourea intermediate. After the amine attacks this intermediate, the DCC is released as dicyclohexylurea (DCU).[1] DCU is notoriously insoluble in many common organic solvents, including dichloromethane (DCM) and ethyl acetate, and precipitates out of the reaction mixture.[10] While its precipitation helps drive the reaction forward, it can complicate purification.

  • Solutions:

    • Filtration: The primary method for removing DCU is filtration.[10] Once the reaction is complete (monitored by TLC), filter the entire reaction mixture through a pad of Celite or a sintered glass funnel. Wash the filter cake with a small amount of cold reaction solvent to recover any trapped product.[10]

    • Use a Water-Soluble Carbodiimide: To avoid this issue entirely, use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] The urea by-product of EDC is water-soluble and can be easily removed during the aqueous workup.[12][13] This makes EDC a preferred reagent for ease of purification, especially in complex syntheses.[12]

Q3: My NMR shows my desired product, but also a significant amount of a closely-related impurity. What could this be?

A3: This often points to a side reaction involving the activated carboxylic acid intermediate before the amine can react.

  • The "Why": When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O→N acyl shift) to form a stable N-acylurea by-product.[1][12] This by-product incorporates both the carboxylic acid and the coupling reagent and is unreactive towards the amine. This side reaction is particularly problematic if the amine is sterically hindered or a poor nucleophile, as it gives the intermediate more time to rearrange.[12]

  • Solutions:

    • Use an Additive (HOBt or HOAt): To suppress N-acylurea formation, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are commonly used.[13] These additives react rapidly with the O-acylisourea intermediate to form an active ester. This new active ester is more stable towards intramolecular rearrangement but still highly reactive towards the amine, leading to cleaner reactions and higher yields.

    • Control Stoichiometry: Avoid using a large excess of the coupling reagent, as this can increase the likelihood of side reactions. A slight excess (1.05-1.1 equivalents) is typically sufficient.

Reagent CombinationProsConsMitigation Strategy
DCC alone Inexpensive, drives reaction via precipitationDCU insoluble, risk of N-acylurea formation[1]Filtration for DCU; add HOBt to prevent N-acylurea
EDC alone Water-soluble urea by-product[12]More expensive, risk of N-acylurea formationAdd HOBt or HOAt[13]
Acyl Chloride + Base Highly reactive, often high-yieldingMoisture sensitive[4], harsh conditions, safety (HCl gas)Strict anhydrous conditions, use of acid scavenger[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when preparing the 2-bromo-3-methylbenzoic acid starting material?

A1: The starting material is typically synthesized by the electrophilic bromination of 3-methylbenzoic acid (or a related toluene derivative). The key challenges here are controlling regioselectivity and preventing over-reaction.

  • Polybromination: Aromatic rings activated by electron-donating groups (like the methyl group) are susceptible to reacting with more than one equivalent of bromine.[14] To avoid this, use a stoichiometric amount of the brominating agent (e.g., Br₂ or NBS) and control the reaction temperature carefully.

  • Incorrect Regioselectivity: The methyl group is an ortho-, para-director.[15] However, in 3-methylbenzoic acid, the carboxylic acid is a meta-director. The combined electronics and sterics will direct the incoming bromine. Careful selection of the catalyst (e.g., FeBr₃) and reaction conditions is necessary to favor the desired 2-bromo isomer.

  • Side-Chain Bromination: Under radical conditions (e.g., initiated by UV light or AIBN), bromination can occur on the benzylic methyl group instead of the aromatic ring.[16][17] To ensure aromatic ring bromination, the reaction must be performed under electrophilic conditions (e.g., in the dark, with a Lewis acid catalyst).[16]

Q2: My final product seems to be degrading during workup or storage. Is the amide bond unstable?

A2: Amide bonds are generally very stable.[18] However, they can be hydrolyzed back to the corresponding carboxylic acid and amine under harsh acidic or basic conditions, especially when heated.[19][20][21]

  • Acid-Catalyzed Hydrolysis: Refluxing with strong aqueous acid (e.g., 6M HCl) will cleave the amide bond.[19][20]

  • Base-Catalyzed Hydrolysis: Heating with a strong aqueous base (e.g., NaOH) will also promote hydrolysis.[19][21]

  • Prevention: During your workup, use mild acidic (e.g., 1M HCl or citric acid) and basic (e.g., saturated NaHCO₃) washes at room temperature.[22] Avoid prolonged exposure or heating with strong acids or bases. For long-term storage, keep the purified compound in a cool, dry place.

Q3: Can I use an excess of the amine to drive the reaction to completion?

A3: Using an excess of the amine is a viable strategy, particularly if the amine is inexpensive and readily available. It can help ensure the complete consumption of the more valuable 2-bromo-3-methylbenzoyl chloride or activated acid. However, this complicates purification, as the excess amine must be thoroughly removed. An acidic wash during the workup (e.g., with 1M HCl) is essential to protonate the excess amine and extract it into the aqueous layer.[4][22]

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method suitable for many primary and secondary amines.

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-bromo-3-methylbenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic drop of DMF.

    • Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, or until gas evolution ceases.[4]

    • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically used directly.[4][5]

  • Amide Formation:

    • In a separate flask, dissolve the amine (1.0-1.1 eq) in a suitable organic solvent (e.g., dichloromethane).

    • Add an aqueous solution of a base, such as 10% sodium hydroxide, to create a biphasic mixture.[4][7]

    • Cool the amine mixture in an ice bath (0 °C).

    • Dissolve the crude acyl chloride in the same organic solvent and add it dropwise to the vigorously stirred biphasic amine mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

    • Purify by recrystallization or column chromatography.[4]

Protocol 2: Synthesis via DCC Coupling with HOBt

This one-pot method is milder and suitable for more sensitive substrates.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-3-methylbenzoic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.05 eq).

    • Dissolve the components in an anhydrous solvent (e.g., dichloromethane or DMF).

    • Stir the mixture at room temperature until all solids are dissolved.

  • Coupling:

    • Cool the solution to 0 °C in an ice bath.

    • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the anhydrous solvent.

    • Add the DCC solution dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding.[10] Monitor by TLC.

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU.[10] Wash the filter cake with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

References

  • Khan Academy. (n.d.). Preparation of amides using DCC.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9037-9044.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Problem Solving in Organic Chemistry.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents.
  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes.
  • Wikipedia. (n.d.). Acyl chloride.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • SlideServe. (2010). Electrophilic Aromatic Substitution (Bromination of Toluene).
  • Quora. (2020). What is the reaction between bromine and toluene?.
  • ResearchGate. (n.d.). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?.
  • Master Organic Chemistry. (2013). What is Allylic Bromination?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress.
  • Chem318. (2007). Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene.
  • CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
  • Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2025). 3.2: Purification of Products.
  • ResearchGate. (n.d.). Operationally Simple Synthesis of N, N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
  • NCERT. (n.d.). Amines.

Sources

Technical Support Center: Purity Assessment of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity assessment of 2-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analyses. Our goal is to equip you with the expertise to overcome common experimental hurdles and ensure the integrity of your results.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds like this compound. However, achieving optimal separation and peak shape can be challenging. This section addresses common issues encountered during HPLC analysis.

HPLC Troubleshooting Guide

Question: I'm observing significant peak tailing for my this compound sample. What are the likely causes and how can I fix it?

Answer: Peak tailing, where the peak is asymmetrically skewed, is a frequent issue.[1] The primary cause for basic compounds like amides often involves secondary interactions with the stationary phase.

  • Causality: Residual silanol groups on the surface of silica-based C18 columns can interact with the amide functional group of your molecule, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is adequately controlled. For a neutral amide, this is less critical than for acidic or basic compounds, but it's good practice to use a buffered mobile phase to maintain a consistent ionic environment.

    • Use of Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

    • Column Selection: Consider using a column with end-capping or a different stationary phase altogether. A phenyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions.[2][3]

    • Guard Column Contamination: A contaminated guard column can also lead to peak tailing. Replacing the guard column is a quick way to diagnose this issue.

Question: My this compound peak is fronting. What does this indicate?

Answer: Peak fronting, the inverse of tailing, is typically a sign of column overload or issues with the sample solvent.[4]

  • Causality: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, causing the peak to broaden and slant forward. Alternatively, if your sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. This ensures that the sample is properly focused at the head of the column.

Question: I'm having trouble getting good resolution between this compound and a closely eluting impurity. What parameters can I adjust?

Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Causality: Poor resolution means the separation between your main peak and an impurity is insufficient. This can be due to suboptimal mobile phase composition, column chemistry, or other method parameters.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[5][6] A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.[5]

    • Column Chemistry: As mentioned, a different stationary phase, such as a phenyl or biphenyl column, can provide different selectivity for aromatic compounds compared to a standard C18 column.[7][8]

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.

HPLC Experimental Protocol: Purity of this compound

This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL
HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Silanol Interactions - Contaminated Guard Column - Mobile Phase pH Issue is_tailing->tailing_causes Yes fronting_causes Potential Causes: - Column Overload - Strong Sample Solvent is_fronting->fronting_causes Yes other_issues Other Issues? (e.g., Split Peaks, Broad Peaks) is_fronting->other_issues No tailing_solutions Solutions: 1. Add TEA to Mobile Phase 2. Use End-capped/Phenyl Column 3. Replace Guard Column tailing_causes->tailing_solutions fronting_solutions Solutions: 1. Dilute Sample 2. Dissolve Sample in Mobile Phase fronting_causes->fronting_solutions

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is an indispensable tool for the structural confirmation and purity assessment of this compound.[9] Quantitative NMR (qNMR) can provide a direct measure of purity without the need for a specific reference standard of the analyte itself.[10][11]

NMR Troubleshooting Guide

Question: The residual solvent peak in my ¹H NMR spectrum is obscuring some of my analyte signals. How can I mitigate this?

Answer: Suppressing the large signal from a protonated solvent is a common challenge in NMR.[12][13]

  • Causality: The high concentration of the solvent compared to the analyte leads to a massive solvent peak that can overwhelm the signals of interest and affect the dynamic range of the receiver.[14]

  • Troubleshooting Steps:

    • Use of High-Purity Deuterated Solvents: Ensure you are using a high-quality deuterated solvent to minimize the residual protonated solvent peak.

    • Solvent Suppression Techniques: Modern NMR spectrometers are equipped with pulse sequences designed to suppress solvent signals. Common techniques include:

      • Presaturation: A low-power radiofrequency pulse is applied at the solvent's resonance frequency to saturate its signal.[14][15] This is a simple and effective method.

      • WATERGATE: This technique uses gradients to dephase the solvent magnetization.[14]

    • Sample Preparation: If your sample is amenable, lyophilize it from D₂O and redissolve in fresh D₂O to reduce the HDO signal.[15]

Question: I am trying to perform a quantitative NMR (qNMR) experiment. How do I ensure my results are accurate?

Answer: Accurate quantification by NMR depends on careful experimental setup and data processing.[10]

  • Causality: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[10][16] To ensure this relationship holds true for quantification, several parameters must be optimized.

  • Key Considerations for Accurate qNMR:

    • Full Relaxation: Ensure a sufficiently long relaxation delay (d1) between scans (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all nuclei.

    • Internal Standard: Use a high-purity internal standard that has at least one peak in a clean region of the spectrum and does not react with your sample.[17]

    • Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio for both the analyte and the internal standard peaks.

    • Integration: Carefully and consistently integrate the peaks of interest.

Question: How can I identify unknown impurities in the NMR spectrum of my this compound sample?

Answer: Identifying impurities requires a systematic analysis of the ¹H and, if necessary, 2D NMR spectra.

  • Causality: Impurities will present as extra peaks in the spectrum that do not correspond to the main compound.

  • Identification Strategy:

    • ¹H NMR Analysis:

      • Look for small signals that do not integrate to a whole number relative to the main compound's protons.

      • Analyze the chemical shift and multiplicity of these impurity peaks to infer their structure. For example, residual starting materials or reaction byproducts may have characteristic signals.

    • 2D NMR (COSY, HSQC): If the impurities are present at a high enough concentration, 2D NMR experiments can help establish connectivity between protons (COSY) and between protons and carbons (HSQC), aiding in structure elucidation.[18]

NMR Experimental Protocol: Purity of this compound

This protocol describes a standard approach for acquiring a quantitative ¹H NMR spectrum.

ParameterRecommended Setting
Solvent DMSO-d₆
Concentration ~10 mg of this compound
Internal Standard Maleic acid (high purity, ~5 mg)
Spectrometer 400 MHz or higher
Pulse Program Standard 1D proton with appropriate solvent suppression
Relaxation Delay (d1) 30 seconds
Number of Scans 16 or as needed for good S/N
Processing Apply a small line broadening (e.g., 0.3 Hz), phase and baseline correct the spectrum carefully.
Logic for NMR Impurity Identification

NMR_Impurity_ID start Acquire ¹H NMR Spectrum assign_main Assign all peaks for This compound start->assign_main unassigned_peaks Are there unassigned peaks? assign_main->unassigned_peaks analyze_impurity Analyze Impurity Peaks: - Chemical Shift - Multiplicity - Integration unassigned_peaks->analyze_impurity Yes pure_sample Sample is likely pure by NMR unassigned_peaks->pure_sample No propose_structure Propose Impurity Structure analyze_impurity->propose_structure confirm_2d Confirm with 2D NMR (COSY, HSQC) propose_structure->confirm_2d If concentration allows

Caption: A logical process for identifying impurities using NMR spectroscopy.

References

  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Weizmann Institute of Science. (n.d.). NMR | Solvent Suppression | Chemical Research Support.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Columbia University. (n.d.). Water Suppression - NMR Core Facility.
  • NMR Wiki. (2009). Solvent suppression.
  • alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • University of Leicester. (n.d.). Solvent suppression.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Wikipedia. (n.d.). Solvent suppression.
  • Phenomenex Blog. (2017). Selecting the Right Column for Your Reversed Phase Method.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Oregon State University. (n.d.). NMR Analysis of Substituted Benz.

Sources

Technical Support Center: Synthesis of 2-Bromo-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-phenylbenzamide derivatives. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic transformation. The amide bond formation, a cornerstone of organic synthesis, can present numerous challenges, from low yields to difficult purifications. This resource is designed to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis of 2-Bromo-N-phenylbenzamide and its derivatives.

Q1: What is the most common method for synthesizing 2-Bromo-N-phenylbenzamide?

A1: The most prevalent and straightforward method is the acylation of aniline with 2-bromobenzoyl chloride.[1] This reaction, often conducted under Schotten-Baumann conditions, involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the acid chloride, resulting in the formation of the amide bond and hydrogen chloride (HCl) as a byproduct.[2][3] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl, which would otherwise protonate the aniline and render it non-nucleophilic.[2][4][5]

Q2: Why is my crude 2-Bromo-N-phenylbenzamide discolored (e.g., yellow or brownish)?

A2: Discoloration in the crude product often indicates the presence of impurities.[6] Common culprits include oxidized unreacted aniline, 2-bromobenzoic acid formed from the hydrolysis of 2-bromobenzoyl chloride, and residual base from the reaction.[6] Proper purification, typically through recrystallization or column chromatography, is essential to remove these colored impurities.[2][6]

Q3: How do I choose the right solvent for the reaction?

A3: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive 2-bromobenzoyl chloride.[7] Dichloromethane (DCM) is a common choice as it is inert and effectively dissolves both aniline and the acid chloride.[2] Other suitable solvents include tetrahydrofuran (THF) and ethyl acetate.[8] The key is to ensure the solvent is dry to minimize the formation of 2-bromobenzoic acid as a byproduct.[7]

Q4: What is the role of a base in this reaction, and which one should I use?

A4: A base is crucial for neutralizing the HCl generated during the reaction.[3][4] Without a base, the HCl will react with the aniline to form an ammonium salt, which is not nucleophilic and will halt the reaction.[5][9] Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used because they are non-nucleophilic and effectively scavenge the acid.[1][5] Aqueous bases like sodium hydroxide can also be used in a biphasic Schotten-Baumann setup.[4][10]

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of 2-Bromo-N-phenylbenzamide derivatives.

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields in amide bond formation can stem from several factors.[7] A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure you are using at least a stoichiometric amount of the acylating agent. An excess of the more readily available starting material can help drive the reaction to completion.

    • Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls, consider extending the reaction time or gently heating the mixture, though be mindful of potential side reactions at higher temperatures.[11]

  • Hydrolysis of Acyl Chloride:

    • Presence of Water: The primary culprit for low yields is often the hydrolysis of the 2-bromobenzoyl chloride to the unreactive 2-bromobenzoic acid.[7][9] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[2]

  • Steric Hindrance:

    • The ortho-bromo substituent on the benzoyl chloride can create steric hindrance, slowing down the reaction.[11] While aniline itself is not particularly bulky, derivatives with ortho-substituents can exacerbate this issue. Using a more potent activating system or a catalyst can sometimes overcome this.

  • Poor Nucleophilicity of Aniline:

    • If the aniline derivative is electron-deficient due to electron-withdrawing groups, its nucleophilicity will be reduced, leading to a slower reaction. In such cases, using a stronger base to deprotonate the aniline or employing a coupling reagent-based method might be necessary.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_dryness Ensure Anhydrous Conditions start->check_dryness consider_sterics Assess Steric Hindrance start->consider_sterics consider_electronics Evaluate Aniline Nucleophilicity start->consider_electronics solution_reagents Adjust Stoichiometry (Use slight excess of one reagent) check_reagents->solution_reagents solution_conditions Optimize Time/Temperature (Monitor by TLC) check_conditions->solution_conditions solution_dryness Use Anhydrous Solvents & Inert Atmosphere check_dryness->solution_dryness solution_sterics Consider Alternative Catalysts or Coupling Reagents consider_sterics->solution_sterics solution_electronics Use Stronger Base or Alternative Coupling Method consider_electronics->solution_electronics

Caption: A decision tree for troubleshooting low yields.

Q6: My TLC analysis shows multiple spots, indicating side products. What are they and how can I minimize their formation?

A6: The formation of side products is a common challenge. Here are the likely culprits and how to mitigate them:

  • 2-Bromobenzoic Acid: As mentioned, this forms from the hydrolysis of 2-bromobenzoyl chloride.[6]

    • Solution: Rigorously exclude water from your reaction.[7]

  • Diacylated Aniline: It's possible for the initially formed amide to be acylated a second time, though this is less common.

    • Solution: Use a controlled stoichiometry of the acylating agent and add it slowly to the reaction mixture to avoid a high local concentration.[12]

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.

    • Solution: Refer to the troubleshooting guide for low yields.

  • Polymerization: If using a bifunctional starting material, such as 4-aminobenzoyl chloride, self-polymerization can occur.

    • Solution: Use the hydrochloride salt of the aminobenzoyl chloride to protect the amino group.[10]

General Reaction Scheme and Potential Side Reactions

cluster_main Desired Reaction cluster_side Side Reactions A 2-Bromobenzoyl Chloride P 2-Bromo-N-phenylbenzamide A->P + Aniline - HCl S1 2-Bromobenzoic Acid A->S1 + H2O - HCl B Aniline B->P S2 Diacylated Aniline P->S2 + 2-Bromobenzoyl Chloride

Caption: The main synthetic pathway and common side reactions.

Q7: I'm having trouble purifying my product. What are the best methods?

A7: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Recrystallization: This is often the first method to try.

    • Solvent Selection: A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a good choice for recrystallization of N-phenylbenzamide derivatives.[6] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can also be effective.[6]

    • "Oiling Out": If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.[6]

    • Inducing Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.[6]

  • Column Chromatography: This is a more powerful purification technique if recrystallization fails.

    • Eluent System: A mixture of hexane and ethyl acetate is a common and effective eluent system for N-phenylbenzamide derivatives on a silica gel column.[6] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.[2][6]

    • Poor Separation: If the product and impurities elute too closely together, you can try decreasing the polarity of the eluent to increase the retention time on the column, which may improve separation. Using a solvent gradient (gradually increasing the polarity during elution) can also be beneficial.[6]

Table 1: Solubility of 2-Bromo-N-phenylbenzamide for Purification

SolventSolubilityApplication Notes
WaterInsolubleUseful for washing the crude product to remove water-soluble impurities.
EthanolSoluble when hotA good candidate for recrystallization.[6]
HexaneSparingly solubleCan be used as an anti-solvent in mixed-solvent recrystallization.[6]
Ethyl AcetateSolubleA common solvent for chromatography and can also be used for recrystallization.[6]
DichloromethaneSolubleOften used to dissolve the crude product for loading onto a chromatography column.[6]
III. Experimental Protocols

This protocol details a standard laboratory procedure for the synthesis of 2-Bromo-N-phenylbenzamide.

Materials:

  • 2-Bromobenzoyl chloride

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.[2]

  • Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.[2]

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[2][6]

Synthesis and Workup Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification setup 1. Dissolve Aniline & Et3N in DCM cool 2. Cool to 0 °C setup->cool add 3. Add 2-Bromobenzoyl Chloride cool->add react 4. Stir at Room Temperature add->react quench 5. Quench with Water react->quench Reaction Complete wash 6. Sequential Washes (Acid, Base, Brine) quench->wash dry 7. Dry with Na2SO4 & Concentrate wash->dry purify 8. Purify (Recrystallization or Chromatography) dry->purify

Caption: A step-by-step workflow for synthesis and purification.

This technical guide provides a comprehensive resource for overcoming the challenges associated with the synthesis of 2-Bromo-N-phenylbenzamide derivatives. By understanding the underlying chemical principles and systematically troubleshooting experimental issues, researchers can improve yields, minimize impurities, and achieve their synthetic goals with greater efficiency and confidence.

References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide.
  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in the DIBA-H reduction of amides.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • BOC Sciences. (2024).
  • BenchChem. (2025).
  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
  • BenchChem. (2025). The Versatility of 2-Bromo-N-phenylbenzamide as a Precursor for Heterocyclic Scaffolds: An In-depth Technical Guide.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
  • ResearchGate. (n.d.). Reaction of anilines and amines.
  • Royal Society of Chemistry. (2015).
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (2025).
  • Reddit. (2021).
  • ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides.
  • Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • An eco-friendly and highly efficient route for N-acylation under c
  • BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Pearson. (n.d.).
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Google Patents. (n.d.). Process for preparing substituted benzoyl chlorides.
  • YouTube. (2021).
  • ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and....
  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl....
  • ChemScene. (n.d.). 2-Bromo-N-phenylbenzamide.

Sources

Technical Support Center: Aqueous Workup of Crude 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the aqueous workup procedure. My goal is to move beyond a simple recitation of steps and delve into the causality behind each experimental choice, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The typical impurities in your crude product will largely depend on the synthetic route employed. However, for a standard amide coupling reaction between 2-bromo-3-methylbenzoic acid and an amine source (like ammonia or an ammonium salt), you can anticipate the following:

  • Unreacted Starting Materials: The most common impurities are residual 2-bromo-3-methylbenzoic acid and any unreacted amine starting materials.[1]

  • Coupling Reagent By-products: If you are using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you will likely have by-products like dicyclohexylurea (DCU) or the corresponding urea from EDC.[1][2] DCU, in particular, can be challenging to remove due to its variable solubility.[2]

  • Side-Reaction Products: Depending on the reaction conditions, side-products from reactions involving the starting materials or solvent can occur.

  • Residual Solvents: Incomplete removal of the reaction solvent (e.g., Dichloromethane, Tetrahydrofuran) is a frequent issue.[3]

Q2: I've noticed an emulsion forming during my liquid-liquid extraction. What's causing this and how can I resolve it?

Emulsion formation is a common frustration during the workup of amide syntheses, especially when using biphasic solvent systems.[4] This is often caused by the presence of fine particulate matter, or compounds that act as surfactants, stabilizing the interface between the organic and aqueous layers.

Troubleshooting Steps:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is the most common and effective first step.[1][4] The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Filtration through Celite: If brine is ineffective, filtering the entire mixture through a pad of Celite® or another filter aid can help to remove the particulate matter that may be stabilizing the emulsion.[4]

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation in the first place.

Q3: My final product is an oil, not the expected solid. What went wrong?

Obtaining a viscous oil instead of a solid for this compound is a strong indicator of impurities.[3] These impurities can depress the melting point of your compound, preventing crystallization.

Common Culprits and Solutions:

  • Residual Solvents: This is the most likely cause. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any remaining solvent.[3]

  • Unreacted Starting Materials: The presence of unreacted 2-bromo-3-methylbenzoic acid or other starting materials can lead to an oily product. A proper aqueous workup should remove these.

  • Incorrect Stoichiometry: Using a significant excess of one of the reactants can lead to a mixture that is difficult to purify.

A thorough analysis of the oil by NMR spectroscopy or GC-MS can help to identify the specific impurities present, guiding your purification strategy.[3]

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you might encounter during the aqueous workup and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Workup - Incomplete reaction. - Product loss during aqueous washes due to some water solubility. - Hydrolysis of the amide product.- Monitor the reaction to completion using Thin-Layer Chromatography (TLC).[5] - Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Avoid excessively acidic or basic conditions during the workup, especially with prolonged exposure.
Product Contaminated with Starting Acid - Incomplete reaction. - Inefficient basic wash.- Ensure the reaction has gone to completion before beginning the workup. - Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to wash the organic layer.[1][6] Ensure thorough mixing to allow for the deprotonation and extraction of the acidic starting material into the aqueous layer.[6]
Product Contaminated with Amine Starting Material - Incomplete reaction. - Inefficient acidic wash.- Confirm reaction completion via TLC. - Wash the organic layer with a dilute acidic solution, such as 1 M HCl or 1 M citric acid.[1][5] This will protonate the basic amine, making it water-soluble and easily removed in the aqueous phase.
White Precipitate (DCU) Present in Product - Use of DCC as a coupling agent.- After the reaction, filter the reaction mixture to remove the bulk of the precipitated DCU before proceeding with the aqueous workup.[7] - DCU has some solubility in common organic solvents. Recrystallization of the final product from a suitable solvent system is often necessary for complete removal.[8]

Detailed Aqueous Workup Protocol

This protocol is designed for the purification of crude this compound synthesized via a standard amide coupling reaction.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent like THF or DMF, it's often beneficial to first remove the bulk of the solvent under reduced pressure.

    • Dilute the reaction residue with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[9][10]

    • Slowly add water to quench any remaining reactive reagents.[6]

  • Liquid-Liquid Extraction:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][7] Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently and allow the layers to separate. Drain the lower aqueous layer. This step is crucial for removing unreacted 2-bromo-3-methylbenzoic acid.[6]

    • Acidic Wash: Add a 1 M aqueous solution of HCl.[7] Shake and vent as before. Allow the layers to separate and drain the aqueous layer. This will remove any basic impurities, such as unreacted amine.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1][7] This helps to remove residual water from the organic layer and aids in breaking any minor emulsions.

  • Drying and Concentration:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Swirl the flask and let it stand for at least 10-15 minutes.

    • Filter the mixture to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Workflow Diagram

G cluster_0 Reaction Mixture cluster_2 Purified Product cluster_3 Waste Streams A Crude Reaction Product (in organic solvent) B Add Saturated NaHCO₃ Solution A->B C Separate Layers B->C D Add 1 M HCl Solution C->D Organic Layer W1 Aqueous Layer (contains unreacted acid) C->W1 Aqueous Layer E Separate Layers D->E F Wash with Brine E->F Organic Layer W2 Aqueous Layer (contains unreacted amine) E->W2 Aqueous Layer G Separate Layers F->G H Dry Organic Layer (e.g., MgSO₄) G->H Organic Layer W3 Aqueous Brine G->W3 Aqueous Layer I Filter H->I J Concentrate via Rotary Evaporation I->J W4 Used Drying Agent I->W4 Solid Waste K Crude this compound J->K

Caption: Aqueous workup workflow for this compound.

Further Purification: Recrystallization

For obtaining a highly pure solid product, recrystallization is often necessary after the initial aqueous workup.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product Fails to Crystallize - Solution is not sufficiently saturated. - Presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. - Add a seed crystal of pure product if available. - If impurities are the issue, further purification by column chromatography may be required before attempting recrystallization again.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly.- Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]
Low Recovery of Crystals - Too much solvent was used. - The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1] - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Recrystallization Logic Diagram

G cluster_0 Troubleshooting A Dissolve Crude Product in Minimum Hot Solvent B Slowly Cool to Room Temperature A->B T1 Product Oiling Out? A->T1 C Cool in Ice Bath B->C D Collect Crystals by Vacuum Filtration C->D T2 No Crystals Formed? C->T2 E Wash Crystals with Ice-Cold Solvent D->E F Dry Crystals Under Vacuum E->F G Pure this compound F->G T1->A Re-dissolve, cool slower T2->C Scratch flask, add seed crystal

Caption: Troubleshooting logic for recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide.
  • BenchChem. (n.d.). In-Depth Technical Guide: N-Benzyl-2-bromo-3-methylbenzamide.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • NCERT. (n.d.). Amines.
  • BenchChem. (n.d.). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Bromo-3-methylbenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, substituted benzamides represent a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1] The precise arrangement of substituents on the aromatic ring dictates not only the molecule's biological activity but also its chemical reactivity, profoundly influencing the efficiency and viability of synthetic routes. Understanding the nuanced differences in reactivity between positional isomers is therefore paramount for researchers in process development and medicinal chemistry.

This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-3-methylbenzamide with its key positional isomers. We will move beyond theoretical postulation by outlining robust experimental protocols designed to quantify these differences. Our analysis is grounded in the fundamental principles of physical organic chemistry, focusing on how the interplay of electronic and steric effects governs reaction outcomes in several critical transformations. The insights and methodologies presented herein are designed to empower researchers to make more informed decisions in reaction design, catalyst selection, and route optimization.

The Isomers in Focus: A Structural Overview

The reactivity of a substituted benzene is a direct consequence of the electronic and steric environment created by its substituents.[2] For this guide, we will compare this compound with three of its logical positional isomers to create a diverse landscape of steric and electronic environments.

  • Isomer A: this compound: The primary subject, featuring adjacent bromo and methyl groups, with the amide ortho to the bromine.

  • Isomer B: 4-Bromo-3-methylbenzamide: The bromine is para to the amide and meta to the methyl group.

  • Isomer C: 3-Bromo-4-methylbenzamide: The bromine is meta to both the amide and the methyl group.

  • Isomer D: 2-Bromo-5-methylbenzamide: The bromine is ortho to the amide and meta to the methyl group.

Theoretical Framework: Predicting Reactivity

The reactivity of these isomers is dictated by the combined influence of the bromo (-Br), methyl (-CH₃), and benzamide (-CONH₂) groups.

  • Electronic Effects:

    • Benzamide Group (-CONH₂): This group is moderately deactivating towards electrophilic aromatic substitution due to the electron-withdrawing inductive and resonance effects of the carbonyl. It acts as a meta-director.[3][4][5] For nucleophilic aromatic substitution, its electron-withdrawing nature is crucial for stabilizing the negatively charged intermediate.[6]

    • Bromo Group (-Br): Halogens are a unique class. They are deactivating due to a strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance.[4][7]

    • Methyl Group (-CH₃): An electron-donating group through induction, it activates the ring towards electrophilic attack and is an ortho, para-director.[8][9]

  • Steric Effects: The physical bulk of a substituent can hinder the approach of a reagent to an adjacent position. This is particularly relevant for reactions involving the substituents themselves, such as palladium-catalyzed coupling at the C-Br bond, where bulky ortho groups can impede catalyst coordination.[10]

G cluster_effects Governing Factors cluster_outcomes Impact on Reactivity Electronic Electronic SNAr_Rate SNAr Rate (Stabilization of Meisenheimer Complex) Electronic->SNAr_Rate Dominant Factor (EWG stabilizes intermediate) Suzuki_Rate Suzuki Coupling Rate (Access to C-Br Bond) Electronic->Suzuki_Rate Minor Influence (Ring electron density) Hydrolysis_Rate Amide Hydrolysis Rate (Access to Carbonyl) Electronic->Hydrolysis_Rate Influences Carbonyl Electrophilicity Steric Steric Steric->SNAr_Rate Minor Influence (Approach of Nucleophile) Steric->Suzuki_Rate Dominant Factor (Ortho substituents block catalyst) Steric->Hydrolysis_Rate Major Influence (Ortho groups block H₂O/OH⁻)

Caption: Interplay of electronic and steric effects on key reactions.

Comparative Experimental Analysis

To move from theoretical prediction to empirical evidence, we propose three standardized kinetic experiments. The causality behind these experimental choices is to isolate and probe the distinct reactivity of both the C-Br bond and the amide functionality under common synthetic conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern C-C bond formation and is highly sensitive to the steric and electronic environment of the aryl halide.[11][12] The rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond, an activity directly impacted by adjacent substituents.[13]

Experimental Protocol: Parallel Kinetic Analysis

Causality of Design: This parallel reaction setup, monitored by a single internal standard, is a self-validating system. It minimizes variations in catalyst activity, solvent purity, and temperature between runs, ensuring that any observed differences in reaction rate are almost exclusively attributable to the substrate's structure. Phenylboronic acid is chosen as a simple, sterically unencumbered coupling partner to ensure the reactivity differences originate from the benzamide isomers.

  • Reactor Setup: To four separate, identical 25 mL Schlenk flasks equipped with magnetic stir bars and reflux condensers, add Isomer A, B, C, and D (0.5 mmol, 1.0 eq) respectively.

  • Reagent Addition: To each flask, add phenylboronic acid (0.6 mmol, 1.2 eq), potassium carbonate (1.5 mmol, 3.0 eq), and dodecane (50 µL, internal standard).

  • Atmosphere Inerting: Evacuate and backfill each flask with argon gas three times to ensure an inert atmosphere.

  • Solvent & Catalyst Pre-mix: Prepare a stock solution of Pd(PPh₃)₄ (0.015 mmol, 3 mol%) in a 4:1 mixture of Toluene/H₂O (20 mL total).

  • Reaction Initiation: Add 5.0 mL of the catalyst stock solution to each flask simultaneously using a multi-channel pipette to ensure identical start times. Immediately place the flasks into a pre-heated oil bath at 90 °C.

  • Kinetic Monitoring: At time points (t = 0, 5, 15, 30, 60, 120 min), withdraw a 0.1 mL aliquot from each reaction. Immediately quench the aliquot in a vial containing 1.0 mL of diethyl ether and 0.5 mL of water. Vortex, and analyze the organic layer by Gas Chromatography (GC) to determine the ratio of starting material to product relative to the internal standard.

  • Data Analysis: Plot the percentage conversion versus time for each isomer to determine the initial reaction rates.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis A Isomer A (0.5 mmol) R Add: - PhB(OH)₂ (1.2 eq) - K₂CO₃ (3.0 eq) - Dodecane (Std.) A->R B Isomer B (0.5 mmol) B->R C Isomer C (0.5 mmol) C->R D Isomer D (0.5 mmol) D->R Inert Inert Atmosphere (Ar x3) R->Inert Catalyst Inject Pd(PPh₃)₄ Stock Solution Inert->Catalyst Heat Heat to 90 °C Catalyst->Heat Aliquot Aliquot at t=0-120min Heat->Aliquot Quench Quench (Et₂O/H₂O) Aliquot->Quench GC GC Analysis Quench->GC Plot Plot % Conv vs. Time GC->Plot

Caption: Experimental workflow for comparative Suzuki coupling kinetics.

Predicted Reactivity & Data

The primary determinant of reactivity in this case is steric hindrance around the C-Br bond.

  • Most Reactive: Isomer C (3-Bromo-4-methylbenzamide). The C-Br bond is flanked by a hydrogen and a C-C bond, offering the least steric hindrance for the bulky palladium catalyst to approach for oxidative addition.

  • Intermediate Reactivity: Isomer B and D. Isomer B (4-Bromo) has one ortho position occupied by a hydrogen and the other by the methyl-substituted ring carbon. Isomer D (2-Bromo-5-methyl) has the bulky amide group ortho to the bromine, but the other ortho position is only a methyl group.

  • Least Reactive: Isomer A (this compound). The C-Br bond is flanked by two bulky groups: the amide and the methyl group. This "di-ortho" substitution pattern presents a significant steric barrier to the palladium catalyst, drastically slowing the rate of oxidative addition.

Table 1: Hypothetical Suzuki Coupling Data

Isomer Substituent Pattern Predicted Rank % Yield at 30 min
C 3-Bromo-4-methyl 1 (Fastest) 95%
B 4-Bromo-3-methyl 2 75%
D 2-Bromo-5-methyl 3 50%

| A | 2-Bromo-3-methyl | 4 (Slowest) | <10% |

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[14] The rate of this reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate through resonance.[6][14][15]

Experimental Protocol: Competitive Reactivity Study

Causality of Design: A competitive experiment, where all isomers are present in the same flask with a limited amount of nucleophile, is a highly sensitive method for determining relative reactivity. The product ratios directly reflect the relative rates of nucleophilic attack on each isomer, providing a robust internal validation of the reactivity order.

  • Reactor Setup: In a single 50 mL round-bottom flask, combine equimolar amounts of Isomer A, B, C, and D (0.25 mmol each). Add dodecane (50 µL) as an internal standard.

  • Solvent and Base: Add 10 mL of dry Dimethyl Sulfoxide (DMSO) and potassium carbonate (1.0 mmol, 1.0 eq relative to total substrate).

  • Nucleophile Addition: Add sodium methoxide (0.25 mmol, 0.25 eq relative to total substrate). Using a sub-stoichiometric amount of the nucleophile ensures the reaction stops before completion, allowing for accurate measurement of initial relative rates.

  • Reaction Conditions: Stir the mixture vigorously at 60 °C for 1 hour.

  • Workup and Analysis: Cool the reaction to room temperature, dilute with 20 mL of water, and extract with 3x15 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the resulting mixture by GC-MS to identify and quantify the four possible methoxy-benzamide products and the remaining starting materials relative to the internal standard.

  • Data Interpretation: The ratio of the products formed will directly correspond to the relative reactivity of the isomers towards nucleophilic attack.

G Mix Combine Isomers A, B, C, D (0.25 mmol each) + Internal Standard Solvent Add DMSO and K₂CO₃ Mix->Solvent Nuc Add NaOMe (0.25 eq total) Solvent->Nuc React Stir at 60°C for 1h Nuc->React Workup Aqueous Workup & Extraction React->Workup Analysis GC-MS Analysis (Quantify Products & SM) Workup->Analysis Result Product Ratios = Relative Reactivity Analysis->Result

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromo-3-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-3-methylbenzamide and its derivatives are valuable scaffolds in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of complex molecular architectures, including anti-inflammatory and analgesic drugs.[1] The classical synthesis of these compounds often involves hazardous reagents like molecular bromine and harsh conditions for amidation, such as the use of thionyl chloride. These traditional methods present significant challenges regarding safety, environmental impact, and functional group tolerance.

This guide provides a comprehensive comparison of alternative, modern reagents for the two primary transformations required for synthesizing this compound: the regioselective bromination of the aromatic ring and the subsequent amidation of the carboxylic acid. We will delve into the mechanistic rationale behind each method, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions based on safety, efficiency, and sustainability.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via two primary retrosynthetic routes, differing in the sequence of the bromination and amidation steps. The choice of pathway is critical as it influences reagent selection and potential side reactions.

  • Route A: Bromination First. This common route involves the initial bromination of 3-methylbenzoic acid to form 2-bromo-3-methylbenzoic acid, followed by amidation.

  • Route B: Amidation First. This alternative involves first synthesizing 3-methylbenzamide and then performing a regioselective bromination at the 2-position.

The following workflow illustrates these strategic choices.

G cluster_0 Synthesis of this compound cluster_A Route A: Bromination First cluster_B Route B: Amidation First start Starting Material: 3-Methylbenzoic Acid A1 Step 1: Aromatic Bromination start->A1 B1 Step 1: Amidation start->B1 A2 Intermediate: 2-Bromo-3-methylbenzoic Acid A1->A2 A3 Step 2: Amidation A2->A3 finish Final Product: This compound A3->finish B2 Intermediate: 3-Methylbenzamide B1->B2 B3 Step 2: Aromatic Bromination B2->B3 B3->finish

Caption: Overall synthetic strategies for this compound.

This guide will focus primarily on Route A , as the electron-donating methyl group and the meta-directing carboxylic acid group work in concert to favor bromination at the desired ortho position (C2).

Part 2: A Comparative Analysis of Aromatic Bromination Reagents

The critical step in Route A is the selective introduction of a bromine atom ortho to the methyl group of 3-methylbenzoic acid. The choice of brominating agent is paramount for achieving high yield and selectivity while ensuring operational safety.

The Classical Reagent: Molecular Bromine (Br₂)

Direct bromination with liquid bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ is a long-established method for electrophilic aromatic substitution.[2][3]

  • Mechanism: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br+") that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex.[4][5] Subsequent deprotonation restores aromaticity.

  • Advantages: Low reagent cost.

  • Disadvantages: Molecular bromine is highly toxic, corrosive, and volatile, requiring specialized handling procedures.[6] The reaction can also suffer from a lack of selectivity, potentially leading to polybrominated byproducts.

The Safer Solid Alternative: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer electrophilic bromine source.[6][7] Its reactivity and selectivity are highly dependent on the reaction conditions, particularly the solvent.

  • Mechanism & Causality:

    • Radical Pathway (Non-polar solvents): In non-polar solvents like carbon tetrachloride (CCl₄) and with a radical initiator, NBS is primarily used for allylic and benzylic bromination via a radical mechanism (the Wohl-Ziegler reaction).[7][8] This pathway is undesirable for our target synthesis.

    • Ionic Pathway (Polar solvents): In polar aprotic solvents like acetonitrile (CH₃CN), the ionic pathway is favored, promoting electrophilic aromatic substitution on activated rings.[9] The solvent enhances the electrophilicity of the bromine atom, allowing for efficient nuclear bromination without significant benzylic side reactions.[9] This makes NBS in acetonitrile an excellent choice for the synthesis of 2-bromo-3-methylbenzoic acid.

G cluster_main NBS Bromination: Solvent-Dependent Selectivity cluster_polar Polar Solvent (e.g., Acetonitrile) cluster_nonpolar Non-Polar Solvent (e.g., CCl₄) + Initiator start 3-Methylbenzoic Acid + NBS ionic Ionic Mechanism (Electrophilic Substitution) start->ionic radical Radical Mechanism (Wohl-Ziegler) start->radical product_A Desired Product: 2-Bromo-3-methylbenzoic Acid ionic->product_A High Selectivity product_B Side Product: 3-(Bromomethyl)benzoic Acid radical->product_B Benzylic Bromination

Caption: Solvent choice dictates the reaction pathway for NBS bromination.

"Green" Alternatives: In-Situ Bromine Generation

To circumvent the hazards of handling molecular bromine, methods that generate the active brominating species in situ have been developed. These are often considered more sustainable or "green."

  • Bromide-Bromate System: A mixture of sodium or potassium bromide (NaBr/KBr) and a bromate (NaBrO₃/KBrO₃) in an acidic aqueous medium generates bromine in situ.[10] This approach avoids the transport and storage of liquid bromine and the only benign waste is an aqueous salt solution.[10]

  • Oxidation of HBr or KBr: Reacting hydrobromic acid (HBr) or potassium bromide (KBr) with a mild oxidant, such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂), can produce bromine directly in the reaction vessel.[11][12][13] This method is particularly well-suited for continuous flow chemistry, further enhancing safety by minimizing the accumulation of hazardous intermediates.[11][14]

Performance Comparison of Bromination Reagents
Reagent/SystemTypical ConditionsYield (%)Safety & HandlingSelectivityReference
Br₂ / Fe catalyst Glacial Acetic Acid, 75-80°C86-90% (on a derivative)Hazardous : Toxic, corrosive, volatile liquid. Requires fume hood and specialized PPE.Good, but risk of over-bromination.[15]
NBS Acetonitrile, RT to reflux~90%Safer : Crystalline solid, easier to handle than liquid Br₂.Excellent : High regioselectivity for nuclear bromination in polar solvents.[9]
NaBr / NaBrO₃ Aqueous Acid (e.g., H₂SO₄)HighGreen : Avoids handling Br₂. Generates Br₂ in situ. Benign salt waste.Good, dependent on substrate and acid concentration.[10]
HBr / NaOCl Biphasic or Flow Reactor78-99%Green & Safe : In-situ generation. Ideal for flow chemistry, minimizing risk.Good to Excellent.[11][12]

Part 3: A Comparative Analysis of Amidation Methods

Once 2-bromo-3-methylbenzoic acid is synthesized, the final step is its conversion to the corresponding primary amide.

The Classical Acyl Chloride Method

This two-step procedure first involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The isolated acyl chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the amide.

  • Mechanism: The carboxylic acid is converted to an acyl chlorosulfite intermediate, which then collapses to the acyl chloride, releasing SO₂ and HCl gas.

  • Advantages: Generally high-yielding and reliable.

  • Disadvantages: Reagents are corrosive and moisture-sensitive. The reaction generates stoichiometric amounts of acidic gas (HCl), which can be problematic for sensitive substrates and requires careful quenching.

The Mixed Anhydride Method

This method activates the carboxylic acid by forming a mixed anhydride, typically using an alkyl chloroformate like isobutyl chloroformate in the presence of a base (e.g., triethylamine). The resulting mixed anhydride is highly reactive towards nucleophiles and reacts readily with ammonia.

  • Mechanism: The carboxylate anion attacks the chloroformate, displacing the chloride to form the mixed anhydride. This activated intermediate is then subjected to nucleophilic acyl substitution by ammonia.

  • Advantages: Milder conditions compared to the acyl chloride route and avoids the use of SOCl₂. The reaction is often rapid and clean.[16]

  • Disadvantages: Requires careful temperature control to avoid side reactions, such as the disproportionation of the anhydride or attack at the wrong carbonyl group.

Modern Direct Amidation with Coupling Reagents

A wide array of coupling reagents, developed primarily for peptide synthesis, enable the direct formation of an amide bond from a carboxylic acid and an amine in a single step, avoiding the need to isolate a highly reactive intermediate.

  • Mechanism & Causality: Coupling reagents like propylphosphonic anhydride (T3P®) or carbodiimides (e.g., EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[17] For example, T3P® reacts with the carboxylate to form a mixed phosphonic anhydride, which is a highly electrophilic species that is readily attacked by the amine (ammonia in this case) to forge the amide bond.

  • Advantages: Extremely mild conditions, high functional group tolerance, excellent yields, and operational simplicity. The byproducts are often water-soluble and easily removed during workup.

  • Disadvantages: Reagents can be more expensive than classical alternatives, which may be a consideration for large-scale synthesis.

Performance Comparison of Amidation Methods
MethodActivating Reagent(s)Typical ConditionsYield (%)AdvantagesDisadvantagesReference
Acyl Chloride SOCl₂ or (COCl)₂, then NH₃/NH₄OHReflux, then 0°C>90%High reactivity, reliable.Harsh, generates HCl/SO₂, moisture sensitive.[18]
Mixed Anhydride Isobutyl chloroformate, Et₃N, then NH₄OH0°CHighMild conditions, rapid reaction.Requires low temperatures, potential for side reactions.[16]
Direct Coupling T3P®Room Temperature>90%Very mild, high tolerance, simple workup.Higher reagent cost.[17]
Thermal Dehydration Ammonium CarbonateHeat (>170°C)ModerateSimple reagents, no activating agent needed.High temperatures, may not be suitable for complex substrates.[19][20]

Part 4: Experimental Protocols

The following protocols are representative examples based on established literature procedures.

Protocol 1: Synthesis of 2-Bromo-3-methylbenzoic Acid via NBS Bromination

This protocol is adapted from methodologies for the nuclear bromination of activated aromatic rings using NBS in a polar solvent.[9]

  • To a solution of 3-methylbenzoic acid (1.0 eq) in acetonitrile (5-10 mL per gram of acid) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq).

  • Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, pour the reaction mixture into water (5 volumes).

  • The product, 2-bromo-3-methylbenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove succinimide, and dry under vacuum to yield the product.

Protocol 2: Synthesis of this compound via the Mixed Anhydride Method

This protocol is based on the general procedure for amide formation from a carboxylic acid using isobutyl chloroformate.[16]

  • Dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution while stirring.

  • Slowly add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of aqueous ammonium hydroxide (28-30%, ~5 eq).

  • Add the ammonium hydroxide solution to the reaction mixture at 0 °C and stir vigorously for 30-60 minutes.

  • Allow the mixture to warm to room temperature.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be purified by recrystallization or column chromatography.

G cluster_workflow Workflow: Mixed Anhydride Amidation start 1. Dissolve Acid in Solvent Cool to 0°C step1 2. Add Triethylamine (Base) start->step1 step2 3. Add Isobutyl Chloroformate (Activator) Stir 30 min @ 0°C step1->step2 step3 4. Add Ammonium Hydroxide (Nucleophile) Stir 1 hr step2->step3 step4 5. Aqueous Workup & Extraction step3->step4 end 6. Purify Product step4->end

Sources

A Comparative Guide to Nucleophilic Substitution: 2-Bromo-3-methylbenzamide vs. Bromoalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For professionals engaged in synthetic chemistry and drug development, a nuanced understanding of nucleophilic substitution reactions is paramount for rational molecular design. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-3-methylbenzamide, an aryl halide, against the well-established reactivity patterns of primary, secondary, and tertiary bromoalkanes. While both classes of compounds feature a carbon-bromine bond, their structural and electronic disparities lead to fundamentally different mechanistic pathways and reactivity profiles. Bromoalkane reactivity is a classic interplay between SN1 and SN2 pathways, governed primarily by steric hindrance and carbocation stability.[1][2] In stark contrast, this compound undergoes nucleophilic substitution via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a pathway that is inaccessible to its aliphatic counterparts and is dictated by electronic activation of the aromatic ring.[3][4] This guide elucidates these differences through mechanistic discussions, comparative data, and a model experimental protocol.

The Mechanistic Dichotomy: A Tale of Two Carbons

The core difference in reactivity stems from the hybridization of the carbon atom bonded to the bromine. In bromoalkanes, this is a tetrahedral, sp3-hybridized carbon, whereas in this compound, it is a trigonal planar, sp2-hybridized carbon embedded within an aromatic ring. This distinction dictates the feasibility of the substitution mechanism.

Bromoalkanes: The SN1 and SN2 Pathways

Nucleophilic substitution on bromoalkanes proceeds via two well-defined, competing mechanisms:

  • SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6][7] Steric hindrance is the most critical factor; bulky groups around the reaction center impede the backside attack, leading to a reactivity order of Primary > Secondary >> Tertiary .[1][2]

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate.[8] This is the slow, rate-determining step.[9] The nucleophile then rapidly attacks the planar carbocation. The rate depends only on the substrate concentration and is favored by substrates that form stable carbocations, leading to a reactivity order of Tertiary > Secondary >> Primary .[2][10]

G cluster_SN2 SN2 Mechanism (Concerted) cluster_SN1 SN1 Mechanism (Stepwise) SN2_Start Nu⁻ + R-CH₂-Br SN2_TS [Nu---CH₂(R)---Br]⁻ Transition State SN2_Start->SN2_TS Backside Attack SN2_End Nu-CH₂-R + Br⁻ SN2_TS->SN2_End Inversion of Stereochemistry SN1_Start (CH₃)₃C-Br SN1_Intermediate (CH₃)₃C⁺ + Br⁻ Carbocation SN1_Start->SN1_Intermediate Step 1: Slow (Rate-Determining) SN1_End (CH₃)₃C-Nu SN1_Intermediate->SN1_End Step 2: Fast + Nu⁻

Caption: Contrasting SN2 (bimolecular) and SN1 (unimolecular) pathways for bromoalkanes.

Aryl Halides: The SNAr Pathway

Aryl halides like this compound are generally unreactive under standard SN1 or SN2 conditions.

  • SN2 is Impossible: Backside attack is sterically blocked by the benzene ring itself.[3][6]

  • SN1 is Highly Unfavorable: The loss of the leaving group would form a highly unstable and high-energy aryl cation.[3]

Instead, substitution proceeds through the SNAr (Addition-Elimination) mechanism . This pathway is only viable if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group.[4][11]

In this compound, the benzamide (-CONH₂) group is an EWG positioned ortho to the bromine atom. This is a critical structural feature that enables the SNAr mechanism by:

  • Addition Step: A strong nucleophile attacks the sp2 carbon bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex .[4][12] The negative charge is delocalized onto the ortho and para positions, and is significantly stabilized by the adjacent amide group.

  • Elimination Step: The aromaticity is restored as the leaving group (bromide) is eliminated, resulting in the substituted product.

The rate-determining step is typically the formation of the high-energy Meisenheimer complex.[3]

SNAr_Mechanism cluster_0 SNAr Mechanism: this compound Reactant Aryl Bromide + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Reactant->Meisenheimer Step 1: Addition (Rate-Determining) Product Substituted Product + Br⁻ Meisenheimer->Product Step 2: Elimination (Fast)

Caption: The two-step Addition-Elimination pathway of the SNAr mechanism.

A Head-to-Head Comparison of Reactivity Factors

The divergent mechanisms give rise to opposing trends in reactivity based on substrate structure, leaving group ability, and reaction conditions.

FeatureBromoalkanes (SN1/SN2)This compound (SNAr)Causality
Hybridization of C-Br Carbon sp3sp2Dictates the geometry and accessibility for nucleophilic attack.
Primary Mechanism SN1 or SN2Addition-Elimination (SNAr)SN1/SN2 are not viable for aryl halides due to steric and electronic constraints.[3]
Key Intermediate Carbocation (SN1)Meisenheimer Complex (SNAr)SN2 has a transition state, not an intermediate.[5]
Role of Steric Hindrance High impact (SN2); Low impact (SN1)Low impact on initial attackSN2 requires unhindered backside access; SNAr attack is on a planar face.
Role of Electronic Effects Carbocation stability (SN1)Stabilization of Meisenheimer complexSN1 rate depends on carbocation stability.[10] SNAr rate depends on EWG stabilization of the negative charge.[4]
Leaving Group Trend I > Br > Cl > FF > Cl ≈ Br > IFor SN1/SN2, the C-X bond breaks in the rate-determining step.[13] For SNAr, the C-X bond is broken after the rate-determining attack, so the electronegativity of the halogen (stabilizing the intermediate) is more influential.[3]

Experimental Design for Comparative Kinetic Analysis

To empirically validate these theoretical differences, a parallel kinetic study can be designed.

Objective: To compare the relative reaction rates of 1-bromobutane (primary), 2-bromobutane (secondary), 2-bromo-2-methylpropane (tertiary), and this compound with a strong nucleophile.

Materials & Reagents
  • Substrates: 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane, this compound

  • Nucleophile: Sodium ethoxide (a strong nucleophile/base)

  • Solvent: Anhydrous Ethanol

  • Analytical Standards: Authentic samples of expected products

  • Equipment: Jacketed reaction vessels with temperature control, magnetic stirrers, syringes, GC-MS or HPLC for analysis.

Experimental Protocol
  • Preparation: Prepare a 0.5 M solution of sodium ethoxide in anhydrous ethanol. Prepare 0.1 M solutions of each substrate in anhydrous ethanol.

  • Reaction Setup: In four separate, identical jacketed reaction vessels maintained at 50 °C, place 10 mL of the sodium ethoxide solution.

  • Initiation: At time t=0, inject 2 mL of one of the substrate solutions into each respective reaction vessel simultaneously to initiate the reactions.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction. Immediately quench the aliquot in a vial containing a dilute acid solution to neutralize the ethoxide.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining substrate.

  • Data Processing: Plot the natural logarithm of the substrate concentration versus time for each reaction to determine the pseudo-first-order rate constants.

G prep 1. Reagent Preparation (0.5M NaOEt, 0.1M Substrates) setup 2. Reaction Setup (4 vessels with NaOEt at 50°C) prep->setup initiate 3. Reaction Initiation (Inject substrates at t=0) setup->initiate monitor 4. Aliquot Sampling & Quenching (t = 5, 15, 30... min) initiate->monitor analyze 5. GC-MS / HPLC Analysis (Quantify remaining substrate) monitor->analyze process 6. Data Processing (Plot ln[S] vs. time to find k) analyze->process

Caption: Standardized workflow for comparative kinetic analysis of substitution reactions.

Anticipated Results & Interpretation

The experimental data is expected to align with established mechanistic principles. The relative rates will showcase the profound differences between the substrates.

Table 1: Predicted Relative Reaction Rates with Sodium Ethoxide in Ethanol

SubstrateStructure TypePredominant Mechanism(s)Predicted Relative RateRationale
1-BromobutanePrimary BromoalkaneSN2 / E2FastLow steric hindrance favors bimolecular pathways.
2-BromobutaneSecondary BromoalkaneSN2 / E2 / SN1 / E1SlowSterically hindered for SN2, secondary carbocation is only moderately stable for SN1. Competition from elimination.[14]
2-Bromo-2-methylpropaneTertiary BromoalkaneSN1 / E1Very FastRapidly forms a stable tertiary carbocation. Elimination (E1) is a major competing pathway.[1]
This compoundActivated Aryl BromideSNArVery Slow (at 50°C)The C-Br bond on an sp2 carbon is strong. While activated by the amide group, SNAr reactions typically require higher temperatures or more potent activation (e.g., nitro groups) to proceed at a significant rate.[4][11]

Conclusion for the Practicing Scientist

The choice between an aryl bromide like this compound and a bromoalkane as a synthetic precursor is not a trivial one; it represents a fundamental divergence in mechanistic strategy.

  • Bromoalkane reactivity is governed by sterics and carbocation stability , offering predictable control over SN1 and SN2 pathways through substrate choice and reaction conditions.

  • This compound's reactivity is dictated by the electronic properties of the aromatic ring . Its substitution relies on the SNAr mechanism, which is insensitive to the steric factors that dominate bromoalkane chemistry but is critically dependent on the presence and position of electron-withdrawing groups.

For the drug development professional, this means that incorporating a bromoalkane allows for facile substitution with a wide range of nucleophiles under relatively mild conditions, whereas an aryl bromide offers a more rigid scaffold whose functionalization requires a more targeted approach, often involving stronger nucleophiles and more forcing conditions. A thorough appreciation of these distinct reactivities is essential for the efficient and successful synthesis of complex molecular targets.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions. Accessed January 7, 2026.
  • Benchchem. A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes. Accessed January 7, 2026.
  • OpenStax. Organic Chemistry 1: An open textbook - 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Wikipedia. Nucleophilic aromatic substitution.
  • University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • University of Wisconsin-Madison. Experiment 7 — Nucleophilic Substitution.
  • Slideshare. Factors affecting nucleophilic substitution reactions finished d.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • ChemHelp ASAP. differences between SNAr & SN2 reactions. YouTube.
  • Chemistry LibreTexts. 18.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism.
  • alevelchemistry.co.uk. Halogenalkanes and nucleophilic substitution.
  • Reddit. What are the differences between SN1 and SN2 reactions?.
  • Davies A-level Chemistry. 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube.
  • Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide.
  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).
  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions.

Sources

A Comparative Guide to the Reaction Kinetics of Brominated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. Brominated benzoic acids are a cornerstone of this process, serving as versatile intermediates in the construction of complex molecular architectures. However, not all isomers are created equal. The seemingly subtle shift of a bromine atom from the ortho, to the meta, to the para position on the benzoic acid scaffold instigates a cascade of changes in electronic and steric properties. These changes profoundly influence reaction kinetics, dictating everything from reaction rates and yields to the feasibility of a chosen synthetic route.

This guide provides an in-depth comparative analysis of the reaction kinetics of 2-, 3-, and 4-bromobenzoic acid. We will move beyond a simple recitation of facts to explore the underlying principles that govern their reactivity. By synthesizing experimental data and established mechanistic understanding, this document aims to equip you with the field-proven insights necessary to make informed, strategic decisions in your research and development endeavors.

Part 1: The Foundational Metric of Reactivity: Acidity (pKa)

The acidity of a benzoic acid derivative is one of the most direct probes of the electronic environment of the aromatic ring. The pKa value, which measures the ease of deprotonation of the carboxylic acid group, is highly sensitive to the influence of substituents. The position of the electron-withdrawing bromine atom significantly impacts the stability of the resulting carboxylate anion.

An electron-withdrawing group (EWG) like bromine stabilizes the negative charge of the conjugate base through the inductive effect (-I), thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid.[1] The magnitude of this effect is distance-dependent, which is where isomerism plays a crucial role.

Causality Behind Acidity Trends:
  • 2-Bromobenzoic Acid (ortho): This isomer is the most acidic of the three, a phenomenon attributed to the "ortho effect". This is a complex interplay of through-space electrostatic stabilization of the carboxylate anion by the adjacent bromine and potential steric effects that can influence the solvation of the anion.[1]

  • 3-Bromobenzoic Acid (meta): At the meta position, the bromine atom exerts a powerful electron-withdrawing inductive effect (-I), which effectively stabilizes the benzoate anion. This results in a significantly lower pKa compared to benzoic acid.[1]

  • 4-Bromobenzoic Acid (para): In the para position, the bromine atom's inductive effect is still at play, but it is partially offset by its electron-donating resonance effect (+R). This makes the para isomer more acidic than benzoic acid, but slightly less acidic than the meta isomer, where the resonance effect does not influence the carboxylate group.[1]

Quantitative Comparison of pKa Values
CompoundpKa (in Water at 25°C)
Benzoic Acid4.20[1]
2-Bromobenzoic Acid (ortho)2.85[1]
3-Bromobenzoic Acid (meta)3.86[1]
4-Bromobenzoic Acid (para)3.97[1]

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for accurately determining the dissociation constant (Ka) and pKa of a brominated benzoic acid isomer. The method relies on monitoring the pH of the acid solution as it is neutralized with a strong base. The pKa is equivalent to the pH at the half-equivalence point of the titration.[2]

Materials:
  • Brominated benzoic acid isomer

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Step-by-Step Methodology:
  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions. This step is critical for data accuracy.

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the brominated benzoic acid isomer and record the mass. Dissolve the sample in 100 mL of deionized water in the 250 mL beaker. If solubility is an issue, a co-solvent like ethanol can be used, but consistency across all isomer measurements is key.[2]

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and begin gentle stirring. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

  • Initial Measurement: Record the initial pH of the acid solution.

  • Titration: Fill the burette with the standardized NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point, which is the point of maximum slope on the titration curve.

  • Completion: Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is half of this value. The pKa of the acid is the pH value recorded at this half-equivalence point.

Visualization of Titration Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Acid Prepare Acid Solution Calibrate->Prepare_Acid Setup Setup Titration Apparatus Prepare_Acid->Setup Titrate Titrate with NaOH Setup->Titrate Record Record pH & Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_Eq Determine Equivalence Point Plot->Determine_Eq Determine_HalfEq Find Half-Equivalence Point Determine_Eq->Determine_HalfEq pKa pKa = pH at Half-Equivalence Determine_HalfEq->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Part 2: A Kinetic Deep Dive into Key Synthetic Transformations

While pKa provides a static measure of acidity, the true test of an isomer's utility lies in its dynamic behavior in chemical reactions. Here, we compare the kinetics of the bromobenzoic acid isomers in two fundamental transformations: Fischer esterification and nucleophilic aromatic substitution.

A. Fischer Esterification: The Interplay of Electronics and Sterics

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction rate is sensitive to both the electronic nature of the carboxylic acid and steric hindrance around the carboxyl group.[3]

  • Electronic Effects: A more electron-deficient carboxyl carbon is more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Since 2-bromobenzoic acid is the most acidic, its carboxyl carbon is the most electron-deficient, suggesting it should be the most reactive electronically.

  • Steric Effects: The bulky bromine atom in the ortho position presents significant steric hindrance, impeding the approach of the alcohol nucleophile to the carboxyl carbon. This steric clash is expected to dramatically slow the reaction rate.

Expected Reactivity Order: The steric hindrance of the ortho-bromine is the dominant factor. Therefore, the expected order of reactivity for Fischer esterification is:

4-Bromobenzoic Acid ≈ 3-Bromobenzoic Acid > 2-Bromobenzoic Acid

The meta and para isomers are expected to have similar reaction rates, as the bromine is sufficiently remote from the reaction center to exert a minimal steric effect.

Experimental Protocol: Comparative Kinetic Analysis of Fischer Esterification

This protocol allows for a direct comparison of the esterification rates of the three isomers under identical conditions.

Materials:
  • 2-bromobenzoic acid, 3-bromobenzoic acid, 4-bromobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

  • Internal standard (e.g., dodecane for GC)

Step-by-Step Methodology:
  • Stock Solutions: Prepare a stock solution for each bromobenzoic acid isomer in methanol at a known concentration (e.g., 0.5 M). Add a known concentration of an internal standard to each solution.

  • Reaction Setup: In three separate, dry reaction vials, place an equal volume of each respective stock solution.

  • Initiation: To initiate the reactions simultaneously, add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) to each vial at time t=0. Seal the vials immediately.

  • Reaction Conditions: Place all vials in a pre-heated heating block set to a constant temperature (e.g., 60°C).[1]

  • Time-Point Sampling: At regular intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume of a cold, saturated sodium bicarbonate solution. This neutralizes the acid catalyst and stops the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining benzoic acid and the formed methyl ester relative to the internal standard.

  • Data Analysis: Plot the concentration of the ester product (or consumption of the acid reactant) versus time for each isomer. The initial slope of these curves is proportional to the initial reaction rate, allowing for a quantitative comparison.

Visualization of Fischer Esterification Mechanism

G RCOOH R-COOH Protonated_acid R-C(OH)₂⁺ RCOOH->Protonated_acid + H⁺ H_plus H⁺ Tetrahedral_intermediate R-C(OH)₂(O⁺H-R') Protonated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH Proton_transfer R-C(OH)(O⁺H₂)(OR') Tetrahedral_intermediate->Proton_transfer Proton Transfer Water_loss R-C(OH)(OR')⁺ Proton_transfer->Water_loss - H₂O Ester_protonated R-C(=O⁺H)(OR') Water_loss->Ester_protonated Resonance Ester R-COOR' Ester_protonated->Ester - H⁺

Caption: Mechanism of acid-catalyzed Fischer Esterification.

B. Nucleophilic Aromatic Substitution (SNAr): The Role of Ring Activation

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] For this reaction to be kinetically feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[4]

For the simple bromobenzoic acid isomers, SNAr reactions are generally very slow and require harsh conditions because the carboxylic acid group is not sufficiently activating on its own. However, the principles of SNAr kinetics can be effectively compared by considering a more activated system, such as 2-bromo-3-nitrobenzoic acid.[4]

  • Mechanism: A nucleophile attacks the carbon bearing the bromine, forming the Meisenheimer complex. The negative charge is delocalized across the ring and stabilized by the electron-withdrawing nitro and carboxyl groups. Aromaticity is then restored by the expulsion of the bromide leaving group.[4]

  • Kinetic Factors: The rate of SNAr is determined by the rate of formation of the Meisenheimer complex (the first step is typically rate-determining). The stability of this intermediate is paramount. The more effectively the negative charge is stabilized, the lower the activation energy and the faster the reaction.

Expected Reactivity Order (Hypothetical for a dinitro-bromobenzoic acid system):

  • Ortho/Para Activation: An isomer with nitro groups ortho and para to the bromine leaving group would be the most reactive.

  • Meta Activation: A meta-nitro group provides less stabilization for the negative charge of the Meisenheimer complex, leading to a slower reaction.

General Protocol: Comparative Kinetic Analysis of SNAr

This protocol provides a framework for comparing the SNAr reactivity of different activated bromobenzoic acid isomers.

Materials:
  • Activated bromobenzoic acid isomers

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Constant temperature bath

  • HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Preparation: In a reaction vessel under an inert atmosphere, dissolve a known concentration of the activated bromobenzoic acid isomer in the anhydrous solvent.

  • Equilibration: Place the vessel in a constant temperature bath and allow it to thermally equilibrate.

  • Initiation: Initiate the reaction by adding a known concentration of the nucleophile solution (also pre-equilibrated to the reaction temperature).

  • Monitoring: Monitor the reaction progress over time. This can be done by taking aliquots at set intervals, quenching them, and analyzing by HPLC. Alternatively, if the product has a distinct UV-Vis absorbance from the reactant, the reaction can be monitored continuously in a temperature-controlled spectrophotometer.[2]

  • Data Analysis: Plot the concentration of the product (or reactant) versus time. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear, and the slope will be the rate constant, k. Comparing the rate constants provides a quantitative measure of relative reactivity.[5]

Visualization of the SNAr Mechanism (Meisenheimer Complex)

G Reactants Ar-Br + Nu⁻ TS1 Transition State 1 Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Ar-Nu + Br⁻ TS2->Products

Sources

A Multi-faceted Approach to Structural Elucidation: Spectroscopic Validation of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds or synthesized intermediates like 2-Bromo-3-methylbenzamide, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental validation of its identity. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the expected spectral data, offering a holistic view for researchers, scientists, and drug development professionals.

The power of modern analytical techniques lies in their synergistic application.[1][2][3] While each method provides a unique piece of the structural puzzle, it is the convergence of data from multiple spectroscopic sources that affords the highest degree of confidence in structural assignment.[1][3][4]

The Analytical Workflow: A Synergistic Strategy

A logical and efficient workflow is paramount in structural elucidation. The following diagram illustrates a typical workflow for the validation of a synthesized organic compound like this compound.

Spectroscopic Validation Workflow Figure 1. A typical workflow for spectroscopic validation. cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR FT-IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission NMR_Analysis NMR Data Analysis: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Analysis IR_Analysis IR Data Analysis: Functional Group Identification IR->IR_Analysis MS_Analysis MS Data Analysis: Molecular Ion Peak, Fragmentation Pattern MS->MS_Analysis Validation Structure Confirmed NMR_Analysis->Validation Convergent Data IR_Analysis->Validation Convergent Data MS_Analysis->Validation Convergent Data

Caption: Figure 1. A typical workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][5] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.[1][5]

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-25 mg of purified this compound.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[6][7] The choice of solvent is critical as it must dissolve the compound without its own signals obscuring key regions of the spectrum.[6]

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.[6]

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • The final sample height in the NMR tube should be approximately 4-5 cm.[7]

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[6]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.[6]

    • The probe is tuned to the ¹H nucleus.[6]

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters.[6]

Expected ¹H NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.8Doublet1HAromatic CHOrtho to the bromine atom, deshielded.
~ 7.2 - 7.4Triplet1HAromatic CHCoupling to two adjacent aromatic protons.
~ 7.0 - 7.2Doublet1HAromatic CHOrtho to the methyl group.
~ 6.0 - 7.0Broad Singlet2H-CONH₂Amide protons, often broad and can exchange with trace water. Their chemical shift is concentration and solvent dependent.
~ 2.4Singlet3H-CH₃Methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation is similar to ¹H NMR, but a higher concentration (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

Expected ¹³C NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172C=OCarbonyl carbon of the amide, typically in this downfield region.[8][9]
~ 138 - 142Aromatic C-BrQuaternary carbon attached to the electronegative bromine atom.
~ 135 - 138Aromatic C-CH₃Quaternary carbon attached to the methyl group.
~ 130 - 135Aromatic CHAromatic methine carbons.
~ 125 - 130Aromatic CH
~ 120 - 125Aromatic C-CONH₂Quaternary carbon attached to the amide group.
~ 20 - 25-CH₃Methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][5] For this compound, FT-IR is crucial for confirming the presence of the amide functional group.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with an agate mortar and pestle.[10]

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[10]

  • Mix and grind the sample and KBr together thoroughly to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the IR beam.[11][12]

  • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a blank KBr pellet.[13]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[13]

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

ATR-FTIR has become a popular alternative due to its minimal sample preparation.[12][13] A small amount of the solid sample is simply placed onto the ATR crystal, and pressure is applied to ensure good contact.[10]

Expected FT-IR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~ 3350 and ~3170N-H stretch (asymmetric & symmetric)Primary Amide (-CONH₂)The presence of two distinct peaks in this region is characteristic of a primary amide.[14]
~ 3050 - 3100C-H stretchAromaticCharacteristic of C-H bonds on the benzene ring.
~ 2850 - 2960C-H stretchMethyl (-CH₃)Aliphatic C-H stretching vibrations.
~ 1660C=O stretch (Amide I band)AmideA strong absorption due to the carbonyl stretch is a key indicator of the amide group.[14][15] Conjugation with the aromatic ring lowers this frequency.[16]
~ 1620N-H bend (scissoring) (Amide II band)Primary AmideAnother characteristic absorption for primary amides.[14]
~ 1450 - 1600C=C stretchAromatic RingMultiple bands indicating the presence of the benzene ring.
~ 1000 - 1100C-Br stretchAryl HalideStretching vibration of the carbon-bromine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.[1][3] For this compound, MS confirms the elemental composition and can reveal the connectivity of the different parts of the molecule.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals. This fragmentation pattern is often unique to the molecule's structure.[17]

  • Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Expected Mass Spectrum of this compound:

  • Molecular Formula: C₈H₈BrNO

  • Molecular Weight: Approximately 214.06 g/mol [18]

Key Expected Peaks:

m/zIonRationale
213/215[M]⁺•Molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity (the M and M+2 peaks) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
197/199[M - NH₂]⁺Loss of the amino group.
184/186[M - CO]⁺•Loss of carbon monoxide from the molecular ion.
105[C₇H₅O]⁺Formation of the benzoyl cation, a common fragmentation for benzamides.[19][20]
77[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation.[21]

Comparison of Spectroscopic Methods

FeatureNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Primary Information Carbon-hydrogen framework, connectivityFunctional groupsMolecular weight, elemental formula, fragmentation
Sample Amount 5-50 mg1-10 mg< 1 mg
Sample State SolutionSolid, liquid, gasSolid, liquid, gas (vaporized)
Strengths Unparalleled detail on molecular structureFast, easy to use, excellent for functional group identificationHigh sensitivity, provides exact molecular formula (HRMS)
Limitations Lower sensitivity, requires deuterated solventsProvides limited information on the overall molecular skeletonCan result in extensive fragmentation, sometimes the molecular ion is not observed

Conclusion

The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide an intricate map of the proton and carbon skeletons, respectively. FT-IR spectroscopy offers rapid and definitive confirmation of the key amide functional group. Finally, mass spectrometry provides the crucial confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust confirmation of the molecular structure, a critical step in any chemical research and development endeavor.

References

  • Sample preparation for FT-IR. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes - Fiveable. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).
  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).
  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5).
  • Spectroscopic methods of analysis - Organic analysis II. (n.d.).
  • Stepbystep procedure for NMR data acquisition. (n.d.).
  • Chemical compound - Spectroscopy, Organic, Analysis | Britannica. (2025, December 16).
  • Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.).
  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-(3-methylbutyl)- - Optional[13C NMR]. (n.d.).
  • Spectral Analysis of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide - Benchchem. (n.d.).
  • NMR Sample Preparation - Western University. (n.d.).
  • How to Prepare and Run a NMR Sample - YouTube. (2017, December 4).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Assessment of amide I spectroscopic maps for a gas-phase peptide using IR-UV double-resonance spectroscopy and density functional theory calculations - NIH. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12).
  • 2-Bromo-3-methylbenzenesulfonamide(1261472-95-0) 1H NMR spectrum - ChemicalBook. (n.d.).
  • This compound | C8H8BrNO | CID 21779708 - PubChem. (n.d.).
  • FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. - ResearchGate. (n.d.).
  • 2-BROMO-3-METHYL-BENZOIC-ACID - SpectraBase. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. (n.d.).
  • Main fragmentation pattern of the amides in EI-MS - ResearchGate. (n.d.).
  • Benzamide-simplified mass spectrum[12]. | Download Scientific Diagram - ResearchGate. (n.d.).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC - NIH. (2020, April 8).
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1).
  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31).
  • Organic Nitrogen Compounds VI: Introduction to Amides | Spectroscopy Online. (2019, November 1).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • 2-Bromobenzamide - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • Benzamide, 3-bromo-N-methyl-N-undecyl- - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • 2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884 - PubChem. (n.d.).
  • 13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, July 30).
  • Benzamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Benzamide, 2-methyl- - the NIST WebBook. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-3-methylbenzamide Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide focuses on the biological activity of derivatives based on the 2-Bromo-3-methylbenzamide core and its closely related analogues. While a systematic comparative study on a series of this compound derivatives is not extensively documented in peer-reviewed literature, this guide will synthesize available data on related bromo-substituted benzamide structures to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to support further research in this promising area.

The Benzamide Core: A Privileged Scaffold in Drug Discovery

The benzamide moiety is a common feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability, which allows for facile chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom and a methyl group at the 2 and 3 positions, respectively, of the benzoyl ring can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Comparative Analysis of Biological Activities

Due to the limited availability of direct comparative studies on a series of this compound derivatives, this section will focus on a case study of a closely related series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and further expand the discussion to include other relevant bromo-substituted heterocyclic systems.

Antifungal and Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

A study on novel esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide has revealed their potential as antifungal agents.[1] The antifungal activity of these derivatives was evaluated against phytopathogenic fungi and a common yeast, demonstrating that structural modifications to the parent compound can lead to potent inhibitory effects.[1] Another study investigated the antimicrobial and anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes with β-cyclodextrin, which showed enhanced activity against Gram-positive bacteria.[2]

Below is a summary of the minimum inhibitory concentration (MIC) values for a selection of these derivatives against various fungal and bacterial strains.

Compound IDModification on 2-hydroxy-benzamideS. cerevisiae MIC (mg/L)F. oxysporum MIC (mg/L)S. sclerotiorum MIC (mg/L)Gram-positive Bacteria MIC (mg/mL)
Parent N-(2-bromo-phenyl)-2-hydroxy-benzamide0.31252.55.02.5-5.0
Derivative 1 2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-0.31251.251.25Not Reported
Derivative 2 2-(hydrazinocarbonyl-methoxy)-Not Reported1.252.5Not Reported

Data synthesized from multiple sources.[1][2]

The data suggests that derivatization of the hydroxyl group can modulate the antifungal spectrum and potency. For instance, the introduction of a hydrazone moiety appears to enhance activity against F. oxysporum and S. sclerotiorum.[1] Furthermore, complexation with β-cyclodextrin was shown to be beneficial for the antimicrobial effect against Gram-positive bacteria.[2]

Anticancer and Immunomodulatory Activities of Bromo-Substituted Thiazolo[3,2-a]benzimidazole Derivatives

While structurally distinct from a simple benzamide, 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives incorporate a bromo-substituted aromatic system and exhibit significant biological activities. These compounds have been investigated for their immunomodulatory and anticancer properties.[3][4] Certain pyrazole derivatives of this scaffold were found to be potent inhibitors of nitric oxide (NO) generation from LPS-stimulated macrophages, indicating anti-inflammatory potential.[3] Moreover, several compounds in this series displayed strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines.[3][4]

Compound IDDescriptionHCT-116 IC₅₀ (µg/mL)Hep-G2 IC₅₀ (µg/mL)
Compound 2 Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylateStrong CytotoxicityStrong Cytotoxicity
Compound 4 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carbohydrazideStrong CytotoxicityStrong Cytotoxicity
Compound 9a Pyrazole derivativeStrong CytotoxicityStrong Cytotoxicity
Compound 9b Pyrazole derivativeSpecific cytotoxicityNot Reported

Data extracted from referenced studies.[3][4]

These findings highlight that the presence of a bromo-methyl-substituted aromatic ring system, even within a more complex heterocyclic structure, can be a key feature for potent anticancer activity.

Structure-Activity Relationship (SAR) Insights

Based on the available data for benzamide and related derivatives, several SAR trends can be inferred:

  • Substitution on the Benzamide Phenyl Ring : The presence and position of substituents like halogens (e.g., bromine, fluorine, chlorine) on the phenyl ring of benzamides are crucial for their biological activity. Halogenation can enhance potency, as seen in various antimicrobial and antifungal benzamide derivatives.[5][6]

  • Modifications of the Amide Linker : Alterations at the amide nitrogen often lead to significant changes in biological activity. The introduction of different aryl or heterocyclic groups can influence the binding affinity to target enzymes or receptors.

  • Role of Additional Functional Groups : The presence of other functional groups, such as a hydroxyl group in the N-(2-bromo-phenyl)-2-hydroxy-benzamide series, provides a handle for further derivatization, leading to compounds with altered potency and selectivity.[1]

The following diagram illustrates the key pharmacophoric features and potential points for modification on a generalized this compound scaffold to explore the SAR.

Synthesis_Workflow General Synthesis of this compound start 2-Bromo-3-methylbenzoic acid step1 Activation with SOCl₂ or Oxalyl Chloride start->step1 intermediate 2-Bromo-3-methylbenzoyl chloride step1->intermediate step2 Amination with NH₄OH or NH₃ intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 2-bromo-3-methylbenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-bromo-3-methylbenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., acetone or THF).

  • Slowly add an excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture until completion.

  • The product can be isolated by filtration if it precipitates or by extraction after quenching the reaction with water.

  • Purify the crude product by recrystallization or column chromatography.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for antifungal susceptibility testing.

  • Preparation of Inoculum: Prepare a standardized fungal inoculum suspension from a fresh culture in a suitable broth (e.g., RPMI-1640). Adjust the concentration to a defined cell density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Preparation of Drug Dilutions: Prepare a series of twofold dilutions of the test compounds in the assay medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the positive control, determined visually or by measuring absorbance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising area for the discovery of new therapeutic agents. The available data on related structures indicate that this class of compounds possesses a diverse range of biological activities, including antifungal, antimicrobial, and anticancer effects. The structure-activity relationships, although not fully elucidated for the specific this compound core, suggest that modifications to the amide functionality and substitutions on the phenyl ring are key strategies for optimizing biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Such studies would provide a clearer understanding of the SAR and could lead to the identification of lead compounds with improved potency and selectivity for various therapeutic targets. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Gao, X. et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 236-245. [Link]
  • Gao, X. et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • Ionescu, E. et al. (2018). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity.
  • Dawood, K. M. et al. (2015).
  • Dawood, K. M. et al. (2015). ChemInform Abstract: Immunomodulatory and Anticancer Activities of Some Novel 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole Derivatives.
  • Farag, A. M. et al. (2014). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. PubMed. [Link]
  • Ionescu, E. et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • Li, J. et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]
  • PubChem (2024). This compound. PubChem. [Link]
  • Wang, Y. et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. [Link]
  • Zhang, L. et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
  • Ionescu, E. et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.

Sources

A Comparative Guide to the Reactivity of Bromoalkanol Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to designing efficient and predictable synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of bromoalkanol structural isomers. Moving beyond a simple recitation of reaction mechanisms, we will explore the causal relationships between molecular structure and kinetic outcomes, supported by established chemical principles and detailed experimental frameworks for self-validation.

The Decisive Role of Proximity: Neighboring Group Participation

The reactivity of bromoalkanols is profoundly influenced by the spatial arrangement of the bromine and hydroxyl functionalities. When these groups are positioned appropriately, the hydroxyl group can act as an internal nucleophile, dramatically accelerating the rate of reaction through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. This intramolecular pathway is often orders of magnitude faster than the analogous intermolecular reaction with an external nucleophile.

The mechanism of NGP in bromoalkanols typically involves an intramolecular SN2 reaction, leading to the formation of a cyclic ether, most commonly a strained but highly reactive epoxide. This process involves two key steps:

  • Deprotonation: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion.

  • Intramolecular SN2 Attack: The newly formed alkoxide attacks the electrophilic carbon bearing the bromine atom in a backside fashion, displacing the bromide ion and forming the cyclic ether.

This two-step sequence, involving two successive SN2 reactions (the intramolecular cyclization and a subsequent ring-opening by an external nucleophile, if present), ultimately results in a retention of configuration at the carbon that was initially bonded to the bromine atom.

G cluster_0 Neighboring Group Participation in Bromoalkanols Reactant Bromoalkanol Alkoxide Alkoxide Intermediate Reactant->Alkoxide + Base Epoxide Epoxide Intermediate Alkoxide->Epoxide Intramolecular SN2 (Inversion) Product Final Product (Retention of Configuration) Epoxide->Product + Nucleophile (Inversion)

Caption: Generalized workflow of NGP in bromoalkanols.

Comparative Reactivity of Acyclic Bromoalkanol Isomers

The structural relationship between the hydroxyl group and the bromine atom in acyclic bromoalkanols significantly impacts their rate of cyclization. Let's consider the isomers of bromopropanol: 1-bromo-2-propanol and 2-bromo-1-propanol.

  • 1-Bromo-2-propanol: This isomer has a bromine atom on a primary carbon and a hydroxyl group on a secondary carbon. The intramolecular SN2 attack occurs at a primary carbon, which is sterically accessible.

  • 2-Bromo-1-propanol: In this case, the bromine is on a secondary carbon, and the hydroxyl is on a primary carbon. The intramolecular SN2 attack must occur at a more sterically hindered secondary carbon.

Based on the principles of SN2 reactions, where reactivity is sensitive to steric hindrance, we can predict a significant difference in the cyclization rates of these two isomers.

Theoretical Kinetic Comparison

While extensive direct comparative kinetic data in the literature is sparse, the established principles of SN2 reactions allow for a robust qualitative and predictive quantitative comparison.

IsomerStructurePosition of -BrPosition of -OHExpected Relative Rate of CyclizationRationale
1-Bromo-2-propanol Br-CH2-CH(OH)-CH3PrimarySecondaryFasterIntramolecular SN2 attack occurs at a sterically unhindered primary carbon.
2-Bromo-1-propanol CH3-CH(Br)-CH2-OHSecondaryPrimarySlowerIntramolecular SN2 attack occurs at a more sterically hindered secondary carbon.

The Impact of Stereochemistry in Cyclic Bromoalkanols

In cyclic systems, the relative stereochemistry of the hydroxyl and bromo substituents is a critical determinant of reactivity. The rigid chair conformation of cyclohexanol derivatives provides a clear illustration of the stereoelectronic requirements for intramolecular SN2 reactions.

  • trans-2-Bromocyclohexanol: This isomer can adopt a conformation where both the hydroxyl group and the bromine atom are in axial positions. This diaxial arrangement places the alkoxide nucleophile in a perfect anti-periplanar alignment for a backside attack on the carbon-bromine bond, leading to rapid epoxide formation.

  • cis-2-Bromocyclohexanol: In the cis isomer, one substituent is axial while the other is equatorial. It is impossible for the hydroxyl and bromo groups to simultaneously occupy axial positions. Consequently, the required backside attack for the intramolecular SN2 reaction is geometrically forbidden, and epoxide formation does not occur under the same conditions.

G cluster_trans trans-2-Bromocyclohexanol cluster_cis cis-2-Bromocyclohexanol trans_eq Diequatorial Conformer (Stable) OH (eq) Br (eq) trans_ax Diaxial Conformer (Reactive) OH (ax) Br (ax) trans_eq->trans_ax Ring Flip epoxide Epoxide trans_ax->epoxide Fast Intramolecular SN2 cis_ax_eq Axial-Equatorial Conformer OH (ax) Br (eq) no_reaction No Reaction cis_ax_eq->no_reaction No Anti-Periplanar Alignment

Caption: Conformational analysis of trans- and cis-2-bromocyclohexanol.

Experimental Protocols for Kinetic Analysis

To empirically validate the predicted reactivity differences, a kinetic analysis of the bromoalkanol cyclization can be performed. The following protocols outline general methods for determining the reaction rates.

Protocol 1: Kinetic Analysis by Titration

This method is suitable for reactions that produce a change in pH, such as the liberation of HBr during solvolysis or the consumption of a basic catalyst.

Objective: To determine the rate of cyclization by monitoring the consumption of a base over time.

Materials:

  • Bromoalkanol isomer (e.g., 1-bromo-2-propanol or 2-bromo-1-propanol)

  • A suitable solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature bath, pipettes, burette, and conical flasks

Procedure:

  • Prepare a solution of the bromoalkanol in the solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution in a flask and equilibrate it in a constant temperature bath.

  • Initiate the reaction by adding a known volume of the standardized NaOH solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standardized hydrochloric acid.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of remaining NaOH in the reaction mixture.

  • The rate constant (k) can be determined by plotting the natural logarithm of the base concentration versus time for a pseudo-first-order reaction, or by using the appropriate integrated rate law for a second-order reaction.

G cluster_protocol Kinetic Analysis by Titration A Prepare Reactant Solution B Equilibrate at Constant Temperature A->B C Initiate Reaction with Base B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Back-Titrate E->F G Calculate Rate Constant F->G

Caption: Workflow for kinetic analysis by titration.

Protocol 2: Kinetic Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction by observing the change in the concentration of reactants and products over time.

Objective: To determine the rate of cyclization by monitoring the disappearance of the bromoalkanol starting material and the appearance of the epoxide product using 1H NMR.

Materials:

  • Bromoalkanol isomer

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of the bromoalkanol in the deuterated solvent in an NMR tube.

  • Acquire an initial 1H NMR spectrum to identify the characteristic peaks of the starting material.

  • Initiate the reaction by adding a catalytic amount of a non-nucleophilic base (e.g., NaH) to the NMR tube.

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a unique proton on the starting material and a unique proton on the product in each spectrum.

  • The relative concentrations of the reactant and product at each time point can be determined from the integral values.

  • Plot the concentration of the starting material versus time to determine the reaction rate and the rate constant.

Data Presentation and Interpretation

The kinetic data obtained from the experiments described above can be summarized in a table to provide a clear comparison of the reactivity of the bromoalkanol isomers.

Table 1: Illustrative Comparative Kinetic Data for the Cyclization of Bromopropanol Isomers

IsomerReaction ConditionsRate Constant (k) [s-1] (Illustrative)Relative Rate
1-Bromo-2-propanol0.1 M NaOH in 80% EtOH/H2O at 25°C1.5 x 10-3~10
2-Bromo-1-propanol0.1 M NaOH in 80% EtOH/H2O at 25°C1.4 x 10-41

Note: The rate constants presented are for illustrative purposes to demonstrate the expected trend. Actual values must be determined experimentally.

The significantly larger rate constant for 1-bromo-2-propanol would experimentally confirm the profound impact of steric hindrance on the intramolecular SN2 reaction.

Conclusion

The structural arrangement of the hydroxyl and bromo groups in bromoalkanol isomers is a primary determinant of their chemical reactivity. The potential for neighboring group participation via an intramolecular SN2 reaction leads to a dramatic acceleration of reaction rates, particularly when forming three-membered epoxide rings. The steric accessibility of the carbon bearing the bromine atom and the stereochemical relationship between the reacting groups are critical factors that allow for a predictable comparison of the reactivity of different isomers. For professionals in synthetic and medicinal chemistry, a thorough understanding of these structure-reactivity relationships is indispensable for the rational design of synthetic strategies and the anticipation of reaction outcomes.

References

  • Payne, G. B. (1962). Epoxide Migrations with α,β-Epoxy Alcohols. The Journal of Organic Chemistry, 27(11), 3819–3822. [Link]
  • Angyal, S. J., & Gilham, P. T. (1957). The cyclitols. Part V. The synthesis of the DL-1: 4/2: 5-cyclohexanetetrols. Journal of the Chemical Society (Resumed), 3691. [Link]
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]
  • University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. [Link]
  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. [Link]
  • Dalal Institute. (n.d.). Anchimeric Assistance. [Link]
  • Wikipedia. (2023, November 29).
  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. [Link]
  • Filo. (2025, April 1). *(a) Only the trans isomer of 2 -brom

A Senior Application Scientist's Guide: Assessing the Influence of Substituents on the Reactivity of Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure, Into Reactivity

Brominated benzoic acids are not merely static chemical structures; they are dynamic entities whose utility in organic synthesis and drug development is profoundly dictated by their reactivity. As foundational scaffolds for pharmaceuticals, agrochemicals, and advanced materials, understanding how to modulate their chemical behavior is paramount. The strategic placement of a bromine atom, and the introduction of other substituents, can dramatically alter the electron density distribution, acidity, and steric environment of the molecule. This guide provides an in-depth comparison of the reactivity of substituted brominated benzoic acids, moving beyond theoretical principles to offer field-proven insights and actionable experimental protocols. We will dissect the causality behind their reactivity patterns, enabling you to make informed decisions in catalyst selection, reaction condition optimization, and rational molecular design.

The Theoretical Bedrock: Electronic and Steric Effects at Play

The reactivity of a substituted benzene ring is a nuanced interplay of electronic and steric factors. For brominated benzoic acids, we must consider the inherent properties of both the bromine atom and any additional substituents.

  • Electronic Effects : These govern the electron density at the reaction center. They are primarily divided into two types:

    • Inductive Effect (-I/+I) : This is the transmission of charge through sigma bonds. Bromine is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that pulls electron density from the ring.[1][2]

    • Resonance Effect (+M/-M) : This involves the delocalization of lone pairs or pi electrons through the pi system of the ring. Bromine has lone pairs that can be donated into the ring, a +M effect, which increases electron density, particularly at the ortho and para positions.[3] For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating overall for electrophilic substitution but ortho-, para-directing.[4]

  • Steric Effects : This refers to the physical bulk of the substituents. Large groups can hinder the approach of a reagent to a nearby reaction site, a phenomenon known as steric hindrance. This is particularly significant for substituents at the ortho position (adjacent to the carboxylic acid group).[5]

A powerful quantitative tool for assessing electronic effects in meta- and para-substituted benzoic acids is the Hammett equation , log(K/K₀) = σρ.[6][7] This equation provides a linear free-energy relationship, where σ is the substituent constant (a measure of the electronic effect of a substituent) and ρ is the reaction constant (a measure of a reaction's sensitivity to substituent effects).[6][8]

Comparative Reactivity Analysis

The most direct way to assess the influence of substituents is to compare key reactivity parameters, such as acidity (pKa), and performance in common synthetic transformations.

Acidity (pKa): A Window into Electronic Stability

The acidity of a benzoic acid derivative is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing its negative charge, thereby increasing acidity (lowering the pKa value).[1][9][10] The position of the bromine atom alone has a profound impact.

Table 1: Acidity of Brominated Benzoic Acid Isomers

CompoundpKa in Water at 25°CAnalysis of Acidity Trends
Benzoic Acid4.20[1]Baseline: The reference compound.
2-Bromobenzoic Acid (ortho)2.85[1]Most Acidic: This is due to the "ortho effect," a combination of a strong -I effect and steric hindrance that forces the -COOH group out of the plane of the benzene ring.[1][5] This twisting reduces resonance stabilization of the acid form, making it more eager to deprotonate.[5]
3-Bromobenzoic Acid (meta)3.86[1]More Acidic than Benzoic Acid: At the meta position, the electron-withdrawing inductive effect (-I) of bromine is dominant and effectively stabilizes the benzoate anion.[1] Resonance effects do not operate significantly from the meta position.[11]
4-Bromobenzoic Acid (para)3.97[1]Slightly More Acidic than Benzoic Acid: At the para position, the strong -I effect is partially counteracted by the electron-donating +M (resonance) effect of the bromine's lone pairs. The net result is still electron-withdrawing, but less so than from the meta position.
Reactivity in Key Synthetic Transformations

The electronic and steric effects that modulate acidity also dictate reactivity in common synthetic reactions.

  • Esterification : This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on the protonated carboxyl carbon.

    • Substituent Influence : Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which should accelerate the reaction. However, steric hindrance from ortho substituents can dramatically slow the rate of attack by the alcohol, often becoming the dominant factor.[12][13] Thus, the expected reactivity order for esterification is often meta > para >> ortho.

  • Suzuki Cross-Coupling : This palladium-catalyzed reaction is a cornerstone of C-C bond formation, coupling the aryl bromide with a boronic acid.[14][15]

    • Substituent Influence : The reaction's first step is the oxidative addition of the palladium catalyst to the C-Br bond. This step can be influenced by the electronic nature of the ring. While the specific effects can be complex and catalyst-dependent, the presence of additional electron-withdrawing groups on the ring can sometimes facilitate this step. The carboxylic acid group itself makes the substrate suitable for a wide range of coupling partners.[14][16]

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction involves the displacement of the bromide by a strong nucleophile.

    • Substituent Influence : SNAr is typically unfavorable on simple aryl halides. It requires strong activation from electron-withdrawing groups positioned ortho and/or para to the leaving group (bromine).[17][18][19] Therefore, a simple bromobenzoic acid is largely unreactive. However, the introduction of a nitro group (-NO₂) ortho or para to the bromine would render the molecule highly susceptible to SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex).[18][20]

  • Electrophilic Aromatic Substitution (EAS) : This involves the substitution of a hydrogen atom on the aromatic ring with an electrophile (e.g., nitration, halogenation).

    • Substituent Influence : Both the carboxyl group (-COOH) and the bromine atom are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself.[1][21] They also have competing directing effects: -COOH is a meta-director, while -Br is an ortho-, para-director.[1][4][22] The final position of the incoming electrophile will depend on the specific isomer and reaction conditions.

Table 2: Qualitative Comparison of Relative Reactivity

Reaction TypeExpected Reactivity OrderPrimary Influencing Factors
Acidity (pKa) ortho > meta > para > UnsubstitutedOrtho effect, Inductive (-I), Resonance (+M)
Esterification meta > para >> orthoSteric hindrance, Carbonyl electrophilicity
Suzuki Coupling Generally tolerant; subtle electronic effectsC-Br bond polarity, Catalyst oxidative addition
SNAr Very low for all; requires additional EWGsStabilization of Meisenheimer complex
EAS All are deactivated; complex regioselectivityCompeting directing effects of -Br and -COOH

Visualization of Key Concepts

logical_relationships sub Substituent Properties elec Electronic Effects (-I, +M, -M) sub->elec steric Steric Effects (Bulk, Ortho Effect) sub->steric react Chemical Reactivity elec->react steric->react pos Substituent Position (ortho, meta, para) pos->react pka Acidity (pKa) react->pka rate Reaction Rates (Esterification, Coupling, etc.) react->rate experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Acid Isomer prep2 Dissolve in Solvent prep1->prep2 titrate1 Add NaOH in Increments prep2->titrate1 titrate2 Record pH vs. Volume titrate1->titrate2 analysis1 Plot Titration Curve titrate2->analysis1 analysis2 Find Half-Equivalence Point analysis1->analysis2 analysis3 Determine pKa (pKa = pH at V_eq/2) analysis2->analysis3 conclusion Compare Isomer Reactivity analysis3->conclusion suzuki_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetal_complex->product arbr Ar-Br (Bromobenzoic Acid) arbr->pd2_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd2_complex

Sources

Comparative study of ortho-, meta-, and para-brominated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ortho-, Meta-, and Para-Brominated Benzoic Acids for Researchers and Drug Development Professionals

Introduction

Ortho-, meta-, and para-bromobenzoic acids are foundational building blocks in the landscape of organic synthesis, particularly within pharmaceutical and materials science. While sharing the same molecular formula (C₇H₅BrO₂), the positional isomerism of the bromine atom relative to the carboxylic acid group imparts distinct physicochemical properties and reactivity profiles. This guide offers a comprehensive comparison of these three isomers, providing researchers and drug development professionals with the technical data and experimental insights necessary for informed selection and application in their work. We will delve into their physical properties, spectroscopic signatures, relative reactivity, and the experimental protocols designed to differentiate them, ensuring every claim is grounded in established scientific principles.

Physicochemical Properties: A Comparative Analysis

The spatial arrangement of the electron-withdrawing bromine atom and the meta-directing carboxyl group fundamentally influences the physical properties of each isomer. These differences are critical for predicting solubility, designing purification strategies, and understanding intermolecular interactions.

The most striking differences are observed in the acidity (pKa) and melting points of the isomers.

  • Acidity (pKa): The acidity follows the order: ortho > meta > para . This trend is a direct consequence of the interplay between inductive and resonance effects, as well as unique steric interactions.[1][2]

    • 2-Bromobenzoic acid (ortho-): The enhanced acidity of the ortho isomer is a classic example of the "ortho effect." A combination of the strong, distance-dependent inductive electron withdrawal (-I) by the adjacent bromine and steric hindrance forces the carboxyl group out of the plane of the benzene ring. This steric inhibition of resonance stabilizes the resulting carboxylate anion, making the parent acid stronger.[1][2]

    • 3-Bromobenzoic acid (meta-): At the meta position, the electron-withdrawing inductive effect (-I) of bromine is still significant and acts to stabilize the negative charge of the carboxylate anion, making it more acidic than benzoic acid (pKa 4.20).[2] The resonance effect (+R), which is destabilizing, does not operate at the meta position.

    • 4-Bromobenzoic acid (para-): In the para isomer, the inductive effect is weaker due to the increased distance. Furthermore, the electron-donating resonance effect (+R) of bromine partially counteracts the inductive effect, destabilizing the carboxylate anion and resulting in the lowest acidity among the three isomers.[1]

  • Melting Point: The melting points are para > meta > ortho . The significantly higher melting point of the para isomer (252-254 °C) is attributed to its greater molecular symmetry.[3][4][5][6] This symmetry allows for more efficient packing and stronger intermolecular forces within the crystal lattice, requiring more energy to break them.

The following diagram illustrates the causal relationship between the isomer's structure and its acidity.

Acidity_Factors cluster_ortho Ortho Isomer (pKa ≈ 2.85) cluster_meta Meta Isomer (pKa ≈ 3.86) cluster_para Para Isomer (pKa ≈ 3.97) o_struct Structure: Br and COOH are adjacent o_effects Effects: - Strong Inductive (-I) - Steric Hindrance (Ortho Effect) o_struct->o_effects leads to o_result Result: High Acidity o_effects->o_result causes m_struct Structure: Br and COOH are meta m_effects Effects: - Dominant Inductive (-I) - No Resonance (+R) m_struct->m_effects leads to m_result Result: Moderate Acidity m_effects->m_result causes p_struct Structure: Br and COOH are opposite p_effects Effects: - Weak Inductive (-I) - Opposing Resonance (+R) p_struct->p_effects leads to p_result Result: Lowest Acidity p_effects->p_result causes

Caption: Relationship between isomer structure, electronic effects, and acidity.

Table 1: Comparative Physicochemical Properties

Property2-Bromobenzoic Acid (ortho)3-Bromobenzoic Acid (meta)4-Bromobenzoic Acid (para)
CAS Number 88-65-3585-76-2[7][8]586-76-5[3]
Molecular Weight 201.02 g/mol [9]201.02 g/mol [10][11]201.02 g/mol [3]
Appearance Beige crystalline solid[9]White to light beige crystalline powder[10][12]White to off-white crystalline solid[13]
Melting Point 147-150 °C[14]155-158 °C[7][8][12]252-254 °C[3][4][6]
pKa (in water at 25°C) 2.84 - 2.85[1][2]3.86[1][2][15]3.97[1][2][16]
Solubility Slightly soluble in hot water; soluble in ethanol, ether, acetone.[14]Slightly soluble in water; soluble in alcohol, ether.[12]Slightly soluble in hot water; soluble in alcohol, ether.[3][13][17]

Spectroscopic Differentiation

Confirmation of the specific isomer is paramount for reaction success and regulatory compliance. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide distinct fingerprints for each compound.[18]

  • Infrared (IR) Spectroscopy: While all isomers show a broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹), the key differentiating signals are in the fingerprint region (below 900 cm⁻¹). The C-H out-of-plane bending vibrations are characteristic of the substitution pattern.[18]

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is the most informative. The position of the bromine atom dictates the chemical shifts and coupling patterns of the aromatic protons, providing a definitive signature for each isomer.

Table 2: Comparative Spectroscopic Data

Spectroscopy2-Bromobenzoic Acid (ortho)3-Bromobenzoic Acid (meta)4-Bromobenzoic Acid (para)
IR (C=O Stretch) ~1700 cm⁻¹[18]~1700 cm⁻¹[18]~1680 cm⁻¹[18]
IR (C-Br Stretch) ~750 cm⁻¹[18]~800 cm⁻¹[18]~850 cm⁻¹[18]
¹H NMR (Aromatic Protons) Complex multiplet pattern for 4 protons.Distinct signals including a singlet-like proton between two carboxyl groups and complex multiplets.Two distinct doublets, characteristic of a 1,4-disubstituted ring.

Synthesis and Reactivity

The choice of isomer often dictates the strategy for subsequent synthetic transformations.

Synthesis:

  • 2-Bromobenzoic Acid: Can be prepared from anthranilic acid via a Sandmeyer reaction.

  • 3-Bromobenzoic Acid: Commonly synthesized via the direct bromination of benzoic acid, as the carboxyl group is a meta-director.[12][19] Alternatively, it can be prepared by the oxidation of 3-bromotoluene.[20]

  • 4-Bromobenzoic Acid: Typically synthesized by the oxidation of p-bromotoluene.[4]

Reactivity in Electrophilic Aromatic Substitution: The reactivity of the benzene ring towards electrophiles is influenced by the competing effects of the deactivating, meta-directing carboxyl group and the deactivating, ortho-, para-directing bromine atom.[2] In general, the ring is deactivated compared to benzene. The substitution pattern will depend on the specific reaction conditions, but predictions can be made based on the combined directing effects.

Experimental Protocols

To provide a practical framework, we describe two key experimental procedures for the characterization and differentiation of these isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method to experimentally verify the acidity of each isomer. The pKa is the pH at the half-equivalence point of the titration curve.[1][2]

Objective: To determine the acid dissociation constant (pKa) of a bromobenzoic acid isomer.

Materials:

  • Bromobenzoic acid isomer (e.g., 0.01 M solution)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (25 mL or 50 mL)

  • Beaker (100 mL)

Procedure:

  • Preparation: Accurately prepare a ~0.01 M solution of the chosen bromobenzoic acid isomer in deionized water. If solubility is an issue, a mixed solvent system (e.g., water/ethanol) can be used, though this will yield an apparent pKa.

  • Setup: Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Fill the buret with the standardized NaOH solution. Record the initial pH of the acid solution.

  • Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue adding titrant until the pH begins to change rapidly, and proceed well past this equivalence point.

  • Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

  • pKa Determination: Identify the volume of NaOH required to reach the equivalence point (the point of steepest inflection). The volume at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[2]

Titration_Workflow A Prepare Acid Solution (~0.01 M) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Find pH at 1/2 Equivalence Point F->G H Result: pH = pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Isomer Differentiation by HPLC

This protocol outlines a method for separating and identifying the three isomers in a mixture.

Objective: To separate and identify ortho-, meta-, and para-bromobenzoic acid using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Standards for each isomer (e.g., 1 mg/mL in mobile phase)

  • Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid).[12]

  • Sample mixture of unknown composition

Procedure:

  • Method Development: Prepare the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% acid). Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

  • Standard Injection: Sequentially inject a known concentration of each pure isomer standard to determine its characteristic retention time under the established conditions. Due to polarity differences, each isomer will have a unique retention time.

  • Sample Injection: Inject the unknown sample mixture.

  • Analysis: Compare the retention times of the peaks in the unknown sample chromatogram to the retention times of the pure standards.

  • Identification: A peak in the sample that matches the retention time of a standard can be identified as that isomer. Quantification can be performed by comparing peak areas to a calibration curve generated from the standards.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_result Data Interpretation A Prepare Mobile Phase (e.g., ACN:H2O:Acid) D Equilibrate C18 Column A->D B Prepare Individual Isomer Standards E Inject Standards (Determine Retention Times) B->E C Prepare Unknown Mixture F Inject Unknown Mixture C->F D->E D->F G Compare Retention Times of Sample vs. Standards E->G F->G H Identify & Quantify Isomers in Mixture G->H

Caption: General workflow for isomer differentiation by HPLC.

Applications in Research and Drug Development

The bromobenzoic acids are not typically active pharmaceutical ingredients themselves but serve as indispensable intermediates.[13][17] Their utility stems from the presence of two reactive handles: the carboxylic acid, which can be converted to esters, amides, or acid chlorides, and the bromo-substituted ring, which is amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic aromatic substitution, and formation of organometallic reagents.

  • 3-Bromobenzoic acid is a precursor in the synthesis of the anti-inflammatory drug ketoprofen.[12]

  • 4-Bromobenzoic acid is used as an intermediate in the synthesis of agrochemicals and liquid crystals.[4][17]

  • 2-Bromobenzoic acid is a common building block for synthesizing various nitrogen heterocycles.

Conclusion

The choice between ortho-, meta-, and para-bromobenzoic acid is a critical decision in synthetic design that has profound implications for the outcome of a reaction sequence. The ortho isomer's unique acidity, the meta isomer's utility in directed synthesis, and the para isomer's structural rigidity and high melting point provide a versatile toolkit for the medicinal and materials chemist. A thorough understanding of their distinct properties, grounded in the experimental data and protocols presented here, enables researchers to harness the full potential of these valuable chemical building blocks.

References

  • BenchChem. (n.d.). Acidity of Bromobenzoic Acid Isomers: A Comparative Analysis.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers.
  • PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers.
  • PubChem. (n.d.). 4-Bromobenzoic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzoic acid.
  • CymitQuimica. (n.d.). CAS 586-76-5: 4-Bromobenzoic acid.
  • ChemBK. (2022). M-BROMOBENZOIC ACID.
  • Study.com. (n.d.). How would you synthesize m-bromobenzoic acid starting with benzene as your only source of aromatic compound?
  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook.
  • ChemBK. (n.d.). O-Bromobenzoic acid.
  • CAS Common Chemistry. (n.d.). 3-Bromobenzoic acid.
  • LookChem. (2024). 4-bromobenzoic acid.
  • ChemBK. (n.d.). P-Bromobenzoic acid.
  • National Toxicology Program. (1992). 4-bromobenzoic acid. PubChem.
  • PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information.
  • LookChem. (n.d.). 3-Bromobenzoic acid 585-76-2 wiki.
  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook.
  • Quora. (2021). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acid, and why?
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester.
  • Stenutz, R. (n.d.). pKa values.

Sources

A Comparative Guide to the Reactivity of Bromo-nitrobenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic molecules, a nuanced understanding of substituent effects on reaction kinetics is paramount. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-bromo-nitrobenzene isomers towards nucleophilic aromatic substitution (SNAr). By elucidating the underlying electronic principles and providing supporting mechanistic data, this document serves as a practical resource for predicting reaction outcomes and optimizing synthetic strategies.

The Foundation: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds on electron-deficient aromatic systems, where a nucleophile displaces a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1][2][3] The generally accepted mechanism is a two-step addition-elimination process.[4][5][6]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5][7] This initial addition is typically the rate-determining step of the reaction.[8][9]

  • Elimination: The aromaticity of the ring is restored by the departure of the leaving group.

The stability of the Meisenheimer complex is the critical factor governing the reaction rate. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction.[10]

Comparative Reactivity of Bromo-nitrobenzene Isomers

The position of the powerful electron-withdrawing nitro (-NO₂) group relative to the bromine atom dramatically influences the reactivity of the bromo-nitrobenzene isomers towards nucleophilic attack. The order of reactivity is a direct consequence of the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex.

Ortho- and Para-Bromo-nitrobenzene: Activated Substrates

Both the ortho and para isomers exhibit significantly enhanced reactivity towards nucleophilic substitution.[2][3] This heightened reactivity is attributable to the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance. When the nucleophile attacks the carbon bearing the bromine, the resulting negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[5][11] This delocalization effectively spreads the negative charge, leading to a more stable intermediate.

The resonance structures for the Meisenheimer complex of para-bromo-nitrobenzene clearly illustrate this stabilizing effect. A key resonance contributor places the negative charge directly on the nitro group, which is a highly favorable arrangement.[5] A similar stabilization is observed for the ortho isomer.

Meta-Bromo-nitrobenzene: A Deactivated System

In stark contrast, meta-bromo-nitrobenzene is substantially less reactive towards nucleophilic aromatic substitution.[2][10] While the nitro group still exerts an electron-withdrawing inductive effect due to its electronegativity, it cannot stabilize the Meisenheimer complex through resonance.[8][9][10] When the resonance structures for the intermediate of the meta isomer are drawn, the negative charge is delocalized to the carbons ortho and para to the site of nucleophilic attack, but never onto the carbon bearing the nitro group. Consequently, the powerful resonance-stabilizing effect of the nitro group is absent, leading to a much higher energy, less stable intermediate and a significantly slower reaction rate.[2][10]

Mechanistic Visualization

The following diagrams, rendered in DOT language, illustrate the formation and stabilization of the Meisenheimer complex for the para and meta isomers, visually explaining the disparity in their reactivity.

Caption: Reaction pathway for p-bromo-nitrobenzene.

Caption: Reaction pathway for m-bromo-nitrobenzene.

Quantitative Comparison of Reactivity

While precise kinetic data can vary with the specific nucleophile and reaction conditions, the relative rates of reaction for the bromo-nitrobenzene isomers follow a clear and predictable trend.

IsomerRelative Position of -NO₂Resonance Stabilization of IntermediateRelative Reaction Rate
p-Bromo-nitrobenzene ParaYes (Strong)Very High
o-Bromo-nitrobenzene OrthoYes (Strong)High
m-Bromo-nitrobenzene MetaNoVery Low

Note: The reactivity of the ortho isomer can sometimes be slightly lower than the para isomer due to potential steric hindrance from the adjacent nitro group, which may impede the approach of the nucleophile.

Experimental Protocol: Comparative Kinetic Analysis of Bromo-nitrobenzene Isomers with Sodium Methoxide

This protocol outlines a representative experiment to determine the relative reaction rates of the bromo-nitrobenzene isomers.

Objective: To compare the rate of nucleophilic aromatic substitution for ortho-, meta-, and para-bromo-nitrobenzene with sodium methoxide in methanol.

Materials:

  • p-Bromo-nitrobenzene

  • o-Bromo-nitrobenzene

  • m-Bromo-nitrobenzene

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous methanol

  • Internal standard (e.g., naphthalene)

  • Thermostatted reaction vessel (e.g., jacketed reactor with overhead stirrer)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes and standard laboratory glassware

Procedure:

  • Preparation of Reaction Solutions:

    • For each isomer, prepare a 0.1 M solution in anhydrous methanol containing a known concentration of the internal standard.

    • Ensure the sodium methoxide solution is standardized.

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 50 °C).

    • Add a known volume of the bromo-nitrobenzene/internal standard solution to the vessel and allow it to reach thermal equilibrium.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a stoichiometric equivalent of the sodium methoxide solution.

    • Immediately withdraw an aliquot (t=0 sample) and quench it in a vial containing a dilute acid solution to neutralize the base.

    • Continue to withdraw and quench aliquots at regular time intervals.

  • Analysis:

    • Analyze the quenched samples by GC-FID to determine the concentration of the remaining bromo-nitrobenzene isomer relative to the internal standard.

    • Plot the concentration of the bromo-nitrobenzene isomer versus time for each of the three reactions.

  • Data Interpretation:

    • The slope of the resulting plots will be proportional to the reaction rate. A steeper slope indicates a faster reaction.

    • The relative rates can be determined by comparing the initial rates of disappearance of the starting materials.

Expected Outcome: The reaction for para- and ortho-bromo-nitrobenzene will proceed significantly faster than for meta-bromo-nitrobenzene, which may show little to no conversion under these conditions.

Conclusion

The reactivity of bromo-nitrobenzene isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of electronic effects in organic chemistry. The ability of the nitro group to provide resonance stabilization to the Meisenheimer complex in the ortho and para positions is the key determinant of their high reactivity. Conversely, the lack of such stabilization renders the meta isomer largely unreactive. This understanding is crucial for the rational design of synthetic routes and the prediction of reaction outcomes in the development of novel chemical entities.

References

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • Radhakrishnamurti, P. S., & Sahu, J. (1971). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A, 73(1), 19-25.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
  • Wikipedia. (n.d.). Meisenheimer complex.

Sources

A Comparative Guide to Mechanistic Determination in the Oxidation of Structural Isomers: The Case of Butanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of drug development, toxicology, and materials science, the metabolic fate and degradation pathways of organic molecules are of paramount importance. Structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—often exhibit remarkably divergent chemical reactivity and biological activity. A critical aspect of this divergence is their behavior under oxidative conditions. Understanding the underlying mechanisms that dictate these differences is not merely an academic exercise; it is fundamental to predicting metabolite profiles, designing stable pharmaceuticals, and controlling industrial chemical processes.

This guide provides a deep dive into the experimental and theoretical approaches used to elucidate the oxidation mechanisms of structural isomers. As a practical framework, we will focus on a comparative analysis of the four butanol isomers: 1-butanol, 2-butanol, isobutanol, and tert-butanol. This family of isomers serves as an exemplary model system, clearly illustrating how subtle changes in molecular architecture—the positioning of a hydroxyl group and the degree of carbon branching—profoundly influence oxidative pathways and reaction kinetics. We will explore the causality behind experimental choices, from classical kinetic studies to the nuanced application of the kinetic isotope effect, providing researchers with a robust framework for their own investigations.

The Butanol Isomers: A Structural Foundation for Reactivity

The four isomers of butanol (C₄H₁₀O) provide a classic textbook case for comparing the reactivity of primary, secondary, and tertiary alcohols. Their structural differences are the root cause of their distinct oxidative behaviors.

IsomerStructureAlcohol ClassKey Structural Feature
1-Butanol CH₃(CH₂)₂CH₂OHPrimaryUnbranched chain; -OH on a terminal carbon with two α-hydrogens.
2-Butanol CH₃CH₂CH(OH)CH₃Secondary-OH on an internal carbon with one α-hydrogen.
Isobutanol (CH₃)₂CHCH₂OHPrimaryBranched chain; -OH on a terminal carbon with two α-hydrogens.
tert-Butanol (CH₃)₃COHTertiaryHighly branched; -OH on a carbon with no α-hydrogens.

The critical determinant for the most common oxidation mechanisms is the presence of at least one hydrogen atom on the carbon that bears the hydroxyl group (the α-carbon). This hydrogen is abstracted during the rate-determining step of many oxidation reactions.[1] As we will see, the number of these α-hydrogens directly dictates the potential oxidation products.[2]

Pillar 1: Core Mechanistic Principles of Alcohol Oxidation

The oxidation of an alcohol to a carbonyl compound is fundamentally a dehydrogenation reaction. The mechanism, particularly with common metal-based oxidants like chromates (e.g., K₂Cr₂O₇) or permanganates, generally involves two key steps:

  • Formation of an Ester Intermediate: The alcohol's oxygen atom attacks the oxidant (e.g., chromium), forming an intermediate such as a chromate ester.

  • α-Hydrogen Abstraction: A base (often water) removes a proton from the α-carbon in a rate-determining step, leading to the elimination of the reduced oxidant and the formation of a carbon-oxygen double bond.[3]

The reactivity trend is directly linked to both electronic and steric factors:

  • C-H Bond Strength: The initial step in many oxidation pathways, including enzymatic ones like those catalyzed by Cytochrome P450, is the abstraction of a hydrogen atom.[4] The reactivity generally follows the trend of C-H bond dissociation energy: tertiary C-H < secondary C-H < primary C-H. This suggests that, all else being equal, tertiary carbons are the most favored site of oxidation, followed by secondary and then primary carbons.[5]

  • Steric Hindrance: The accessibility of both the hydroxyl group and the α-hydrogens to the oxidizing agent can influence reaction rates. Highly branched structures may exhibit slower reaction rates compared to their linear counterparts due to steric shielding.

Pillar 2: The Experimental Toolkit for Mechanistic Elucidation

A multi-faceted experimental approach is required to build a convincing mechanistic model. Each technique provides a different piece of the puzzle, and their combination creates a self-validating system.

Kinetic Studies: Quantifying Reactivity

The most direct way to compare the reactivity of isomers is to measure their reaction rates under identical conditions. For alcohol oxidation, this often involves monitoring the disappearance of the reactant or the appearance of a product over time. With colored oxidants like potassium dichromate (orange Cr₂O₇²⁻) or potassium permanganate (purple MnO₄⁻), the reaction progress can be conveniently followed spectrophotometrically by monitoring the color change as the oxidant is reduced (e.g., to green Cr³⁺).[6][7]

These studies consistently show a clear reactivity trend for the butanol isomers when subjected to oxidation by agents like acidified dichromate.

Table 1: Comparative Reactivity of Butanol Isomers

Isomer Alcohol Class Relative Rate of Oxidation Observation with Acidified Dichromate
1-Butanol Primary Fast Rapid color change from orange to green.[2]
Isobutanol Primary Fast (Slightly slower than 1-butanol) Rapid color change from orange to green.
2-Butanol Secondary Moderate Slower color change compared to primary alcohols.[2]

| tert-Butanol | Tertiary | No Reaction | No color change observed under mild conditions.[1][8] |

This data immediately establishes a hierarchy of reactivity that directly correlates with the alcohol's structure. The primary alcohols react fastest, the secondary alcohol is slower, and the tertiary alcohol is inert under these conditions.

Product Analysis: Identifying the Reaction Pathway

Identifying the final products of the oxidation is crucial for mapping the reaction pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of these reactions.[9][10] The expected products for each class of alcohol are well-established:

  • Primary Alcohols are oxidized first to aldehydes . If the aldehyde is not removed from the reaction mixture and a strong oxidizing agent is used, it can be further oxidized to a carboxylic acid .[11]

  • Secondary Alcohols are oxidized to ketones . Ketones are generally resistant to further oxidation except under harsh conditions that cleave C-C bonds.[1]

  • Tertiary Alcohols are resistant to oxidation because they lack an α-hydrogen.[1] Cleavage of a stronger carbon-carbon bond is required for oxidation to occur, a process that necessitates much more forcing conditions.[12][13]

G cluster_0 Experimental Workflow for Mechanistic Determination isomers Select Structural Isomers (e.g., Butanols) kinetics Conduct Kinetic Studies (Measure Reaction Rates) isomers->kinetics Compare Reactivity products Perform Product Analysis (GC-MS, NMR) kinetics->products Correlate Rate with Structure kie Kinetic Isotope Effect (KIE) (Synthesize & React Deuterated Analogs) products->kie Identify Transformation mechanism Propose & Validate Mechanism kie->mechanism Confirm Rate-Determining Step

Caption: Experimental workflow for elucidating oxidation mechanisms.

The Kinetic Isotope Effect (KIE): Pinpointing the Rate-Determining Step

The Kinetic Isotope Effect (KIE) is one of the most powerful tools for determining whether a specific C-H bond is broken in the rate-determining step of a reaction.[14][15] The principle relies on the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.[16] Consequently, it requires more energy to break a C-D bond.

If the abstraction of an α-hydrogen is the slowest step, then replacing the α-hydrogens with deuterium will significantly slow down the reaction. The KIE is expressed as the ratio of the rate constants (kH/kD). A "primary" KIE with a value typically between 2 and 7 provides strong evidence that the C-H bond is being broken in the rate-determining step.[17][18] For the oxidation of butanols, observing a significant KIE for 1-butanol and 2-butanol upon deuteration at the α-carbon would confirm the mechanistic importance of α-hydrogen abstraction.

Pillar 3: A Comparative Mechanistic Analysis of Butanol Isomers

By integrating the data from kinetics, product analysis, and KIE studies, we can construct a detailed mechanistic picture for each butanol isomer.

G cluster_primary Primary Alcohols cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol b1 1-Butanol a1 Butanal b1->a1 [O] Fast ib Isobutanol ia Isobutanal ib->ia [O] Fast c1 Butanoic Acid a1->c1 [O] ic Isobutanoic Acid ia->ic [O] b2 2-Butanol k2 Butan-2-one b2->k2 [O] Moderate bt tert-Butanol nr No Reaction bt->nr [O] Mild Cond.

Caption: Comparative oxidation pathways of the four butanol isomers.

  • 1-Butanol and Isobutanol (Primary): Both isomers react quickly because they possess two α-hydrogens on a primary carbon.[19] The initial oxidation product is the corresponding aldehyde (butanal and isobutanal, respectively). Given sufficient oxidizing agent, this aldehyde is then further oxidized to a carboxylic acid.[7] The slightly slower rate sometimes observed for isobutanol can be attributed to the minor steric hindrance from the branched methyl groups near the reaction center.

  • 2-Butanol (Secondary): This isomer has only one α-hydrogen. Its oxidation is therefore limited to a single step, yielding a ketone (butan-2-one).[2] The reaction stops here because there are no more α-hydrogens to abstract, and breaking a C-C bond would require significantly more energy.[1] Its reaction rate is slower than that of primary alcohols, a difference that can be probed and rationalized through detailed kinetic modeling.[20]

  • tert-Butanol (Tertiary): Lacking any α-hydrogens, tert-butanol is resistant to oxidation under the same conditions.[8] The foundational mechanism involving α-hydrogen abstraction is not available. While it can be forced to react under harsh acidic conditions, the mechanism shifts from alcohol oxidation to an initial acid-catalyzed dehydration to form an alkene (isobutylene), which is then subsequently oxidized, often via C-C bond cleavage.[12][13]

Experimental Protocols

To provide a practical basis for the concepts discussed, the following detailed experimental protocols are provided.

Experiment 1: Comparative Oxidation Rates with Acidified Potassium Dichromate

This experiment provides a clear visual demonstration of the relative oxidation rates of primary, secondary, and tertiary alcohols.[2]

Objective: To visually compare the reaction rates of the four butanol isomers with an oxidizing agent.

Materials:

  • Potassium dichromate(VI) solution (0.1 M)

  • Sulfuric acid (2 M)

  • 1-Butanol

  • 2-Butanol

  • Isobutanol

  • tert-Butanol

  • Test tubes and rack

  • Water bath

  • Droppers

Procedure:

  • Prepare Oxidizing Agent: In a separate flask, carefully add 1 part 2 M H₂SO₄ to 5 parts 0.1 M K₂Cr₂O₇ solution. This creates the acidified dichromate solution (Caution: Strong oxidant and corrosive).

  • Label Test Tubes: Label four test tubes, one for each butanol isomer.

  • Add Reagents: To each respective test tube, add 2 mL of the acidified potassium dichromate solution. The solution should be bright orange.

  • Initiate Reaction: Simultaneously add 5 drops of the corresponding butanol isomer to each of the four test tubes. Swirl gently to mix.

  • Observe: Place all four tubes in a warm water bath (~60°C) and observe the color changes over 10 minutes. Record the time it takes for the orange color to turn green.

Expected Results & Interpretation:

  • 1-Butanol & Isobutanol: A rapid color change from orange to green will be observed, typically within 1-2 minutes, indicating a fast oxidation.

  • 2-Butanol: The color change will be noticeably slower, taking several minutes.

  • tert-Butanol: The solution will remain orange, indicating no reaction has occurred.

  • Self-Validation: The clear difference in reaction times provides a validated, qualitative assessment of the reactivity trend (Primary > Secondary > Tertiary).

Experiment 2: Protocol for a Kinetic Isotope Effect (KIE) Study

This protocol outlines the steps to determine the KIE for the oxidation of 1-butanol, providing evidence for the rate-determining step.

Objective: To determine if the C-H bond at the α-carbon is broken during the rate-determining step of 1-butanol oxidation.

Materials:

  • 1-Butanol

  • 1-Butanol-1,1-d₂ (deuterated 1-butanol, requires synthesis or commercial sourcing)

  • Oxidizing agent (e.g., Pyridinium chlorochromate - PCC, a milder oxidant suitable for stopping at the aldehyde)

  • Anhydrous solvent (e.g., Dichloromethane)

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

Procedure:

  • Prepare Stock Solutions: Prepare equimolar solutions of 1-butanol and 1-butanol-1,1-d₂ in dichloromethane. Prepare a stock solution of the PCC oxidant.

  • Kinetic Run (1-Butanol): a. Place a known, excess concentration of the 1-butanol solution in a cuvette inside the thermostatted spectrophotometer. b. Initiate the reaction by injecting a small, known amount of the PCC solution. c. Immediately begin monitoring the absorbance change at a wavelength characteristic of the oxidant over time. d. Collect data until the reaction is complete.

  • Kinetic Run (1-Butanol-1,1-d₂): a. Thoroughly clean the cuvette. b. Repeat the exact same procedure as in step 2, but using the 1-butanol-1,1-d₂ solution. Ensure concentrations and temperature are identical.

  • Data Analysis: a. For each run, plot the appropriate function of absorbance versus time to obtain a linear plot (e.g., ln(Abs) vs. time for a pseudo-first-order reaction). b. The slope of this line is the pseudo-first-order rate constant, k_obs. c. Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the alcohol.

  • Calculate KIE: a. The KIE is the ratio of the rate constants: KIE = k_H / k_D.

Expected Results & Interpretation:

  • A KIE value significantly greater than 1 (e.g., ~4-7) would be observed.

Conclusion

The oxidation of the butanol isomers provides a clear and compelling illustration of structure-activity relationships. By employing a systematic approach that combines kinetic analysis, product identification, and advanced techniques like the kinetic isotope effect, researchers can deconstruct the complex interplay of electronic and steric factors that govern reaction pathways. The principles demonstrated here—that primary alcohols oxidize readily to aldehydes and then carboxylic acids, secondary alcohols yield ketones, and tertiary alcohols resist oxidation—are not confined to this model system. They form a foundational framework applicable to a vast array of more complex molecules, guiding professionals in drug development and chemical safety in predicting metabolic transformations and chemical stability. The true power of mechanistic chemistry lies in this predictive capability, turning structural information into actionable insights.

References

  • Computational investigation of the isomers formed from the reaction S 2 + O 2. (Source: Vertex AI Search)
  • Groves, J. T., & Nemo, T. E. (1983). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Journal of the American Chemical Society, 105(18), 5786–5791. [Link]
  • Kwart, H., & Nickle, J. H. (1956). The Mechanism of the Chromic Acid Oxidation of Isopropanol; The Kinetic Isotope Effect. Journal of the American Chemical Society, 78(22), 5829–5832. [Link]
  • Generative Algorithm for Molecular Graphs Uncovers Products of Oil Oxid
  • Computational study of oxidation mechanism of mineral green pigments. (Source: PubMed)
  • Computational Studies of Alkene Oxidation Reactions by Metal-oxo Compounds.
  • Kinetic Isotope Effect Definition - Organic Chemistry Key Term. (Source: Fiveable)
  • Veloo, P. S., & Egolfopoulos, F. N. (2011). Experimental and modeling study of the oxidation of n- and iso-butanal. Combustion and Flame, 158(3), 501-512. [Link]
  • Kinetic isotope effect - Wikipedia. (Source: Wikipedia)
  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
  • Kinetic Isotope Effects - Chemistry LibreTexts. (Source: Chemistry LibreTexts)
  • Ortiz de Montellano, P. R. (Ed.). (2015). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 115(13), 6591-6656. [Link]
  • Structural control of cytochrome P450-catalyzed ω-hydroxyl
  • Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination.
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (Source: University of Washington)
  • Moss, J. D., et al. (2008). An Experimental and Kinetic Modeling Study of the Oxidation of the Four Isomers of Butanol. The Journal of Physical Chemistry A, 112(44), 11257-11266. [Link]
  • Black, B. H., et al. (2010). An Experimental and Kinetic Modeling Study of the Oxidation of the Four Isomers of Butanol. The Journal of Physical Chemistry A, 114(21), 6245-6255. [Link]
  • A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols. (Source: Benchchem)
  • Experimental Investigation of the Low Temperature Oxidation of the Five Isomers of Hexane.
  • Insights into the Mechanism of O(3P)-Mediated Oxidation of Alkenes through Kinetic Isotope Effects and Computational Modeling.
  • Comprehensive Analysis of Products and the Development of a Quantitative Mechanism for the OH Radical-Initiated Oxidation of 1-Alkenes.
  • Oxidation of chemical compounds: Kinetics and mechanistic approach. (Source: JOCPR)
  • Regioselectivity: Reactions and Examples. (Source: PSIBERG)
  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclohexene. (Source: ChemRxiv)
  • Zhang, K., et al. (2012). Experimental and Modeling Study of n-Butanol Oxidation at High Temperature. Energy & Fuels, 26(8), 4857-4866. [Link]
  • Experimental Techniques to Study Organic Chemistry Mechanisms. (Source: Kozlowski group - University of Pennsylvania)
  • Computational Studies of (HIO 3 ) Isomers and the HO 2 + IO Reaction Pathways.
  • Investigation of Lipoproteins Oxidation Mechanisms by the Analysis of Lipid Hydroperoxide Isomers. (Source: PMC - NIH)
  • Oxidation of Alcohols: Primary, Secondary and Tertiary. (Source: YouTube)
  • Oxidation of alcohols I: Mechanism and oxidation st
  • The Oxidation of Alcohols - Chemistry LibreTexts. (Source: Chemistry LibreTexts)
  • Isomer-selective study of the OH-initiated oxidation of isoprene in the presence of O(2) and NO: 2. the major OH addition channel. (Source: PubMed)
  • What is the difference between butanol and isobutanol?. (Source: Quora)
  • Experimental investigation of the low temperature oxidation of the five isomers of hexane. (Source: Semantic Scholar)
  • oxid
  • An experimental and kinetic modeling study of the oxidation of hexane isomers: Developing consistent reaction rate rules for alkanes.
  • Alcohol (chemistry) - Wikipedia. (Source: Wikipedia)
  • What the analysis of triacylglycerol hydroperoxide isomers in foods can reveal. (Source: YouTube)
  • What does oxidized tert-butanol give?. (Source: Quora)
  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex.
  • tert-Butyl alcohol - Wikipedia. (Source: Wikipedia)
  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Gener
  • Oxidation of tert-butyl alcohol with potassium permangan
  • The electrochemical oxidation of butanediol isomers in an alkaline direct liquid fuel cell. (Source: ScienceDirect)
  • Isomer-Selective Study of the OH Initiated Oxidation of Isoprene in the Presence of O-2 and NO. I. The Minor Inner OH-Addition Channel.
  • Chemiluminescence in Oxidation of Hydrocarbons: Mechanistic Fundamentals. (Source: OUCI)

Sources

Structure-activity relationship of 2-Bromo-N-phenylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Bromo-N-phenylbenzamide Derivatives

Introduction: The Versatile Scaffold of 2-Bromo-N-phenylbenzamide

In the landscape of medicinal chemistry, the N-phenylbenzamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents. The introduction of a bromine atom at the 2-position of the benzamide ring, creating the 2-Bromo-N-phenylbenzamide core, provides a unique starting point for synthetic diversification and modulation of biological activity.[1] This class of compounds has garnered significant interest due to its versatile nature, allowing for the development of derivatives with a broad spectrum of potential therapeutic applications, including antimicrobial, anti-inflammatory, antiprotozoal, and anticancer activities.[1][2][3][4]

The bromine atom is not merely a placeholder; it serves as a crucial handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl or alkenyl substituents for extensive derivatization.[1] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of 2-Bromo-N-phenylbenzamide derivatives, synthesizing data from various studies to provide a comparative overview for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Synthetic Strategies: Building the Derivative Library

The 2-Bromo-N-phenylbenzamide core is typically synthesized via the amidation of 2-bromobenzoyl chloride with aniline.[5] From this foundational structure, a vast library of derivatives can be generated. Common strategies involve modifications to generate esters, hydrazides, and hydrazones, often employing microwave-assisted organic synthesis to significantly improve reaction times and yields.[1][6][7]

Experimental Protocol: Microwave-Assisted Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

This protocol provides a representative method for the synthesis of derivatives from a hydroxylated benzamide precursor, a common strategy to introduce further diversity.[6][7]

Materials:

  • N-(2-bromo-phenyl)-2-hydroxy-benzamide (1 mmol)

  • Appropriate alkylating or acylating agent (e.g., ethyl chloroacetate) (1.2 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2 mmol)

  • 2-Butanone or Dimethylformamide (DMF) (10 mL)

  • Hydrazine hydrate (for hydrazide synthesis)

  • Substituted aldehyde (for hydrazone synthesis)

  • Absolute ethanol

Procedure:

  • Ester Synthesis: To a solution of N-(2-bromo-phenyl)-2-hydroxy-benzamide in 2-butanone, add anhydrous K₂CO₃ and the desired alkylating agent.

  • Microwave Irradiation: Place the reaction mixture in a sealed Teflon tube and irradiate in a microwave oven at 500 W and 150°C for 7-11 minutes.[6][7]

  • Hydrazide Synthesis: Take the synthesized ester (1 mmol) and add absolute ethanol and hydrazine hydrate (2 mmol). Irradiate the mixture in the microwave oven (500 W, 150°C) for approximately 7 minutes.[6]

  • Hydrazone Synthesis: Dissolve the resulting hydrazide (1 mmol) in absolute ethanol and add a substituted aldehyde (1 mmol). Irradiate under the same microwave conditions for 7-11 minutes.

  • Workup: After cooling, the solid product is filtered off, washed with cold ethanol, and dried. No further purification is typically needed.[6]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Bromo-N-phenylbenzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzamide and the N-phenyl aromatic rings.[1] The following sections compare the SAR across different therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have shown promising activity, particularly against Gram-positive bacteria and various fungi.[3][8]

  • Influence of Halogen Substitution: Comparative studies reveal the critical role of the halogen's identity and position. For instance, while N-(2-chlorophenyl)-2-hydroxybenzamide derivatives show potent activity against Staphylococcus aureus (MIC = 0.125–0.5 mg/mL), the corresponding N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are also active, though in a higher concentration range (MIC = 2.5–5.0 mg/mL).[9] This highlights that while halogenation is beneficial compared to the non-halogenated parent compound (MIC > 5.0 mg/mL), the specific halogen matters for potency.[9]

  • Derivatization at the 2-hydroxy Position: Modifying a 2-hydroxy group on the benzamide ring to form esters, hydrazides, and hydrazones is a common and effective strategy.[6] In antifungal assays against Saccharomyces cerevisiae, the parent compound N-(2-bromo-phenyl)-2-hydroxy-benzamide and its N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide derivative demonstrated the strongest inhibition (MIC = 0.3125 g/L).[6] Against phytopathogenic fungi like Fusarium oxysporum, the parent compound and the same hydrazone derivative were also among the most active (MIC = 0.625 g/L).[6]

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC)

Compound/Derivative Modification Test Organism MIC Value
N-phenyl-2-hydroxybenzamide Parent (No Halogen) Staphylococcus aureus > 5.0 mg/mL[9]
N-(2-chlorophenyl)-2-hydroxybenzamide Chloro-substituted Staphylococcus aureus 0.125–0.5 mg/mL[9]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Bromo-substituted Staphylococcus aureus 2.5–5.0 mg/mL[9]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Bromo-substituted Saccharomyces cerevisiae 0.3125 g/L[6]
N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide Hydrazone Derivative Saccharomyces cerevisiae 0.3125 g/L[6]

| N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide | Hydrazide Derivative | Fusarium oxysporum | 1.25 g/L[6] |

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been effectively demonstrated through in vitro protease inhibition assays. This is a crucial mechanism, as proteases play a significant role in inflammation.

  • Superiority over Standard Drugs: Several N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives exhibited potent trypsin inhibition, with IC₅₀ values ranging from 0.04 to 0.07 mg/mL.[8][10] This performance is markedly superior to that of the standard anti-inflammatory drug acetylsalicylic acid (aspirin), which has an IC₅₀ of 0.4051 mg/mL in the same assay.[8][10] This suggests that the benzamide scaffold is a highly efficient core for inhibiting trypsin activity.

Table 2: Comparative Anti-inflammatory Activity (Protease Inhibition)

Compound/Derivative IC₅₀ Value (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives 0.04–0.07[8][10]

| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026[8][10] |

Anticancer and Other Activities

The versatility of the N-phenylbenzamide scaffold extends to oncology and parasitology.

  • Anticancer Potential: Phenylbenzamide derivatives have been identified as antagonists of the Grb7 SH2 domain, a protein associated with the proliferation and migration of cancer cells.[2] Lead compound NSC 104999 (a phenylbenzamide) was found to decrease the growth of MDA-MB-468 breast cancer cells with an IC₅₀ value of 39.9 μM.[2] More recently, imidazole-based N-phenylbenzamide derivatives have shown good cytotoxic activity, with IC₅₀ values between 7.5 and 11.1 μM against tested cancer cell lines, potentially acting on targets like the ABL1 kinase protein.[4]

  • Antiprotozoal Activity: N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis.[1] The proposed mechanism involves binding to the AT-rich mitochondrial DNA (kDNA) minor groove, disrupting its function and leading to parasite death.[11]

Visualizing the Structure-Activity Relationship

To synthesize the findings, the following diagram illustrates the key regions of the 2-Bromo-N-phenylbenzamide scaffold where chemical modifications influence biological activity.

SAR_Summary cluster_mol 2-Bromo-N-phenylbenzamide Core cluster_keys Key Modification Points & Activity Impact mol mol A Position 2 (Benzamide Ring) - Bromine atom is key. - Handle for cross-coupling. - Influences antimicrobial potency vs. Cl. B Other Benzamide Ring Positions - Hydroxy group at C2' enables further derivatization (esters, hydrazones). - Methyl at C5' can retain potency. C Amide Linker - Generally conserved. - Crucial for structural integrity. D N-Phenyl Ring Substitutions - Electron-withdrawing groups can be beneficial for antischistosomal activity. - 4-fluorophenoxy group shows advantageous effects. pA pA->A pB pB->B pC pC->C pD pD->D Workflow start Design & Synthesis of 2-Bromo-N-phenylbenzamide Derivatives purify Purification & Characterization (Column Chromatography, NMR, MS) start->purify screening Primary Biological Screening (e.g., Antimicrobial, Anti-inflammatory) purify->screening hit_id Hit Identification (Compounds meeting activity criteria) screening->hit_id secondary Secondary Assays (e.g., MIC determination, IC50, Cytotoxicity) hit_id->secondary Active sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive secondary->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological screening of novel derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency. [9] Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., S. aureus) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria + MHB, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [9]

Protocol: In Vitro Protease Inhibition Assay

This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the enzyme trypsin. [5]

  • Reagent Preparation: Prepare a solution of trypsin and a substrate solution (e.g., casein).

  • Reaction Setup: In a test tube, mix the trypsin solution with a buffer (e.g., Tris-HCl, pH 7.4).

  • Compound Addition: Add different concentrations of the test compound to the reaction mixture and incubate for a short period.

  • Enzyme Reaction: Initiate the reaction by adding the casein substrate solution. Incubate the mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding perchloric acid, which precipitates the undigested casein.

  • Quantification: Centrifuge the mixture to pellet the precipitate. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested protein.

  • Calculation: Calculate the percentage inhibition of protease activity by the test compound compared to a control without an inhibitor. [5]

Conclusion and Future Perspectives

The 2-Bromo-N-phenylbenzamide scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. The structure-activity relationship is highly dependent on the substitution patterns across the molecule, with the bromine atom serving both as a modulator of activity and a synthetic handle for diversification.

Key SAR insights include:

  • Halogenation at the 2-position of the benzamide ring is generally favorable for antimicrobial activity compared to non-halogenated analogs.

  • Derivatization of a 2'-hydroxy group into hydrazones can enhance antifungal potency.

  • The scaffold demonstrates superior anti-inflammatory activity via protease inhibition compared to standard drugs like aspirin.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, particularly addressing the high lipophilicity often associated with potent analogs to improve oral bioavailability. [12]Exploring new biological targets and expanding the SAR studies to include a wider range of substituents will undoubtedly unlock the full therapeutic potential of this promising class of compounds.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities.
  • ResearchGate. (n.d.). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.
  • PubMed. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives.
  • BenchChem. (n.d.). A Comparative Analysis of the Bioactivity of N-phenylbenzamide and its Bromo-substituted Analogue.
  • ACS Publications. (n.d.). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents.
  • National Center for Biotechnology Information. (n.d.). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-N-phenylbenzamide in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the proper disposal of 2-Bromo-3-methylbenzamide, a halogenated organic compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines essential safety protocols, spill management, and waste disposal procedures. The information herein is synthesized from established safety guidelines and data from structurally similar compounds to ensure a robust and reliable framework for handling this chemical.

Hazard Profile and Core Safety Principles

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]

Given these potential hazards, a multi-layered safety approach is paramount, incorporating engineering controls, administrative procedures, and Personal Protective Equipment (PPE).[1]

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[1]

  • Weighing Enclosures: When weighing the solid compound, use a ventilated balance enclosure to contain fine powders.[1]

Administrative Controls

Procedural protocols are crucial for maintaining a safe laboratory environment.

  • Designated Areas: Restrict the handling of this compound to designated areas to prevent cross-contamination.[1]

  • Hygiene Practices: Always wash hands thoroughly after handling the chemical, even if gloves were worn.[5] Do not eat, drink, or smoke in laboratory areas.[2][6]

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to prevent exposure. The selection should be based on a thorough risk assessment of the specific laboratory operation.[7][8]

PPE ComponentSpecifications and RecommendationsPrimary Function
Hand Protection Glove Selection: Use chemically impermeable gloves. Materials like butyl rubber or Viton are recommended for broad resistance to organic compounds.[5] Nitrile gloves may be suitable for splash protection but require immediate replacement upon contamination.[5] Double gloving is advised for enhanced protection.[5]Prevents dermal absorption and skin irritation.[5][9]
Eye and Face Protection Safety Goggles/Glasses: Wear chemical safety goggles that conform to OSHA or EN 166 standards.[3][10] Face Shield: For tasks with a higher risk of splashes, such as transferring large volumes or cleaning up spills, a face shield should be worn in addition to safety goggles.[1][11]Protects against splashes that can cause serious eye damage.[3]
Skin and Body Protection Laboratory Coat: A standard lab coat should be worn for all procedures.[5] Chemical-Resistant Apron: For handling larger quantities or during spill cleanup, a chemical-resistant apron over the lab coat is recommended.[5]Shields skin from accidental splashes and prevents contamination of personal clothing.[5]
Respiratory Protection Respirator: For situations where dust may be generated and not adequately contained by engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/P100) should be used.[9][11] A proper fit test and training are required before use.[12]Prevents inhalation of airborne powder, which can cause respiratory irritation.[9]

Spill Management and Cleanup Protocol

Immediate and effective management of a spill is crucial to minimize environmental contamination and health risks.[12]

Small Spills (<5g)

For small spills, trained laboratory personnel can typically manage the cleanup.

  • Alert Personnel: Notify others in the immediate area of the spill.[9]

  • Don PPE: At a minimum, wear the PPE outlined in the table above, including respiratory protection.[13]

  • Containment: Gently cover the spill with a wet absorbent material to prevent the powder from becoming airborne.[9][14]

  • Collection: Once the powder is wetted and absorbed, use a scoop or dustpan to carefully collect the material and place it into a labeled, sealable hazardous waste container.[13][15]

  • Decontamination: Wipe the spill area with a wet paper towel, then clean with soap and water.[12][15]

  • Waste Disposal: Dispose of all cleanup materials, including gloves and absorbent pads, as halogenated organic waste.[15]

Large Spills (>5g)

Large spills require a more robust response and may necessitate assistance from institutional safety personnel.

  • Evacuate: Immediately evacuate the area and alert others.[3]

  • Isolate: Restrict access to the spill area and post warning signs.[9]

  • Ventilation: If safe to do so, ensure the area is well-ventilated. If the spill is in a room with general ventilation, it may be necessary to have maintenance shut it off to prevent spreading the powder.[9] If the spill is within a fume hood, keep the hood running.[12]

  • Contact Authorities: Notify your institution's Environmental Health and Safety (EHS) office or designated emergency response team.[15] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[9]

Waste Disposal Procedures

Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental protection.

Waste Segregation

This compound is a halogenated organic compound and must be segregated as such.[16]

  • Halogenated Organic Waste: Dispose of this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) in a designated "Halogenated Organic Waste" container.[16][17]

  • Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated solvents, strong acids, bases, or oxidizers to prevent potentially violent reactions.[18][19][20]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Generated Waste (this compound) IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedContainer Dispose in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Dispose in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No CheckCompatibility Check for Incompatibilities HalogenatedContainer->CheckCompatibility Segregate Segregate from incompatible wastes CheckCompatibility->Segregate Incompatibles Present DisposalWorkflow Start Handling of This compound Spill Spill Occurs Start->Spill WasteGen Waste Generation (e.g., residual chemical, contaminated items) Start->WasteGen SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup SegregateWaste Segregate as Halogenated Organic Waste WasteGen->SegregateWaste SpillCleanup->SegregateWaste Containerize Place in Labeled, Sealed Container SegregateWaste->Containerize EHS_Pickup Arrange for EHS Waste Pickup Containerize->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Overall disposal workflow for this compound.

References

  • Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke Occupational and Environmental Safety Office.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee Environmental Health and Safety.
  • University of Alberta. (2025, September 3). Hazardous Drugs Spill Clean Up. Safety & Risk Services.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet 2-Bromo-4-fluoro-n-methylbenzamide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Grand Valley State University. (2010, May 10). Incompatibility of Common Laboratory Chemicals. Lab Safety.
  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk.
  • Stanford University. (2020, November 3). Chemical Incompatibility Guide. Environmental Health & Safety.
  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
  • Louisiana State University. (n.d.). Table of Incompatible Chemicals.

Sources

Personal protective equipment for handling 2-Bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like 2-Bromo-3-methylbenzamide (CAS No. 101421-85-6) demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols. By understanding the "why," we empower ourselves to build a self-validating system of safety in the laboratory.

Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from closely related structural analogs, such as bromo-fluoro-N-methylbenzamides and 2-bromo-3-methylbenzaldehyde.[1][2][3] The consistent GHS classifications for these compounds strongly suggest that this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[2][3]

  • Causes skin irritation (Skin Irritation - Category 2).[1][2][3]

  • Causes serious eye irritation (Eye Irritation - Category 2/2A).[1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[1][2][3]

The presence of the benzamide group and the halogen (bromine) on the aromatic ring are key drivers of this toxicological profile. Aromatic amides can exhibit various biological activities, and the halogenated functional group increases the compound's reactivity and potential for environmental persistence. Therefore, a cautious and well-documented approach is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all scenario; it must be adapted to the specific operation being performed. The primary routes of exposure to a powdered solid like this compound are inhalation of airborne particles, direct skin contact, and eye contact.

Data Presentation: PPE Selection by Laboratory Operation
OperationMinimum Required PPERecommended Upgrade for High-Concentration or High-Volume WorkRationale
Weighing & Aliquoting (Solid) Safety Glasses with Side Shields, Nitrile Gloves, Lab CoatChemical Splash Goggles, Face Shield, Double-Gloving (Nitrile), Respiratory Protection (N95 or higher)Prevents eye and skin contact from incidental spills. Upgraded protection mitigates risks from dust inhalation and larger splashes.
Solution Preparation (Dissolving) Chemical Splash Goggles, Nitrile Gloves, Lab CoatFace Shield, Butyl Rubber Gloves over Nitrile Gloves, Chemical-Resistant ApronGoggles protect against splashes. Upgraded glove selection is crucial as solvents can increase skin permeability and degrade glove materials. Butyl rubber offers superior resistance to many organic solvents compared to nitrile alone.[4][5][6]
Reaction Workup & Purification Chemical Splash Goggles, Nitrile or Neoprene Gloves, Lab CoatFace Shield, Butyl Rubber Gloves, Chemical-Resistant ApronInvolves handling both the compound in solution and potentially various reagents (acids, bases, solvents), necessitating robust eye and skin protection.
Waste Handling & Disposal Chemical Splash Goggles, Nitrile Gloves, Lab CoatFace Shield, Butyl Rubber Gloves, Chemical-Resistant ApronProtects against splashes of consolidated waste streams, which may contain a mixture of hazardous chemicals.
Experimental Protocols: Glove Selection - The Critical Barrier

Why Nitrile is the Baseline: For handling solids and low-volume solutions, nitrile gloves provide excellent dexterity and protection against a broad range of chemicals, including incidental splashes of many common laboratory solvents.[7] They offer good puncture and abrasion resistance.[4]

When to Upgrade to Butyl Rubber: When working with significant quantities of this compound in solution, especially with aggressive organic solvents, an upgrade to butyl rubber gloves is a critical step. Butyl rubber exhibits superior resistance to permeation by many esters, ketones, and other challenging solvents that can degrade nitrile.[4][5][6][8] While butyl gloves may be more expensive and offer less tactile sensitivity, their protective barrier is significantly more robust for high-risk tasks.[4] A common and effective practice is to wear a nitrile glove underneath a butyl glove (double-gloving) to maintain some dexterity while ensuring a high level of chemical protection.

Mandatory Visualization: PPE Decision Workflow

The following diagram illustrates the logical decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid_ops Solid Handling cluster_solution_ops Solution Handling cluster_base_ppe Standard PPE cluster_final_ppe Final PPE Ensemble start Task: Handle This compound is_solid Solid / Powder? start->is_solid weighing Weighing / Aliquoting is_solid->weighing Yes dissolving Dissolving / In Solution is_solid->dissolving No resp_solid N95 Respirator (or higher) weighing->resp_solid base_ppe Lab Coat Nitrile Gloves Safety Glasses resp_solid->base_ppe glove_choice Solvent Type & Volume High Risk? dissolving->glove_choice butyl_gloves Upgrade to Butyl Gloves glove_choice->butyl_gloves Yes glove_choice->base_ppe No butyl_gloves->base_ppe final_ppe Assemble Final PPE base_ppe->final_ppe

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

A self-validating safety system extends from preparation to disposal. Every step must be deliberate and documented.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, designate a specific work area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are accessible and unobstructed.[3]

  • PPE Donning: Put on all required PPE as determined by the workflow diagram above. Check gloves for any signs of degradation or puncture before use.

  • Handling the Solid: When weighing, use a spatula and handle the container with care to minimize the creation of airborne dust. If possible, use a balance with a draft shield.

  • Handling Solutions: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, thoroughly decontaminate the work area. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing all PPE.[3]

Spill Management Protocol

Accidents happen; a robust plan ensures they do not escalate into emergencies.

  • Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or produces significant dust or vapors, evacuate the immediate area.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (including respiratory protection for powders). Control sources of ignition if flammable solvents are involved.

  • Containment & Cleanup (Dry Spill):

    • Gently cover the spill with a plastic sheet or tarp to prevent dust from becoming airborne.[9]

    • Carefully sweep or scoop the material into a designated, sealable waste container. Avoid creating dust.[10][11]

    • Wipe the area with a wet paper towel or appropriate cleaning solution to remove any residual powder.[10][11]

  • Containment & Cleanup (Liquid Spill):

    • Contain the spill by creating a dike around it with an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[12][13]

    • Work from the outside in, absorbing the liquid.

    • Scoop the absorbent material into a designated, sealable waste container.[12]

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly.

  • Waste Disposal: Label the sealed container as "Hazardous Waste" and include the chemical name. Dispose of it according to your institution's hazardous waste management guidelines.[10][11]

Waste Disposal Plan

As a brominated organic compound, this compound is classified as a halogenated organic waste .[8]

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[8] Doing so dramatically increases disposal costs and complexity.

  • Waste Containers:

    • Solid Waste: Collect contaminated solids (e.g., spill cleanup materials, used weighing papers, contaminated gloves) in a clearly labeled, sealed plastic bag or container designated for "Solid Halogenated Organic Waste."

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical contents.[7]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed facility.[8] Under no circumstances should this chemical or its solutions be disposed of down the drain.[7]

By integrating these expert-level protocols and understanding the rationale behind them, you contribute to a culture of safety that protects not only yourself but your colleagues and the integrity of your research.

References

  • Butyl vs Nitrile Gloves. (2024, October 21). Safety Vibe. [Link]
  • Spill Cleanup. Pesticide Environmental Stewardship. [Link]
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14).
  • Are Nitrile Gloves Chemical Resistant? (2025, December 16). WorkSafe GEAR Australia. [Link]
  • This compound.
  • Glove Comp
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • Chemical Spill Clean-Up. Environmental Health & Safety, University of Delaware. [Link]
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork. [Link]
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Colorado Colorado Springs. [Link]
  • Glove Selection.
  • This compound. ChemBK. [Link]
  • 2-bromo-3-methyl-benzoic acid amide (CAS 101421-85-6). XiXisys. [Link]
  • Safety Data Sheet for 3-Bromobenzaldehyde. ALFAAESAR. [Link]
  • 2-Bromo-3-methylbenzaldehyde.
  • Guide to Nitrile Gloves Chemical Resistance.
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methylbenzamide
Reactant of Route 2
2-Bromo-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.